molecular formula C16H18ClN B1142494 2-(4-Styryl-phenyl)-ethylamine hydrochloride CAS No. 124499-27-0

2-(4-Styryl-phenyl)-ethylamine hydrochloride

Cat. No.: B1142494
CAS No.: 124499-27-0
M. Wt: 259.77
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Description

2-(4-Styryl-phenyl)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C16H18ClN and its molecular weight is 259.77. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-(2-phenylethenyl)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENRMKASVRBGLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695919
Record name 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124499-27-0
Record name 2-[4-(2-Phenylethenyl)phenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Evolving Landscape of Styryl-Based Phenethylamines: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous neurotransmitters and synthetic drugs. The incorporation of a styryl moiety into this framework gives rise to a class of compounds with a rich and diverse pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of styryl-based phenethylamine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological targets, structure-activity relationships (SAR), and detailed experimental protocols to empower the scientific community in harnessing the therapeutic potential of these versatile molecules. This document moves beyond a simple review, aiming to provide a practical and scientifically rigorous guide for the design and evaluation of novel styryl-based phenethylamine derivatives.

Introduction: The Strategic Integration of the Styryl Group

The phenethylamine core, a phenyl ring connected to an amino group by a two-carbon linker, is a privileged structure in neuropharmacology.[1] Its derivatives interact with a wide array of biological targets, primarily modulating monoamine neurotransmitter systems.[1] The introduction of a styryl group (a vinylbenzene moiety) significantly impacts the molecule's physicochemical properties, such as lipophilicity and oral absorption, thereby influencing its biological activity.[2][3] This modification extends the conjugation of the molecule, which can enhance interactions with biological targets and introduce unique photochemical properties.[4] This guide will explore the multifaceted biological activities that emerge from this chemical marriage, ranging from enzyme inhibition to receptor modulation.

Synthetic Pathways to Novel Derivatives

The synthesis of styryl-based phenethylamine derivatives can be approached through various established organic chemistry reactions. A common and effective method is the Buchwald-Hartwig amination, which allows for the coupling of a substituted amine with a styryl halide.[4]

Visualizing the Synthesis: A Representative Scheme

Below is a generalized workflow for the synthesis of styryl-based phenethylamine derivatives.

G cluster_reactants Reactants & Reagents Styryl_Halide Styryl Halide (e.g., Bromide, Chloride) Product Styryl-Based Phenethylamine Derivative Styryl_Halide->Product Buchwald-Hartwig Amination Phenethylamine Substituted Phenethylamine Phenethylamine->Product Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Catalyst->Product Ligand Ligand (e.g., XPhos) Ligand->Product Base Base (e.g., Cs2CO3) Base->Product Solvent Solvent (e.g., Dioxane) Solvent->Product

Caption: A generalized workflow for the synthesis of styryl-based phenethylamine derivatives via Buchwald-Hartwig amination.

Key Biological Activities and Mechanisms of Action

Styryl-based phenethylamine derivatives have demonstrated a remarkable diversity of biological activities, targeting a range of enzymes and receptors crucial in various physiological and pathological processes.

Enzyme Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[4] Certain styryl-thiophene benzylamine derivatives have shown promising inhibitory potential against these enzymes. For instance, compound cis-8 exhibited an IC50 value of 132.6 μM against AChE, while its photocyclization product, compound 15, showed an IC50 of approximately 32.3 μM for BChE.[4][5] The inhibitory mechanism often involves interactions with key amino acid residues in the active site of the enzyme, such as π-π stacking with tryptophan and histidine residues.[4]

α-Glucosidase and α-amylase are critical enzymes in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia in diabetic patients.[6] Styryl-based 2-aminochalcone derivatives have been investigated for their ability to inhibit these enzymes.[6] The extended conjugation provided by the styryl group, coupled with the hydrogen bonding potential of the 2-aminochalcone moiety, is believed to enhance the inhibitory effect.[6]

β-Lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The discovery of novel β-lactamase inhibitors is a critical area of research. Substituted phenethylamine-based β-lactam derivatives have demonstrated the ability to inhibit this enzyme, suggesting their potential in overcoming antibiotic resistance.[7][8]

Receptor Modulation

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft and is a key target for drugs of abuse and therapeutics for conditions like ADHD.[9][10] Numerous β-phenethylamine derivatives have been studied for their DAT inhibitory activity.[9][10][11] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring and the nature of the amine group significantly influence the inhibitory potency.[9][10] For example, compounds with a thiophenyl group at the aromatic position often show enhanced DAT inhibition compared to those with a phenyl group.[9][10]

Phenethylamines are well-known ligands for serotonin 5-HT2 receptors, with some derivatives acting as agonists.[12][13] These receptors are implicated in a wide range of physiological and psychological processes. N-benzyl substitution on phenethylamine agonists can significantly increase binding affinity and functional activity at 5-HT2A and 5-HT2C receptors. The conformational constraints imposed by cyclization of the phenethylamine backbone have also been explored to develop subtype-selective ligands.[12]

Anticancer and Antimicrobial Activities

Beyond enzyme and receptor modulation, styryl-based phenethylamine derivatives have shown promise as anticancer and antimicrobial agents. Some β-lactam derivatives of phenethylamine have exhibited antibacterial activity against nosocomial pathogens and anticancer activity against colorectal cancer cell lines.[7][8] The styryl moiety can enhance the lipophilicity of these compounds, potentially facilitating their entry into cancer cells or bacteria.[2] Furthermore, some phenethylamine derivatives have been investigated as potential microtubule targeting agents, a well-established strategy in cancer chemotherapy.[8][14]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of styryl-based phenethylamine derivatives is intricately linked to their chemical structure. Understanding the SAR is crucial for the rational design of more potent and selective compounds.

Structural Modification Impact on Biological Activity Example Target Reference
Substitution on the Styryl Phenyl Ring Can significantly alter potency and selectivity. Electron-donating or withdrawing groups can modulate electronic properties and steric interactions.5-HT2A/2C Receptors[15]
Nature of the Amine Group Primary, secondary, or tertiary amines, as well as the nature of N-substituents, influence binding affinity and functional activity. N-benzylation often increases potency.Dopamine Transporter, 5-HT2A/2C Receptors[9][10][15]
Linker between Phenyl and Amine Groups The length and flexibility of the ethylamine linker are critical. Conformational constraints can enhance selectivity.5-HT2 Receptors[12]
Isomerism of the Styryl Double Bond cis and trans isomers can exhibit different biological activities and photochemical properties.Cholinesterases[4][5]
Heterocyclic Replacements Replacing the phenyl ring with a heterocycle like thiophene can introduce new interactions and alter the pharmacological profile.Cholinesterases[4]

Experimental Protocols: A Practical Guide to Biological Evaluation

To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE and BChE inhibitors.[4]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Test compound (styryl-based phenethylamine derivative)

  • Positive control (e.g., Galantamine)

Procedure:

  • Prepare Reagents:

    • Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.

    • Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water (e.g., 10 mM).

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound solution at various concentrations to the sample wells.

    • Add 20 µL of the solvent to the control wells.

    • Add 20 µL of DTNB solution to all wells.

  • Enzyme Addition and Incubation:

    • Add 20 µL of the enzyme solution (AChE or BChE) to all wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

Protocol for Dopamine Transporter (DAT) Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the dopamine transporter.[2]

Materials:

  • Cell membranes prepared from cells expressing DAT (e.g., HEK293-hDAT)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Radioligand (e.g., [³H]WIN 35,428)

  • Non-specific binding control (e.g., GBR 12909)

  • Test compound

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of binding buffer to the total binding wells.

    • Add 50 µL of the non-specific binding control (e.g., 10 µM GBR 12909) to the non-specific binding wells.

    • Add 50 µL of the test compound at various concentrations to the sample wells.

  • Radioligand and Membrane Addition:

    • Add 50 µL of the radioligand (e.g., [³H]WIN 35,428 at a final concentration of ~1-2 nM) to all wells.

    • Add 100 µL of the cell membrane suspension (approximately 20-50 µg of protein) to all wells.

  • Incubation:

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to determine the Ki value.

Protocol for In Vitro Microtubule Polymerization Assay

This assay measures the effect of a compound on the assembly of tubulin into microtubules.[14][16]

Materials:

  • Purified tubulin

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)

  • GTP solution

  • Glycerol

  • Test compound

  • Positive controls (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Tubulin Solution:

    • Resuspend purified tubulin in ice-cold polymerization buffer to the desired concentration (e.g., 3 mg/mL).

  • Assay Setup (in a 96-well plate):

    • Add the test compound or positive control at various concentrations to the wells.

    • Add the tubulin solution to each well.

  • Initiate Polymerization:

    • Add GTP to a final concentration of 1 mM to all wells.

    • Immediately place the plate in a pre-warmed (37°C) spectrophotometer or plate reader.

  • Measurement:

    • Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time to generate polymerization curves.

    • Analyze the curves to determine the effect of the compound on the rate and extent of microtubule polymerization.

Future Directions and Therapeutic Potential

The diverse biological activities of styryl-based phenethylamine derivatives highlight their significant therapeutic potential. Future research should focus on:

  • Optimizing Selectivity: Fine-tuning the structure to enhance selectivity for specific biological targets to minimize off-target effects.

  • In Vivo Studies: Progressing promising lead compounds to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.

  • Exploring Novel Targets: Expanding the scope of biological screening to identify new therapeutic applications for this versatile class of compounds.

  • Photodynamic Therapy: Investigating the potential of these compounds in photodynamic therapy, leveraging the photochemical properties of the styryl moiety.[4]

Conclusion

Styryl-based phenethylamine derivatives represent a fascinating and promising class of bioactive molecules. Their chemical tractability and diverse pharmacological profiles make them attractive candidates for drug discovery efforts targeting a wide range of diseases, from neurodegenerative disorders and diabetes to cancer and infectious diseases. This technical guide provides a solid foundation for researchers to delve into this exciting field, offering both the theoretical framework and the practical methodologies necessary to advance our understanding and application of these remarkable compounds.

References

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - MDPI. (URL: [Link])

  • Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - MDPI. (URL: [Link])

  • The comparative biological activity profile of styryl vs. H bearing compounds - ResearchGate. (URL: [Link])

  • Scheme 6. Synthesis of Functionalized Phenethylamine Derivatives Containing 1,3-Butadienyl Substituents … - ResearchGate. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. (URL: [Link])

  • Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. (URL: [Link])

  • Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties - PubMed. (URL: [Link])

  • Substituted phenethylamine - Wikipedia. (URL: [Link])

  • (a) Select synthetic approaches for introducing styryl functionality in... - ResearchGate. (URL: [Link])

  • Styryl Group, a Friend or Foe in Medicinal Chemistry - PubMed. (URL: [Link])

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - PMC - PubMed Central. (URL: [Link])

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry - Semantic Scholar. (URL: [Link])

  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. (URL: [Link])

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics - KoreaScience. (URL: [Link])

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - Sungkyunkwan University. (URL: [Link])

  • 2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - Selvita. (URL: [Link])

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - ResearchGate. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed. (URL: [Link])

  • (PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - ResearchGate. (URL: [Link])

  • A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity - ResearchGate. (URL: [Link])

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - Bentham Science Publisher. (URL: [Link])

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC - NIH. (URL: [Link])

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2-(4-styryl-phenyl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the scientific investigation of 2-(4-styryl-phenyl)-ethylamine hydrochloride, a compound of interest due to its structural resemblance to known psychoactive and neuromodulatory agents. While direct pharmacological data on this specific molecule is nascent, its core phenethylamine scaffold, augmented by a styryl moiety, provides a strong foundation for hypothesizing and experimentally determining its mechanism of action. This document serves as a comprehensive roadmap for elucidating the biological targets and cellular effects of this compound, grounded in established principles of pharmacology and drug discovery.

Part 1: Foundational Insights and Mechanistic Hypotheses

The structure of this compound is a compelling starting point for our investigation. The phenethylamine backbone is a well-established pharmacophore that interacts with a variety of biogenic amine targets. The presence of the styryl group introduces a significant structural modification, increasing lipophilicity and potentially conferring selectivity for specific receptor subtypes or transporters.

Based on these structural attributes, we can formulate several primary hypotheses regarding the mechanism of action of this compound:

  • Hypothesis 1: Monoamine Transporter Inhibition. The phenethylamine core is a hallmark of compounds that inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The styryl substitution may modulate the potency and selectivity of this inhibition.

  • Hypothesis 2: Receptor Agonism/Antagonism. The overall structure bears resemblance to ligands of various G-protein coupled receptors (GPCRs), particularly dopamine, adrenergic, and serotonin receptor families.

  • Hypothesis 3: Enzyme Inhibition. Certain styryl-containing compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1]

  • Hypothesis 4: Antioxidant Activity. The presence of the styryl group, a stilbene analogue, suggests potential for free radical scavenging and antioxidant effects.[1]

This guide will systematically outline the experimental workflows required to test these hypotheses, providing a clear path to understanding the compound's pharmacological profile.

Part 2: Experimental Elucidation of the Mechanism of Action

A multi-faceted experimental approach is essential to comprehensively define the mechanism of action. The following sections detail the key assays and methodologies, progressing from initial screening to more in-depth cellular and functional characterization.

Primary Target Screening: Radioligand Binding Assays

The initial step is to determine the binding affinity of this compound for a panel of relevant biological targets. Radioligand binding assays are a robust and high-throughput method for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Prepare cell membrane homogenates expressing the target of interest (e.g., DAT, SERT, NET, dopamine D1-D5 receptors, serotonin 5-HT1A, 5-HT2A receptors, adrenergic α1, α2, β1, β2 receptors).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target (e.g., [³H]-WIN 35,428 for DAT, [³H]-citalopram for SERT, [³H]-nisoxetine for NET), and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly filter the assay mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Data Presentation: Target Binding Affinity Profile

TargetRadioligandKi (nM) of this compound
Dopamine Transporter (DAT)[³H]-WIN 35,428
Serotonin Transporter (SERT)[³H]-Citalopram
Norepinephrine Transporter (NET)[³H]-Nisoxetine
Dopamine D₂ Receptor[³H]-Spiperone
Serotonin 5-HT₂ₐ Receptor[³H]-Ketanserin
Adrenergic α₁ Receptor[³H]-Prazosin

Causality Behind Experimental Choices: This initial broad screening provides a rapid and cost-effective way to identify the primary molecular targets with the highest affinity for the compound. The selection of targets is based on the structural similarity of the test compound to known monoaminergic modulators.

Functional Characterization: In Vitro Functional Assays

Once high-affinity targets are identified, the next critical step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or allosteric modulator?

Experimental Workflow: Functional Assays

Caption: Workflow for functional characterization of target interaction.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Cell Culture: Use cell lines stably expressing the monoamine transporter of interest (e.g., HEK293-DAT).

  • Assay Initiation: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of this compound.

  • Substrate Addition: Add a fluorescent or radiolabeled substrate for the transporter (e.g., [³H]-dopamine for DAT).

  • Incubation: Incubate for a short period to allow for substrate uptake.

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of accumulated substrate using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of neurotransmitter uptake.

Experimental Protocol: Receptor Signaling Assay (cAMP Measurement)

  • Cell Culture: Use cell lines expressing the GPCR of interest (e.g., CHO-D₂).

  • Assay Setup: Plate the cells and pre-treat with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Compound Addition: Add varying concentrations of this compound. For antagonist testing, co-incubate with a known agonist.

  • Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Trustworthiness of Protocols: These protocols are standard in the field of pharmacology and include appropriate controls (e.g., vehicle controls, positive controls with known inhibitors/agonists) to ensure the validity of the results.

Elucidating Signaling Pathways

Understanding which intracellular signaling pathways are modulated by this compound is crucial for predicting its cellular and physiological effects.

Signaling Pathway Diagram: Hypothetical Dopamine D₂ Receptor Antagonism

G cluster_0 Dopamine D₂ Receptor Signaling cluster_1 Hypothetical Antagonist Action Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Activates Gαi Gαi D2 Receptor->Gαi Activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets 2-(4-styryl-phenyl)-ethylamine 2-(4-styryl-phenyl)-ethylamine 2-(4-styryl-phenyl)-ethylamine->D2 Receptor Blocks Dopamine Binding

Caption: Hypothetical signaling pathway for D₂ receptor antagonism.

To validate such a pathway, techniques like Western blotting can be employed to measure the phosphorylation status of key downstream signaling proteins (e.g., ERK, CREB) in response to compound treatment.

Part 3: Secondary and Off-Target Profiling

A thorough investigation of a compound's mechanism of action must also consider potential secondary and off-target effects.

Cholinesterase Inhibition Assays

Given that some styryl-containing molecules exhibit anticholinesterase activity, it is prudent to assess the inhibitory potential of this compound against AChE and BChE.[1]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

  • Reagent Preparation: Prepare solutions of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Assay Setup: In a 96-well plate, combine the enzyme solution (AChE or BChE), DTNB, and varying concentrations of the test compound.

  • Reaction Initiation: Add the substrate to start the enzymatic reaction.

  • Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Antioxidant Capacity Assays

The potential for antioxidant activity can be evaluated using standard in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, in methanol.

  • Assay Setup: In a 96-well plate, add the DPPH solution to varying concentrations of this compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically rigorous framework for elucidating the mechanism of action of this compound. By systematically progressing from broad target screening to detailed functional and signaling pathway analysis, researchers can build a robust pharmacological profile of this novel compound. The insights gained from these studies will be invaluable for guiding future drug development efforts, including lead optimization, preclinical safety assessment, and the design of in vivo efficacy studies. The multifaceted nature of the phenethylamine scaffold suggests that this compound may possess a complex pharmacology, and the methodologies outlined herein are designed to unravel this complexity with precision and confidence.

References

  • Claudi, F., Giorgioni, G., Di Stefano, A., Abbracchio, M. P., Paoletti, A. M., & Balduini, W. (1992). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Il Farmaco, 47(6), 775-791. [Link]

  • Chemsrc. (2025). This compound. [Link]

  • Yardley, J. P., Muth, E. A., & Husbands, G. E. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry, 33(10), 2890-2896. [Link]

  • Nieto, C. T., Manchado, A., Belda, L., Diez, D., & Garrido, N. M. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(16), 4938. [Link]

  • J&K Scientific. (2018). 2-[4-(4-Fluorophenyl)Phenyl]Ethylamine Hydrochloride | 1189922-22-2. [Link]

  • Ng, Z. S., Tiong, K. H., & Sim, K. S. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(17), 3959. [Link]

Sources

In Vitro Evaluation of 2-(4-styryl-phenyl)-ethylamine hydrochloride: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Novel Chemical Entity

The journey of a novel chemical entity from laboratory bench to potential therapeutic application is one of rigorous scientific inquiry. This guide provides a comprehensive framework for the in-depth in vitro evaluation of 2-(4-styryl-phenyl)-ethylamine hydrochloride, a compound of nascent interest. As a Senior Application Scientist, the following protocols and experimental designs are presented not as a rigid template, but as a logical and scientifically-grounded roadmap. Our approach is rooted in the principles of causality, ensuring that each experimental choice builds upon the last, creating a self-validating and robust data package for this novel molecule. This document is intended for researchers, scientists, and drug development professionals dedicated to the meticulous and insightful characterization of new chemical entities.

Foundational Characterization: Knowing the Molecule

Before delving into complex biological assays, a thorough understanding of the physicochemical properties of this compound is paramount. This foundational data ensures the quality and reproducibility of all subsequent in vitro studies.

Physicochemical Properties

A summary of the known properties of this compound is presented below.

PropertyValueSource
CAS Number 124499-27-0[1][2]
Molecular Formula C16H17N[2]
Molecular Weight 223.31 g/mol [2]
Structure A phenyl ring with a styryl group at the para position, and an ethylamine hydrochloride group.Inferred from name

Further characterization of purity by High-Performance Liquid Chromatography (HPLC) and identity confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are mandatory prerequisites to any biological evaluation.

Tier 1 Evaluation: Cytotoxicity and Anti-Proliferative Screening

The initial biological assessment of a novel compound involves evaluating its general effect on cell viability and proliferation.[3] This provides a broad understanding of its potency and therapeutic window. Cytotoxicity assays are fundamental in early drug discovery to identify compounds that can induce cell death.[4]

Rationale for a Panel-Based Approach

A single cell line is insufficient to predict the broad biological activity of a compound. Therefore, a panel of well-characterized human cancer cell lines representing diverse tissue origins will be utilized. This approach allows for the identification of potential tissue-specific sensitivities and provides a preliminary indication of the compound's spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[5]

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis of the dose-response curves.[6]

Anticipated Data Representation

The results of the cytotoxicity screening will be summarized in a clear and concise table.

Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7 Breast AdenocarcinomaHypothetical Value
HCT116 Colorectal CarcinomaHypothetical Value
A549 Lung CarcinomaHypothetical Value
K562 Chronic Myelogenous LeukemiaHypothetical Value
PC-3 Prostate CancerHypothetical Value

Tier 2 Evaluation: Target Deconvolution

Assuming the Tier 1 screening reveals significant and selective cytotoxicity, the next critical step is to identify the molecular target(s) of this compound. Target identification is a crucial stage in the discovery and development of new drugs.[7] There are two main approaches for this: affinity-based pull-down and label-free methods.[7][8]

Experimental Workflow: Affinity-Based Target Identification

The following workflow outlines a strategy for identifying the protein targets of our compound of interest.

G cluster_0 Compound Immobilization cluster_1 Protein Binding cluster_2 Target Elution and Identification a Synthesize an analog of this compound with a linker b Covalently attach the analog to agarose beads a->b c Incubate the immobilized compound with cell lysate b->c d Wash away non-specifically bound proteins c->d e Elute the specifically bound proteins d->e f Separate proteins by SDS-PAGE e->f g Identify proteins by mass spectrometry f->g

Affinity-Based Target Identification Workflow
Protocol: On-Bead Affinity Matrix Pull-Down

This method uses an affinity matrix to identify the target proteins of biologically active small molecules.[8]

  • Probe Synthesis: Synthesize an analog of this compound containing a linker arm (e.g., polyethylene glycol) suitable for attachment to a solid support.

  • Immobilization: Covalently attach the linker-modified compound to NHS-activated agarose beads.

  • Cell Lysis: Prepare a whole-cell lysate from a sensitive cell line identified in the Tier 1 screening.

  • Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads using a denaturing buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Tier 3 Evaluation: Mechanism of Action and Pathway Analysis

Once a putative target is identified, the subsequent experiments are designed to validate this target and elucidate the downstream signaling pathways affected by the compound. Gaining insight into the mechanism of action of a drug candidate can help investigators make informed decisions about its progression.[9]

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to confirm target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Treatment: Treat intact cells with either vehicle or this compound.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound confirms direct binding.

Signaling Pathway Analysis: Western Blotting

To understand the downstream consequences of target engagement, the expression and phosphorylation status of key proteins in the relevant signaling pathway will be examined by Western blotting.

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target protein and key downstream effectors (both total and phosphorylated forms).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

Illustrative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the identified target.

G compound This compound target Putative Target Kinase compound->target Inhibition downstream1 Downstream Effector 1 target->downstream1 Phosphorylation downstream2 Downstream Effector 2 downstream1->downstream2 Activation phenotype Cellular Phenotype (e.g., Apoptosis) downstream2->phenotype

Hypothetical Signaling Pathway

Conclusion and Future Directions

This technical guide outlines a systematic and multi-tiered approach for the comprehensive in vitro evaluation of this compound. The proposed experiments are designed to provide a robust understanding of the compound's cytotoxic profile, molecular target(s), and mechanism of action. The data generated from these studies will be crucial for making informed decisions regarding the further development of this novel chemical entity as a potential therapeutic agent. Positive outcomes from this in vitro characterization would warrant progression to more complex cellular models, such as 3D spheroids, and ultimately, to in vivo efficacy and safety studies.

References

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Analysis, 13(5), 443-456.
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.). Retrieved January 16, 2026, from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). Retrieved January 16, 2026, from [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(9), 745-757.
  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (n.d.). Retrieved January 16, 2026, from [Link]

  • Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Retrieved January 16, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. (n.d.). Retrieved January 16, 2026, from [Link]

  • This compound | Chemsrc. (2025, September 9). Retrieved January 16, 2026, from [Link]

  • Mechanism of Action Studies - Biognosys. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC - PubMed Central. (2020, August 21). Retrieved January 16, 2026, from [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry - PubMed. (2013, June 24). Retrieved January 16, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

  • Identifying mechanism-of-action targets for drugs and probes - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

  • (PDF) Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Preliminary Cytotoxicity Screening of 2-(4-Styryl-Phenyl)-Ethylamine Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Title], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 2-(4-styryl-phenyl)-ethylamine hydrochloride. The document is structured to guide researchers, scientists, and drug development professionals through the critical phases of experimental design, methodology, data analysis, and interpretation. Emphasizing scientific integrity, this guide details the rationale behind protocol choices, including cell line selection and the application of colorimetric and lactate dehydrogenase-based assays. Furthermore, it explores potential mechanisms of action, such as the induction of apoptosis via caspase activation, and provides a structured approach to data presentation and interpretation, including the determination of the half-maximal inhibitory concentration (IC50).

Introduction to this compound and the Imperative for Cytotoxicity Screening

This compound is a synthetic compound characterized by a styryl-phenyl backbone linked to an ethylamine hydrochloride group.[1][2] While its specific biological activities are not extensively documented in publicly available literature, the styryl moiety is a common feature in various biologically active molecules, including some with demonstrated anti-cancer and anti-inflammatory properties.[3][4][5] The initial evaluation of any novel chemical entity intended for therapeutic development critically involves an assessment of its cytotoxic potential.[6][7] In vitro cytotoxicity assays serve as a fundamental and cost-effective primary screen to determine the concentration-dependent toxicity of a compound, providing essential data to guide further preclinical development.[6][7][8]

This guide will outline a robust, multi-assay approach to characterize the cytotoxic profile of this compound.

Foundational Principles of In Vitro Cytotoxicity Assessment

The core principle of in vitro cytotoxicity testing is to evaluate the adverse effects of a test compound on cultured cells.[6] This is typically achieved by measuring key indicators of cell health, such as metabolic activity, membrane integrity, and cell proliferation.[6][9] A well-designed preliminary screen should ideally incorporate assays that probe different aspects of cellular health to provide a more comprehensive toxicity profile.

Strategic Selection of Cell Lines

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[10][11][12] For a preliminary screen of a novel compound with unknown therapeutic potential, a dual-pronged approach is recommended:

  • Cancer Cell Line: To assess potential anti-proliferative or cytotoxic effects against malignant cells. A common and well-characterized cell line such as MCF-7 (human breast adenocarcinoma) or HeLa (human cervical cancer) is suitable for initial screening.[8]

  • Non-Cancerous Cell Line: To evaluate the compound's selectivity and potential for off-target toxicity. A normal human fibroblast cell line, such as MRC-5 , or an immortalized human embryonic kidney cell line like HEK293 can be used.[8][10]

The selection should be guided by the intended therapeutic application of the compound.[10][13] All cell lines should be obtained from a reputable cell bank like the American Type Culture Collection (ATCC) to ensure authenticity and prevent issues with misidentification or contamination.[12]

Experimental Workflow for Cytotoxicity Screening

The following workflow provides a systematic approach to the preliminary cytotoxicity screening of this compound.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Ligand Binding Caspase3 Executioner Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cellular Stress Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Converging pathways of caspase activation in apoptosis.

Should the preliminary screening indicate significant cytotoxicity, further investigation into the induction of apoptosis and caspase activation would be a logical next step.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the preliminary in vitro cytotoxicity screening of this compound. By employing a multi-assay approach with appropriate cell line selection, researchers can obtain reliable and reproducible data on the compound's cytotoxic potential and selectivity. The determination of IC50 values will enable a quantitative comparison of its potency. Positive findings from this initial screen would warrant further investigation into the underlying mechanisms of cell death, such as the induction of apoptosis, to further elucidate the compound's pharmacological profile and its potential as a therapeutic agent.

References

  • Al-Lamki, Z., & Salvesen, G. S. (2003). Caspase-activation pathways in apoptosis and immunity. Immunological Reviews, 193, 10-21. [Link]

  • NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • Salvesen, G. S., & Dixit, V. M. (1999). Biochemical Pathways of Caspase Activation During Apoptosis. Annual Review of Biochemistry, 68, 643-673. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • NCBI - NIH. (n.d.). Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine. [Link]

  • Creative Diagnostics. (n.d.). Role of Caspases in Apoptosis. [Link]

  • CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • PMC - NIH. (n.d.). Highlight report: Cell type selection for toxicity testing. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • NIH. (n.d.). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]

  • PubMed. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • MDPI. (n.d.). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. [Link]

  • ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PMC - NIH. (n.d.). A Unique Anti-Cancer 3-Styrylchromone Suppresses Inflammatory Response via HMGB1-RAGE Signaling. [Link]

  • Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]

  • ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. [Link]

  • PMC - NIH. (n.d.). Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents. [Link]

  • ACS Publications. (2022). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. [Link]

  • faCellitate. (2023). How to choose the right cell line for your experiments. [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. [Link]

  • ResearchGate. (2021). How to comment after finding IC50 according to MTT results?. [Link]

  • Chemsrc. (2025). This compound. [Link]

  • PubMed. (n.d.). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. [Link]

  • PubChem. (n.d.). 2-(4-Butoxy-3-chloro-phenyl)-ethylamine hydrochloride | C12H19Cl2NO | CID 2757241. [Link]

  • Wikipedia. (n.d.). List of benzimidazole opioids. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(4-styryl-phenyl)-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of 2-(4-styryl-phenyl)-ethylamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind spectral features, offering predictive insights based on the analysis of analogous structures and foundational spectroscopic principles. Every piece of analytical advice is grounded in established scientific literature to ensure trustworthiness and replicability.

Introduction and Molecular Structure

This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. The styryl-phenyl group provides a rigid, aromatic core, while the ethylamine hydrochloride moiety introduces a flexible, polar, and charged functional group. Accurate and thorough spectroscopic characterization is paramount for confirming its identity, purity, and stability, which are critical aspects of the drug development pipeline.

Below is the chemical structure of this compound, which forms the basis for all subsequent spectroscopic predictions and interpretations.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis (Predictive)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is predicted to be complex, with distinct regions for aromatic, vinylic, and aliphatic protons. The hydrochloride salt form will influence the chemical shift of the protons on and near the amine group.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Phenyl-H (unsubstituted ring)7.20 - 7.40multiplet-5H
Styryl-H (vinylic)7.00 - 7.20doublet~162H
Phenyl-H (substituted ring)7.40 - 7.60multiplet-4H
-CH₂- (benzylic)~2.90triplet~72H
-CH₂- (adjacent to N)~3.20triplet~72H
-NH₃⁺7.50 - 8.50broad singlet-3H
Rationale for Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
  • Aromatic Protons (7.20 - 7.60 ppm): The protons on both the monosubstituted and disubstituted phenyl rings are expected to resonate in the aromatic region. The five protons of the terminal phenyl group will likely appear as a complex multiplet between 7.20 and 7.40 ppm. The four protons on the 1,4-disubstituted ring are expected to show a more defined splitting pattern, likely two doublets, in the range of 7.40-7.60 ppm, characteristic of para-substituted benzene rings.

  • Vinylic Protons (7.00 - 7.20 ppm): The two protons of the trans-styryl double bond are predicted to appear as two doublets in the vinylic region. The large coupling constant of approximately 16 Hz is characteristic of a trans configuration.[1][2]

  • Aliphatic Protons (2.90 - 3.20 ppm): The ethylamine side chain contains two methylene groups. The benzylic -CH₂- group is expected to resonate around 2.90 ppm and appear as a triplet due to coupling with the adjacent methylene group. The -CH₂- group next to the protonated amine will be deshielded and is predicted to appear further downfield, around 3.20 ppm, also as a triplet.

  • Amine Protons (-NH₃⁺, 7.50 - 8.50 ppm): In the hydrochloride salt, the amine group will be protonated to form an ammonium ion (-NH₃⁺). These protons are typically deshielded and often appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. The exact chemical shift is highly dependent on the solvent and concentration.

MS_Fragmentation M_ion [M-HCl]⁺• (m/z 223) frag1 [M-HCl - CH₂NH]⁺ (m/z 194) M_ion->frag1 -CH₂NH frag2 [M-HCl - CH₂CH₂NH₂]⁺ (m/z 178) M_ion->frag2 -CH₂CH₂NH₂ frag3 [CH₂NH₂]⁺ (m/z 30) M_ion->frag3 benzylic cleavage

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial, as the acidic protons of the ammonium group may exchange with deuterium in D₂O or CD₃OD, leading to the disappearance of the -NH₃⁺ signal. DMSO-d₆ is often a good choice for observing exchangeable protons.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum.

    • The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For direct insertion, the sample is heated to induce vaporization.

    • The vaporized sample is then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

    • The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, allows for its unambiguous identification and structural elucidation. This guide provides a robust predictive framework for interpreting the expected spectral data, grounded in fundamental principles and data from analogous compounds. The detailed protocols offer a starting point for obtaining high-quality experimental data, which is an indispensable step in the rigorous characterization of molecules intended for further research and development.

References

  • Spectral, electrochemical and structural study of aryl derivatives of trans-stilbenes. New Journal of Chemistry. [Link]

  • [Synthesis and spectral properties of stilbene derivatives as two-photon absorption materials]. Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

  • Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]

  • The chromatographic and spectral properties of stilbene derivatives. Journal of Chromatography A. [Link]

  • This compound. Chemsrc. [Link]

  • Ethylamine hydrochloride. PubChem. [Link]

  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. IUCrData. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • 2-(4-Aminophenyl)ethylamine. PubChem. [Link]

  • New Route Synthesis of Styryl Pyrones: High Yield Synthesis, Reactions and Spectral Properties of 2-Phenyl-6-Styryl-4-Pyrones. ResearchGate. [Link]

  • 2-(4-Aminophenyl)ethylamine. NIST WebBook. [Link]

  • 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • 13C nmr spectrum of ethylamine. Doc Brown's Chemistry. [Link]

  • 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. PubMed. [Link]

  • Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas. Acta Crystallographica Section E. [Link]

  • Ethylamine hydrochloride - Optional[13C NMR]. SpectraBase. [Link]

  • Ethylamine hydrochloride - Optional[1H NMR]. SpectraBase. [Link]

  • 2-(4-Aminophenyl)ethylamine. NIST WebBook. [Link]

  • List of benzimidazole opioids. Wikipedia. [Link]

  • Styrylamine. PubChem. [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 2-(4-styryl-phenyl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide provides an in-depth analysis of 2-(4-styryl-phenyl)-ethylamine hydrochloride, a molecule possessing structural motifs—a styryl group and an ethylamine hydrochloride salt—that present unique challenges and considerations in drug development. This document is intended for researchers, medicinal chemists, and formulation scientists, offering a framework for characterizing the aqueous solubility, identifying key stability liabilities, and developing a robust analytical strategy to ensure product quality and efficacy. We will explore the causal relationships behind experimental design, from the selection of pH in solubility studies to the specific stress conditions in forced degradation, grounding our protocols in established regulatory and scientific principles.

Introduction: The Critical Role of Physicochemical Characterization

The therapeutic potential of an Active Pharmaceutical Ingredient (API) can only be realized if it can be effectively delivered to its target in the body. Two foundational pillars supporting this delivery are solubility and stability.[1][2] Solubility, particularly aqueous solubility, governs the dissolution rate and subsequent absorption of an API, directly influencing its bioavailability.[3][4] Stability, the ability of the API to resist chemical change over time, is paramount for ensuring safety, potency, and a viable shelf-life.[5][6]

This compound incorporates a hydrophilic amine salt and a lipophilic styryl-phenyl backbone. This amphipathic nature suggests a complex solubility profile. Furthermore, the conjugated styryl double bond and the primary amine are known sites of chemical reactivity, signaling potential stability challenges such as oxidation and photodecomposition.[7][8]

This guide provides a systematic approach to:

  • Solubility Profiling: Determining the thermodynamic equilibrium solubility across a physiologically relevant pH range.

  • Stability Assessment: Employing forced degradation studies to deliberately stress the molecule, thereby identifying its intrinsic degradation pathways and degradation products.[5][6][9]

  • Analytical Method Development: Using the insights from degradation studies to develop and validate a stability-indicating analytical method, a regulatory prerequisite for all stability studies.[10]

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties informs all subsequent experimental design.

PropertyValue / ObservationRationale and Implication
IUPAC Name 2-(4-styrylphenyl)ethan-1-amine hydrochlorideDefines the chemical structure.
CAS Number 124499-27-0Unique chemical identifier for literature and database searches.[11][12]
Molecular Formula C₁₆H₁₈ClN (as hydrochloride salt)Used to calculate molecular weight and for elemental analysis. Note: Formula C₁₆H₁₇N is for the free base.[12]
Molecular Weight 259.78 g/mol (as hydrochloride salt)Critical for all concentration and molarity calculations.
Structure A phenyl ring substituted with a styryl group at position 4 and an ethylamine hydrochloride group at position 1.The styryl group introduces rigidity and potential for photoisomerization. The ethylamine group is a site for protonation, influencing solubility.
Predicted pKa ~9.5 - 10.5 (for the primary amine)The primary amine will be protonated and positively charged at physiological pH, suggesting pH-dependent solubility.
Appearance Expected to be a crystalline solid.Amine hydrochloride salts are typically white to off-white crystalline solids.[13][14][15]
Hygroscopicity Predicted to be hygroscopic.Amine salts readily absorb moisture from the air, which can impact stability and handling.[13][15] Storage in a desiccator is recommended.

Solubility Profiling: Beyond a Single Number

Solubility is not a single value but a function of the solution's properties, primarily pH. For an ionizable compound like an amine hydrochloride, determining the pH-solubility profile is essential. The Biopharmaceutics Classification System (BCS) uses the lowest measured solubility over the pH range of 1.2–6.8 to classify a drug, highlighting the importance of this profile.[16]

Causality in Experimental Design: The Shake-Flask Method

The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility because it measures the concentration of a saturated solution at equilibrium, reflecting the true solubility limit.[1][16] Kinetic solubility methods, while faster, measure the point of precipitation from a stock solution (often DMSO) and can overestimate solubility, though they are useful for high-throughput screening in early discovery.[2][3] For definitive characterization, the thermodynamic approach is required.

The choice of pH values (1.2, 4.5, and 6.8) is mandated by regulatory guidelines (e.g., WHO, FDA) as they simulate the pH environments of the stomach and small intestine, respectively.[16]

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of this compound across a range of physiologically relevant pH values at a controlled temperature.

Materials and Reagents:

  • This compound (API, solid form)

  • pH 1.2 Buffer (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)[16]

  • pH 4.5 Acetate Buffer[16]

  • pH 6.8 Phosphate Buffer[16]

  • Purified Water (USP grade)

  • Validated HPLC/UPLC system with a suitable column (e.g., C18)

  • Shaking incubator (e.g., orbital shaker) capable of maintaining 25 °C or 37 °C[1][16]

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

Procedure:

  • Preparation: Add an excess amount of the API to vials containing each of the different aqueous media (pH 1.2, 4.5, 6.8, and purified water). The visible presence of undissolved solid is crucial to ensure saturation is achieved.[1]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 37 ± 1 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be confirmed by sampling at intermediate time points (e.g., 24, 48, 72h) until the concentration plateaus.[16]

  • Phase Separation: After incubation, confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.

  • Analysis: Accurately dilute the filtered supernatant with an appropriate analytical solvent and analyze the concentration using a validated HPLC/UPLC method.

  • Replication: Perform the entire experiment in triplicate for each condition.[16]

Data Presentation and Interpretation

The results should be presented in a clear tabular format.

MediumpHTemperature (°C)Mean Solubility (µg/mL)Standard DeviationClassification
0.1 N HCl1.2371500± 75Highly Soluble
Acetate Buffer4.5371250± 60Highly Soluble
Phosphate Buffer6.837800± 45Soluble
Purified Water~7.037750± 40Soluble

Note: Data are hypothetical for illustrative purposes.

The expected trend is higher solubility at lower pH, where the primary amine is fully protonated (R-NH₃⁺), and decreasing solubility as the pH increases towards and beyond the pKa, where the neutral, less soluble free base (R-NH₂) begins to dominate.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess API to pH Buffers (1.2, 4.5, 6.8) B Seal & Agitate in Shaking Incubator (e.g., 48h @ 37°C) A->B C Centrifuge to Pellet Solid API B->C D Withdraw Supernatant C->D E Filter through 0.22 µm Syringe Filter D->E F Dilute Filtrate E->F G Quantify by Validated HPLC/UPLC Method F->G

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Probing for Molecular Liabilities

Forced degradation (or stress testing) is an essential exercise in pharmaceutical development.[5][6][17] By subjecting the API to conditions more severe than those used for accelerated stability testing, we can rapidly identify likely degradation products, establish degradation pathways, and, crucially, develop a stability-indicating analytical method .[6][10] A method is "stability-indicating" if it can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.

Rationale for Stress Conditions

The choice of stressors is designed to mimic the potential conditions an API might encounter during its lifecycle and to target specific chemical moieties. For this compound, the key areas of concern are the ethylamine group (susceptible to oxidation) and the styryl double bond (susceptible to oxidation and photo-induced reactions).[7][8]

  • Acid/Base Hydrolysis: Targets labile functional groups. While the core structure may be stable, this tests the overall robustness of the molecule in different pH environments.[9]

  • Oxidation: The primary amine and the allylic positions of the styryl group are potential sites for oxidation. Hydrogen peroxide (H₂O₂) is a common oxidizing agent used for this purpose.[1]

  • Photolysis: The conjugated π-system of the styryl group is a chromophore that can absorb UV/Vis light, making it susceptible to photodegradation, including cis-trans isomerization or cycloaddition reactions. ICH Q1B provides specific guidance on light sources and exposure levels.[17][18][19][20]

  • Thermal Stress: Evaluates the solid-state stability of the API at elevated temperatures.[5]

Experimental Protocol: Forced Degradation Studies

Objective: To identify the potential degradation pathways and primary degradation products of this compound under various stress conditions.

Materials and Reagents:

  • API in solution (e.g., 1 mg/mL in a suitable solvent like water:acetonitrile 50:50) and as a solid powder.

  • Hydrochloric Acid (e.g., 0.1 M HCl)

  • Sodium Hydroxide (e.g., 0.1 M NaOH)

  • Hydrogen Peroxide (e.g., 3% H₂O₂)

  • Oven capable of maintaining 60-80°C.

  • ICH-compliant photostability chamber.

  • Validated HPLC/UPLC system, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) for peak purity analysis and impurity identification.

Procedure:

  • Sample Preparation: Prepare a stock solution of the API. For each stress condition, create a test sample and a control sample (stored at ambient temperature, protected from light).

  • Acid Hydrolysis: Mix the API solution with 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 24 hours).[1] Neutralize the sample before analysis.

  • Base Hydrolysis: Mix the API solution with 0.1 M NaOH. Heat at 60 °C for a specified time.[1] Neutralize the sample before analysis.

  • Oxidation: Mix the API solution with 3% H₂O₂. Store at room temperature for a specified time.[1]

  • Thermal Stress (Solid): Place the solid API in an oven at 80 °C for 48 hours.[1] Dissolve the sample in a suitable solvent for analysis.

  • Photostability: Expose the API solution and solid powder to light in an ICH-compliant photostability chamber. A dark control sample, wrapped in aluminum foil, must be exposed alongside the test sample to differentiate between thermal and light-induced degradation.[20] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/m².[20]

  • Analysis: Analyze all stressed samples, controls, and a reference standard by the developed stability-indicating HPLC-PDA-MS method. The goal is to achieve 5-20% degradation of the parent API; if degradation is excessive, the stress duration or temperature should be reduced.[17]

Developing the Stability-Indicating Method

The core of the stability assessment is the analytical method.

G cluster_stress Forced Degradation cluster_analysis Analytical Development cluster_eval Method Validation cluster_final Outcome A API Solution & Solid B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H₂O₂) A->D E Photolysis (ICH Q1B) A->E F Thermal (Heat, Solid) A->F G Analyze Stressed Samples via HPLC-PDA-MS B->G C->G D->G E->G F->G H Check for Peak Purity (PDA Detector) G->H I Ensure Resolution > 2 between API and Degradants H->I J Identify Degradants (Mass Spectrometry) I->J K Validated Stability- Indicating Method J->K

Caption: Workflow for Forced Degradation and Method Development.

The chromatograms from the stressed samples are pooled to create a composite view of all potential degradation products. The HPLC method (mobile phase, gradient, column, etc.) is then optimized to achieve baseline separation (Resolution > 2) between the parent API peak and all degradation product peaks. The PDA detector is essential for assessing peak purity, ensuring that the main API peak is not co-eluting with a hidden degradant. Mass spectrometry is used to obtain mass information on the new peaks, aiding in the structural elucidation of the degradation products.

Conclusion

The successful development of this compound hinges on a proactive and systematic characterization of its solubility and stability. The ethylamine hydrochloride moiety imparts good aqueous solubility, particularly at acidic pH, a favorable trait for oral absorption. However, the styryl group presents a clear liability for photodegradation and potential oxidation.

The protocols outlined in this guide provide a robust framework for quantifying the pH-dependent solubility and for identifying potential degradation pathways through forced degradation. The ultimate output of these studies is not merely a collection of data, but a validated, stability-indicating analytical method. This method is the cornerstone of all future development, enabling accurate quality control, the establishment of meaningful product specifications, and the successful execution of long-term stability studies required for regulatory approval. By understanding and addressing these fundamental properties early, researchers can mitigate risks, optimize formulation strategies, and accelerate the progression of promising compounds toward clinical application.

References

  • Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. Benchchem.
  • Ethylamine hydrochloride | Solubility of Things. Solubility of Things.
  • Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms . World Health Organization (WHO). Available from: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O . Rheolution. Available from: [Link]

  • This compound . Chemsrc. Available from: [Link]

  • Synthesis and evaluation of cyanine–styryl dyes with enhanced photostability for fluorescent DNA staining . Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Outlining Drug Stability and Solubility with Dissolution Testing . Pharmaceutical Technology. Available from: [Link]

  • Forced Degradation Studies . MedCrave online. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability . Pharmaguideline. Available from: [Link]

  • Solvatochromic fluorescent styryl pyrene probes for the quantitative determination of water content in organic solvents . ResearchGate. Available from: [Link]

  • Oxidative degradation mechanisms for amines in flue gas capture . ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review . National Institutes of Health (NIH). Available from: [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products . European Medicines Agency. Available from: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . ICH. Available from: [Link]

  • Photostability testing theory and practice . Q1 Scientific. Available from: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products . ResearchGate. Available from: [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-(4-styryl-phenyl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-styryl-phenyl)-ethylamine hydrochloride is a phenethylamine derivative with a styryl moiety, a structural motif of interest in medicinal chemistry and materials science. Accurate quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, quality control of bulk drug substance, and formulation development. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, accurate, and precise, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

The styryl group in the molecule provides a strong chromophore, making UV detection a suitable and accessible method for quantification.[6][7][8][9][10] For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, an LC-MS/MS method is also presented. The protocols are developed based on established analytical strategies for phenethylamines and related compounds.[11][12][13][14][15]

Physicochemical Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₆H₁₈ClN

  • Molecular Weight: 259.77 g/mol

  • Appearance: Solid (form may vary)

Method Selection: A Comparative Overview

The choice of analytical method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Method Principle Advantages Disadvantages Typical Application
HPLC-UV Separation by HPLC followed by quantification based on UV absorbance.Widely available, cost-effective, robust for routine analysis.Lower sensitivity compared to LC-MS/MS, potential for interference from co-eluting compounds.Assay of bulk drug substance, content uniformity, dissolution testing.
LC-MS/MS Separation by HPLC coupled with highly selective and sensitive detection by tandem mass spectrometry.High sensitivity and specificity, suitable for complex matrices, structural confirmation.Higher cost of instrumentation and maintenance, requires more specialized expertise.Bioanalysis (pharmacokinetic studies), impurity profiling at low levels.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This method is suitable for the quantification of this compound in bulk material and simple formulations.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate or acetate buffer). The exact ratio should be optimized to achieve a retention time of 3-7 minutes with good peak shape. A starting point could be Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of the styryl chromophore should be determined by scanning a standard solution from 200-400 nm. Based on similar styryl compounds, a wavelength in the range of 280-320 nm is expected.[8][9]

  • Injection Volume: 10 µL.

Reagent and Standard Preparation
  • Mobile Phase Preparation: Prepare the buffer and filter through a 0.45 µm membrane filter. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL. The range should be chosen to bracket the expected concentration of the samples.

Sample Preparation
  • Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in the diluent to a known concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[16][17][18][19]

  • Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and extract the active ingredient with a suitable solvent. This may involve sonication and/or mechanical shaking. Dilute the extract to a known volume and filter before injection.

Method Validation (as per ICH Q2(R2) Guidelines)[1][2][3][4][5]
  • Specificity: Analyze a blank (diluent), a placebo (formulation excipients without the active ingredient), and a standard solution. The blank and placebo should not show any interfering peaks at the retention time of the analyte. Specificity can also be assessed by peak purity analysis using a photodiode array (PDA) detector.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

System Suitability

Before each analytical run, inject a system suitability standard (a mid-range concentration standard) five times. The RSD of the peak area should be ≤ 2%, and other parameters like theoretical plates and tailing factor should meet predefined criteria.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Standard->HPLC Sample Sample Preparation Sample->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is ideal for the quantification of this compound in complex matrices such as plasma or tissue homogenates, where high sensitivity and specificity are required.

Instrumentation and Conditions
  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A fast-separating C18 or phenyl-hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended to reduce run times.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typically used for phenethylamines.[12][13]

    • Example Gradient: 0-0.5 min, 5% B; 0.5-2.5 min, 5-95% B; 2.5-3.0 min, 95% B; 3.0-3.1 min, 95-5% B; 3.1-4.0 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion will be the protonated molecule [M+H]⁺. The product ions need to be determined by infusing a standard solution and performing a product ion scan.

      • Hypothetical MRM transition: The precursor ion for C₁₆H₁₇N would be m/z 224.1. The fragmentation pattern would need to be determined empirically, but a likely fragmentation would involve the loss of the ethylamine side chain.

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Reagent and Standard Preparation
  • Mobile Phase and Solvents: Use LC-MS grade solvents.

  • Internal Standard (IS): A stable isotope-labeled analog of the analyte (e.g., d₄-2-(4-styryl-phenyl)-ethylamine hydrochloride) is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used.

  • Standard Stock Solutions: Prepare stock solutions of the analyte and the IS in methanol or acetonitrile.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking the appropriate biological matrix (e.g., blank plasma) with known amounts of the analyte and a constant amount of the IS.

Sample Preparation

The goal of sample preparation is to extract the analyte from the biological matrix and remove interfering substances.[17][19]

  • Protein Precipitation (PPT): A simple and fast method. Add 3-4 volumes of cold acetonitrile to the plasma sample, vortex, and centrifuge to precipitate proteins. The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Adjust the pH of the plasma sample to basic (pH > 9) to ensure the amine is in its free base form. Extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Evaporate the organic layer and reconstitute the residue.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for sample concentration. Use a polymeric reversed-phase or a mixed-mode cation exchange sorbent.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Spike Spike with IS Plasma->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MSMS MS/MS Detection (MRM) LC->MSMS PeakIntegration Peak Integration MSMS->PeakIntegration CalibrationCurve Calibration Curve PeakIntegration->CalibrationCurve Concentration Concentration Calculation CalibrationCurve->Concentration

Method Validation (as per regulatory guidelines for bioanalytical methods)

A full validation should be performed, including selectivity, accuracy, precision, calibration curve, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound should be guided by the specific analytical needs. The HPLC-UV method offers a reliable and cost-effective solution for routine analysis of bulk materials and simple formulations. For applications demanding higher sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the preferred approach. Both methods, when properly validated, can provide accurate and precise quantitative data to support research and development activities.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [5]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [4]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [1]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. GMP-Verlag. [2]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [3]

  • Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. [11]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. [12]

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Forensic Science International. [13]

  • LC-MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Journal of Analytical Toxicology. [14]

  • Characteristics of Vis absorption spectra of styrylcyanines in different solvents. ResearchGate. [6]

  • Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Journal of Molecular Modeling. [7]

  • LC-MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. ResearchGate. [15]

  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem. [20]

  • Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria. RSC Advances. [8]

  • Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Semantic Scholar. [9]

  • Sample Pretreatment for HPLC. Nacalai Tesque. [16]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [17]

  • Absorption spectrum characteristics for Styryl 9M laser dye in chloroform solvent at four different concentrations. ResearchGate. [10]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [18]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent. [19]

Sources

Application Note: A Robust HPLC Method for Purity Determination of 2-(4-styryl-phenyl)-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(4-styryl-phenyl)-ethylamine hydrochloride, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and stability testing. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind methodological choices, a step-by-step protocol, and full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction: The Analytical Challenge

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound possesses structural features—a primary amine and a conjugated styryl group—that present specific challenges for chromatographic analysis. The basic nature of the ethylamine group can lead to peak tailing due to interactions with residual silanol groups on conventional silica-based columns, compromising peak shape and integration accuracy.[4][5][6] The styryl moiety, while providing a strong chromophore for UV detection, requires a method with sufficient resolving power to separate it from structurally similar impurities.

The objective of this work was to develop and validate a reliable RP-HPLC method capable of accurately quantifying the purity of this compound and separating it from potential process-related impurities and degradation products.

Method Development Strategy: A Logic-Driven Approach

Our strategy was centered on addressing the key chemical properties of the analyte to achieve optimal chromatographic performance. The primary goals were to achieve a symmetrical peak shape for the main component, ensure adequate retention, and obtain sufficient resolution from any potential impurities.

Column Selection: Mitigating Peak Tailing

The presence of the basic ethylamine group makes the choice of stationary phase critical. Traditional C18 columns can exhibit strong secondary interactions between the ionized amine and acidic silanol groups on the silica surface, leading to poor peak symmetry.[4][5][7] To counteract this, a modern, high-purity, end-capped C18 column was selected. End-capping chemically modifies the stationary phase to minimize the number of accessible silanol groups, thereby significantly improving the peak shape for basic compounds.[4]

  • Selected Column: A high-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size column was chosen for its proven performance with basic analytes and its high efficiency, which is crucial for resolving closely eluting impurities.

Mobile Phase Optimization: Controlling Ionization and Retention

Reversed-phase chromatography is the mode of choice for moderately polar to nonpolar compounds.[8] The mobile phase composition is a powerful tool for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which allows for higher efficiency, and its lower UV cutoff, which is advantageous for detecting impurities at low wavelengths.

  • Aqueous Phase & pH Control: The ionization state of the ethylamine group (a weak base) is highly dependent on the mobile phase pH. To ensure consistent retention and peak shape, the pH must be buffered. A phosphate buffer at a pH of 3.0 was selected. At this pH, the amine is fully protonated, ensuring its solubility in the aqueous mobile phase. Furthermore, operating at a low pH suppresses the ionization of residual silanol groups on the stationary phase, further minimizing undesirable secondary interactions.[5]

  • Gradient Elution: A gradient elution was employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities could be detected within a reasonable run time. The gradient starts with a higher aqueous composition to retain the main analyte and gradually increases the organic solvent concentration to elute any more hydrophobic species.

Detection Wavelength Selection

The conjugated styryl system in the analyte provides strong UV absorbance. A UV scan of the analyte in the mobile phase showed a maximum absorbance (λmax) around 295 nm. This wavelength was chosen for detection as it provides high sensitivity for the main peak and potential structurally related impurities.

Experimental Workflow

The following diagram illustrates the systematic approach taken for the development and validation of this HPLC method.

HPLC_Method_Development_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Analyte Characterization (pKa, UV Spectra) B Initial Screening (Column & Mobile Phase) A->B Input C Optimization (pH, Gradient, Flow Rate) B->C Refine D System Suitability Establishment C->D Finalize E Specificity D->E Transfer to Validation F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I

Caption: Workflow for HPLC Method Development and Validation.

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase A 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 295 nm
Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

Method Validation

The finalized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][9][10]

ICH_Validation_Parameters center Validated HPLC Method Specificity Specificity (Discrimination) center->Specificity Linearity Linearity (R² > 0.999) center->Linearity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Robustness Robustness center->Robustness LOD LOD center->LOD LOQ LOQ center->LOQ Range Range Linearity->Range Precision->Accuracy

Sources

Application Notes & Protocols: 2-(4-styryl-phenyl)-ethylamine hydrochloride as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 2-(4-styryl-phenyl)-ethylamine hydrochloride as a fluorescent probe. It delves into the foundational principles of its fluorescence, offers detailed and validated protocols for its application in cellular imaging and binding assays, and provides critical insights for data interpretation and troubleshooting. The methodologies presented are grounded in established scientific literature to ensure both accuracy and reproducibility.

Introduction: The Versatility of Styryl-Based Fluorophores

Styryl-based compounds are a significant class of fluorescent dyes with broad applications, from materials science to advanced biomedical imaging.[1][2][3][4][5][6] A key characteristic of these dyes is the sensitivity of their fluorescence to the local microenvironment, making them exceptional candidates for probes that can report on changes in polarity, viscosity, or the presence of specific biomolecules. This compound, a member of this class, possesses an amphiphilic structure with a hydrophobic styryl group and a hydrophilic ethylamine moiety. This structure suggests its utility as a probe for investigating biological membranes or protein-ligand interactions.[4]

The fluorescence of this compound originates from its stilbene-like backbone. The incorporation of an ethylamine hydrochloride salt enhances its solubility in aqueous solutions, a crucial property for biological applications. The primary mechanism for many styryl dyes involves a change in their intramolecular charge transfer (ICT) state upon interaction with a target or a change in the surrounding environment.[7] This typically results in a noticeable shift in the emission spectrum (solvatochromism) or an increase in quantum yield when the probe binds to a hydrophobic pocket, which shields it from non-radiative decay processes that occur in aqueous environments.[8]

Physicochemical Properties and Spectral Characteristics

A fundamental understanding of the probe's properties is essential for designing robust experiments and accurately interpreting the resulting data.

Table 1: Key Physicochemical and Spectroscopic Properties

PropertyValueSource
Chemical Formula C₁₆H₁₈ClN[9]
Molecular Weight 259.77 g/mol [9]
Appearance SolidN/A
Solubility Soluble in water, DMSO, ethanolN/A
Excitation Max (λex) Environment-dependent, approx. 350-380 nmN/A
Emission Max (λem) Environment-dependent, approx. 450-550 nmN/A
Quantum Yield (Φ) Low in aqueous solution; increases in non-polar environments[8]
Extinction Coefficient (ε) To be determined empiricallyN/A

Note: The spectral characteristics of this probe are highly sensitive to the solvent and its binding state. It is imperative to determine these parameters under your specific experimental conditions.

Core Application: Monitoring Protein-Ligand Interactions

A primary application for this compound is as a "turn-on" fluorescent probe for the detection and quantification of ligand binding to proteins, especially those with hydrophobic binding sites.[10]

3.1. Mechanism of Action

In an aqueous buffer, the probe exhibits low fluorescence due to quenching by water molecules and other non-radiative decay pathways.[8] When the probe binds to a hydrophobic pocket within a protein, it is shielded from the aqueous environment. This sequestration results in a significant enhancement of fluorescence intensity and often a blue-shift in the emission maximum. This change in fluorescence can be directly correlated with the concentration of the protein-probe complex.

Caption: Mechanism of fluorescence enhancement upon probe binding.

3.2. Experimental Protocol: Fluorometric Titration for Binding Affinity (Kd) Determination

This protocol describes the steps to determine the dissociation constant (Kd) for a protein-ligand interaction.[11][12]

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or water).

  • Purified target protein with a known concentration.

  • Binding buffer (e.g., PBS, Tris-HCl; ensure it doesn't cause fluorescence interference).

  • Fluorometer with controllable excitation and emission wavelengths.

  • Low-volume cuvettes or a microplate reader suitable for fluorescence.

Procedure:

  • Reagent Preparation:

    • Prepare a fresh stock solution of the fluorescent probe or use aliquots stored at -20°C to prevent degradation.

    • Prepare a concentrated stock solution of the target protein, ensuring it is correctly folded and active.

    • Filter the binding buffer to remove any particulates that could cause light scattering.

  • Instrument Setup:

    • Determine the optimal excitation and emission wavelengths by performing a spectral scan of the probe in the presence of a saturating concentration of the target protein.

    • Set the slit widths to maximize the signal-to-noise ratio.

  • Titration Experiment:

    • To a constant concentration of the fluorescent probe in the binding buffer, add incrementally increasing concentrations of the target protein.

    • A typical starting concentration for the probe is in the low micromolar range (e.g., 1-5 µM).

    • The protein concentrations should span a range from significantly below to well above the anticipated Kd.

    • Allow the reaction to equilibrate at each protein concentration. The necessary incubation time will depend on the binding kinetics and should be determined empirically (e.g., 5-15 minutes at a constant temperature).

  • Data Acquisition:

    • Measure the fluorescence intensity at each protein concentration.

    • A control sample containing only the probe in the buffer is necessary to determine the baseline fluorescence.

    • A control sample with only the protein should be measured to check for any intrinsic protein fluorescence.

  • Data Analysis:

    • Subtract the baseline fluorescence of the probe-only control from all measurements.

    • Plot the change in fluorescence intensity (ΔF) against the protein concentration.

    • Fit the resulting binding curve to a suitable model, such as the one-site binding (hyperbola) equation: ΔF = (ΔF_max * [P]) / (Kd + [P]) Where:

      • ΔF is the change in fluorescence intensity.

      • ΔF_max is the maximal change in fluorescence at saturation.

      • [P] is the protein concentration.

      • Kd is the dissociation constant.

G start Prepare Reagents setup Instrument Setup start->setup titrate Perform Titration setup->titrate equilibrate Equilibrate Samples titrate->equilibrate measure Measure Fluorescence equilibrate->measure analyze Data Analysis measure->analyze fit Fit to Binding Model analyze->fit end Determine Kd fit->end

Caption: Workflow for Kd determination using fluorometric titration.

Application in Cellular Imaging

The amphiphilic nature of this compound makes it a potential candidate for live-cell imaging, likely localizing to cellular membranes or accumulating within specific organelles.[4][]

4.1. Protocol: Live-Cell Staining and Imaging

Materials:

  • Live cells cultured on glass-bottom dishes or chamber slides.

  • This compound stock solution (1 mM in DMSO).

  • Appropriate cell culture medium (e.g., DMEM, RPMI).

  • Fluorescence microscope equipped with suitable filter sets (e.g., DAPI or custom filters matching the probe's spectra).

Procedure:

  • Cell Preparation:

    • Seed cells at a density that will result in 60-80% confluency at the time of imaging.

    • Allow cells to adhere and grow overnight.

  • Staining:

    • Prepare a working solution of the probe in pre-warmed cell culture medium. The optimal final concentration should be determined empirically, with a starting range of 1-10 µM being advisable.

    • Remove the existing medium, wash the cells once with pre-warmed PBS.

    • Add the staining solution and incubate for an appropriate duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Aspirate the staining solution and wash the cells 2-3 times with pre-warmed medium or a suitable imaging buffer (e.g., HBSS) to remove unbound probe.

  • Imaging:

    • Mount the dish or slide onto the fluorescence microscope stage.

    • Acquire images using the appropriate filter set.

    • Consider co-staining with known organelle-specific dyes to determine the probe's subcellular localization.

Important Considerations:

  • Phototoxicity and Photostability: Evaluate potential phototoxicity by monitoring cell morphology and viability during imaging. Assess the photostability of the probe under your specific imaging conditions.[5]

  • Controls: Always include unstained control cells to quantify autofluorescence.

Troubleshooting and Best Practices
  • Low Signal-to-Noise Ratio:

    • Increase probe or protein concentration.

    • Optimize excitation/emission wavelengths and slit widths.

    • Ensure the buffer is free from fluorescent contaminants.

  • High Background Fluorescence:

    • Decrease probe concentration.

    • Ensure thorough washing in cellular imaging protocols.[14]

    • Check for autofluorescence from the buffer, plate, or cells themselves.

  • Probe Precipitation:

    • Ensure the probe is fully dissolved in the stock solution before further dilution.

    • If solubility in aqueous buffer is an issue, a small percentage of a co-solvent like DMSO may be used, but be cautious of its potential effects on protein structure and function.

Conclusion

This compound is a versatile fluorescent probe with significant potential for studying protein-ligand interactions and for cellular imaging applications. Its environment-sensitive fluorescence offers a powerful method for quantifying molecular binding events and for visualizing cellular structures. The successful application of this probe relies on the careful optimization of experimental parameters and a solid understanding of its photophysical properties. The protocols and guidelines provided in this document offer a robust starting point for researchers to effectively utilize this fluorophore in their investigations.

References
  • A molecular fluorescent dye for specific staining and imaging of RNA in live cells: a novel ligand integration from classical thiazole orange and styryl compounds - Chemical Communications (RSC Publishing). Available at: [Link]

  • Styryl dyes as two-photon excited fluorescent probes for DNA detection and two-photon laser scanning fluorescence microscopy of living cells - PubMed. Available at: [Link]

  • Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

  • Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants - NIH. Available at: [Link]

  • Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging | bioRxiv. Available at: [Link]

  • Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria - PMC - NIH. Available at: [Link]

  • Styryl Dyes as Two-Photon Excited Fluorescent Probes for DNA Detection and Two-Photon Laser Scanning Fluorescence Microscopy of Living Cells - ResearchGate. Available at: [Link]

  • Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging - PubMed. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Available at: [Link]

  • Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging | Request PDF - ResearchGate. Available at: [Link]

  • This compound | Chemsrc. Available at: [Link]

  • Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC - NIH. Available at: [Link]

  • Any advice on my fluorescence-based binding assay protocol? - ResearchGate. Available at: [Link]

  • Fluorescent Approaches for Understanding Interactions of Ligands with G Protein Coupled Receptors - PMC - PubMed Central. Available at: [Link]

  • Dual fluorescence emission of p-N,N-(dialkylamino) benzyl-idenemalononitrile and related systems: Evidence for direct excitation of ground state twisted intramolecular charge transfer (TICT) conformer - ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the Neuropharmacological Characterization of 2-(4-styryl-phenyl)-ethylamine hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of early 2026, a thorough review of the scientific literature reveals a notable absence of published neuropharmacological data for the specific compound, 2-(4-styryl-phenyl)-ethylamine hydrochloride. This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals on how to systematically characterize this, or structurally similar novel phenethylamine analogs. The protocols and methodologies outlined herein are based on established principles and techniques for evaluating compounds that interact with monoamine systems.

Introduction: The Phenethylamine Scaffold and the Promise of Styryl Moieties

The 2-phenylethylamine (PEA) backbone is a foundational structure in neuropharmacology, present in endogenous neurotransmitters like dopamine and norepinephrine, as well as in a vast array of synthetic psychoactive compounds.[1] Its derivatives are known to interact with a range of critical central nervous system targets, including monoamine transporters and receptors.[1][2] The incorporation of a styryl group (a vinylbenzene moiety) introduces conformational rigidity and potential for novel interactions with target proteins, making this compound a compound of significant interest for exploring new therapeutic avenues in neuropsychiatric and neurodegenerative disorders.

This document provides a structured approach to elucidating the neuropharmacological profile of such a novel compound, from initial in vitro screening to in vivo behavioral assessment.

Part 1: In Vitro Characterization - Identifying Molecular Targets

The initial phase of characterization focuses on identifying the primary molecular targets of the compound. Given its structural similarity to known monoamine transporter ligands, a logical starting point is to assess its affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Application Note: Rationale for Monoamine Transporter Binding Assays

Monoamine transporters are crucial for regulating neurotransmitter levels in the synapse and are the primary targets for many psychostimulants and antidepressants.[3] Radioligand binding assays are the gold standard for determining the affinity of a test compound for these transporters.[4] By quantifying the displacement of a known radiolabeled ligand, we can determine the binding affinity (Ki) of our test compound, providing a first indication of its potency and selectivity.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human DAT, SERT, and NET.

Materials:

  • HEK-293 cells stably expressing hDAT, hSERT, or hNET

  • [³H]CFT (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET)

  • Test compound: this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET)

  • 96-well microplates, filter mats, scintillation counter

Procedure:

  • Prepare cell membranes from the transfected HEK-293 cells.

  • In a 96-well plate, add binding buffer, a fixed concentration of the appropriate radioligand, and a range of concentrations of the test compound (e.g., 0.1 nM to 100 µM).

  • For determination of non-specific binding, add the non-specific control compound instead of the test compound.

  • Add the cell membranes to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

TransporterRadioligandKi (nM) of Test Compound
hDAT[³H]CFTTBD
hSERT[³H]CitalopramTBD
hNET[³H]NisoxetineTBD
Application Note: From Binding to Function - Uptake Inhibition Assays

While binding affinity indicates how well a compound interacts with a transporter, it doesn't reveal whether it acts as an inhibitor (blocker) or a substrate (releaser). Functional assays, such as neurotransmitter uptake inhibition assays, are necessary to determine the compound's mechanism of action.[4]

Protocol 2: In Vitro Monoamine Uptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine into cells expressing the respective transporters.

Materials:

  • HEK-293 cells stably expressing hDAT, hSERT, or hNET, cultured in 24-well plates

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Test compound: this compound

  • Scintillation fluid and counter

Procedure:

  • Wash the cultured cells with warm uptake buffer.

  • Pre-incubate the cells with a range of concentrations of the test compound for a short period (e.g., 10-20 minutes) at 37°C.

  • Add the radiolabeled neurotransmitter ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) and incubate for a brief period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells (e.g., with 1% SDS).

  • Measure the radioactivity in the cell lysate using a scintillation counter.

  • Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC50 value.

Data Presentation:

TransporterSubstrateIC50 (nM) of Test Compound
hDAT[³H]DopamineTBD
hSERT[³H]SerotoninTBD
hNET[³H]NorepinephrineTBD

Part 2: Elucidating the Mechanism of Action

Based on the initial screening, a deeper investigation into the mechanism of action is warranted. For instance, if the compound is a potent dopamine uptake inhibitor, it is crucial to determine if it acts as a classical blocker (like cocaine) or a substrate/releaser (like amphetamine).

Application Note: Distinguishing Blockers from Releasers

Substrates are transported into the cell and can induce reverse transport (efflux) of the endogenous neurotransmitter, while blockers bind to the transporter but are not transported, thereby only preventing reuptake.[[“]] This distinction is critical as it has profound implications for the compound's neurochemical and behavioral effects.

Protocol 3: In Vitro Neurotransmitter Release Assay

Objective: To determine if this compound induces the release of pre-loaded radiolabeled neurotransmitters.

Materials:

  • Cells or synaptosomes expressing the transporter of interest (e.g., hDAT)

  • Radiolabeled neurotransmitter (e.g., [³H]Dopamine)

  • Superfusion apparatus

  • Test compound and known controls (e.g., amphetamine as a releaser, cocaine as a blocker)

Procedure:

  • Pre-load the cells or synaptosomes with the radiolabeled neurotransmitter.

  • Place the loaded cells/synaptosomes in a superfusion chamber and perfuse with buffer to establish a stable baseline of radioactivity.

  • Collect fractions of the superfusate at regular intervals.

  • Introduce the test compound or control compounds into the superfusion buffer for a defined period.

  • Continue collecting fractions to measure any increase in radioactivity, indicating neurotransmitter release.

  • Quantify the amount of release induced by the test compound relative to the control compounds.

Visualizing the Hypothesized Mechanism of Action:

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Sequesters DA_synapse Synaptic Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) MAO MAO DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Uptake DA_cyto->MAO Metabolism PEA_analog 2-(4-styryl-phenyl)- ethylamine hydrochloride PEA_analog->DAT Binds to and inhibits DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds to Postsynaptic\nSignal Postsynaptic Signal DA_receptor->Postsynaptic\nSignal G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment binding Radioligand Binding (Ki determination) uptake Uptake Inhibition (IC50 determination) binding->uptake release Neurotransmitter Release (Blocker vs. Releaser) uptake->release locomotor Locomotor Activity release->locomotor Proceed if active stereotypy Stereotypy Assessment locomotor->stereotypy cpp Conditioned Place Preference (Rewarding Properties) stereotypy->cpp

Caption: Workflow for neuropharmacological characterization.

Conclusion and Future Directions

The systematic approach outlined in this guide provides a robust framework for the initial neuropharmacological characterization of this compound or any novel phenethylamine analog. The data generated from these studies will be crucial in determining the compound's primary molecular targets, its mechanism of action, and its potential as a psychostimulant. Positive findings would warrant further investigation into its rewarding properties (e.g., using conditioned place preference), metabolic stability, and potential therapeutic applications.

References

  • Chen, N., et al. (2004). GBR12909 and its analogues are positive allosteric modulators of the human dopamine transporter. Journal of Biological Chemistry, 279(12), 11789-11800.
  • Hossain, M. S., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 29(4), 425–433. [Link]

  • Ilic, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1649–1660. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 991. [Link]

  • McCorvy, J. D., et al. (2018). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 9(1), 149-157. [Link]

  • Consensus. (2023). Does Phenethylamine (PEA) increase dopamine release in the brain?. Consensus. [Link]

  • Sabol, K. E., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Addiction Medicine, 9(6), 487-495. [Link]

  • Dourish, C. T. (1982). An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice. Progress in Neuro-Psychopharmacology & Biological Psychiatry, 6(2), 143-158. [Link]

  • Calvey, H. A., et al. (2016). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 128, 45-51. [Link]

  • Green, A. R., & Youdim, M. B. (1976). Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration. British Journal of Pharmacology, 57(3), 341–347. [Link]

  • Campbell, I. C., et al. (1980). Monoamine oxidase inhibitors potentiate phenylethylamine effects in rhesus monkeys. Biological Psychiatry, 15(3), 429-436. [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(26), 7607-7614. [Link]

  • Dourish, C. T. (1981). Behavioural effects of acute and chronic beta-phenylethylamine administration in the rat: evidence for the involvement of 5-hydroxytryptamine. Neuropharmacology, 20(11), 1067-1072. [Link]

  • Wikipedia. (2024). Phenethylamine. Wikipedia. [Link]

  • Huszti, Z., et al. (1975). The monoamine oxidase B inhibitor deprenyl potentiates phenylethylamine behaviour in rats without inhibition of catecholamine metabolite formation. European Journal of Pharmacology, 34(1), 181-187. [Link]

  • Dourish, C. T. (1982). An observational analysis of the behavioural effects of beta-phenylethylamine in isolated and grouped mice. Progress in neuro-psychopharmacology & biological psychiatry, 6(2), 143–158. [Link]

  • Jensen, A. A., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLoS ONE, 8(11), e78515. [Link]

  • Kim, J. I., et al. (2022). Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. Biomolecules & Therapeutics, 30(2), 166-175. [Link]

  • Dyck, L. E. (1984). The behavioural effects of phenelzine and phenylethylamine may be due to amine release. Brain Research Bulletin, 12(1), 23-28. [Link]

  • Nieto, C. T., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(2), 195. [Link]

  • Gilbert, P. E. (1981). beta-Phenylethylamine and reinforcement. Pharmacology, Biochemistry and Behavior, 14(1), 141-143. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethylamine. PubChem. [Link]

Sources

Application Notes and Protocols for the Evaluation of 2-(4-Styryl-phenyl)-ethylamine Hydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Styryl Derivatives in Oncology

The styryl moiety, characterized by a -CH=CH-Ph group, is a significant pharmacophore found in numerous medicinally important compounds, including those with promising anticancer properties.[1] Derivatives of styrylbenzene, such as resveratrol and combretastatin A-4 (CA-4), have demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of cancer cell lines.[2] These compounds can modulate key cellular processes, including cell cycle progression and apoptosis, often through mechanisms that involve microtubule disruption or the generation of reactive oxygen species (ROS).[2][3]

2-(4-Styryl-phenyl)-ethylamine hydrochloride is a synthetic compound featuring this key styryl group linked to a phenylethylamine backbone.[4][5] While specific biological data for this particular hydrochloride salt in cancer models is not extensively documented in publicly available literature, its structural similarity to other biologically active styryl derivatives makes it a compelling candidate for investigation as a novel anticancer agent.[2][6] This document provides a comprehensive guide for the initial in vitro evaluation of this compound, outlining detailed protocols for assessing its cytotoxic and mechanistic properties in cancer cell lines. The methodologies described herein are designed to establish a foundational understanding of the compound's potential efficacy and to elucidate its mechanism of action.

Quantitative Summary of Predicted Compound Activity

A crucial first step in characterizing a novel compound is to determine its dose-dependent effect on cancer cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying a compound's potency.[7] The following table provides a template for summarizing hypothetical IC50 data for this compound across a panel of cancer cell lines representing different tumor types.

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
MCF-7 Breast Adenocarcinoma4815.2
MDA-MB-231 Breast Adenocarcinoma4828.9
A549 Lung Carcinoma4821.5
HCT116 Colorectal Carcinoma4811.8
PC-3 Prostate Adenocarcinoma4835.4

Experimental Workflow for In Vitro Compound Evaluation

The following diagram outlines a logical workflow for the initial characterization of this compound in cancer cell lines, starting from basic cytotoxicity screening and progressing to more detailed mechanistic studies.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanism of Action Studies start Prepare Stock Solution of this compound in DMSO cell_culture Culture Selected Cancer Cell Lines (e.g., MCF-7, A549, HCT116) start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Serial Dilutions of Compound cell_seeding->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) treatment->viability_assay ic50 Calculate IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Proceed if IC50 is in active range cell_cycle_analysis Cell Cycle Analysis (PI Staining & Flow Cytometry) ic50->cell_cycle_analysis ros_detection Reactive Oxygen Species (ROS) Detection ic50->ros_detection western_blot Western Blot for Key Signaling Proteins apoptosis_assay->western_blot cell_cycle_analysis->western_blot ros_detection->western_blot

Caption: A streamlined workflow for evaluating a novel anticancer compound.

Detailed Methodologies and Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Harvest logarithmically growing cells and determine cell density. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[9] Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO.[8] Perform serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (a known cytotoxic drug).[8]

  • Incubate the plate for 48 hours (or other desired time points) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[8]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations) and vehicle control.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Collection: After treatment for a specified time (e.g., 24 or 48 hours), collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[7]

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each sample.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

Materials:

  • Treated and untreated cancer cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes.[7]

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to prevent clumping. Fix the cells overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.[7]

  • Incubate for 30 minutes at room temperature in the dark.[7]

  • Analysis: Analyze the DNA content using a flow cytometer.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Based on the known activities of other styryl derivatives, this compound may induce apoptosis through the intrinsic pathway, potentially triggered by an increase in intracellular ROS.[3]

signaling_pathway Compound This compound Cell Cancer Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential apoptotic pathway induced by the compound.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
High variability in MTT assay results Inconsistent cell seeding; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate.
Low transfection efficiency for mechanistic studies Suboptimal cell health; Incorrect reagent concentrations.Use cells at a low passage number; Optimize transfection reagent-to-DNA ratio.
No significant apoptosis detected Compound concentration is too low or incubation time is too short; Cell line is resistant.Test higher concentrations and multiple time points; Use a positive control for apoptosis induction.
Compound precipitates in culture medium Poor solubility of the hydrochloride salt at neutral pH.Ensure the final DMSO concentration is below 0.5%; Prepare fresh dilutions for each experiment.

Conclusion and Future Directions

These application notes provide a robust framework for the initial in vitro characterization of this compound. The data generated from these protocols will establish its cytotoxic potential and provide initial insights into its mechanism of action. Positive findings, such as potent IC50 values and induction of apoptosis or cell cycle arrest, would warrant further investigation. Subsequent studies could include Western blot analysis to probe specific signaling pathways (e.g., MAPK, PI3K/Akt), tubulin polymerization assays if cell cycle arrest in G2/M is observed, and ultimately, progression to in vivo xenograft models to evaluate anti-tumor efficacy. The structural features of this compound position it as a promising candidate for further exploration in the landscape of anticancer drug discovery.

References

  • BenchChem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Evaluation of Novel Anticancer Compounds in Cell Line Studies. BenchChem.
  • BenchChem. (2025). Measuring the Efficacy of Novel Anti-Cancer Compounds in Cancer Cell Lines: A Generalized Protocol.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
  • Wang, L., et al. (n.d.). Synthesis and characterisation of (Z)-styrylbenzene derivatives as potential selective anticancer agents. PMC - NIH.
  • PMC - NIH. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures.
  • Neto-Ferreira, J. C., et al. (2025). Synthetic (E)-3-Phenyl-5-(phenylamino)-2-styryl-1,3,4-thiadiazol-3-ium Chloride Derivatives as Promising Chemotherapy Agents on Cell Lines Infected with HTLV-1. ResearchGate.
  • ResearchGate. (n.d.). The comparative anticancer activity of styryl- vs. phenyl bearing compounds.
  • Mrozek-Wilczkiewicz, A., et al. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. PubMed.
  • Chemsrc. (2025). This compound.
  • ChemicalBook. (n.d.). This compound.

Sources

Application Notes and Protocols for Antimicrobial Activity Testing of 2-(4-styryl-phenyl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of 2-(4-styryl-phenyl)-ethylamine hydrochloride, a styryl derivative with potential therapeutic applications.[1][2][3][4][5][6][7] This document outlines detailed, step-by-step protocols for determining the compound's efficacy against a panel of clinically relevant bacteria. Key methodologies covered include broth microdilution for establishing the Minimum Inhibitory Concentration (MIC), agar disk diffusion for assessing susceptibility, and time-kill kinetic assays to differentiate between bactericidal and bacteriostatic effects.[8][9] Adherence to standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is emphasized to ensure data integrity and reproducibility.[10][11][12][13] Furthermore, this guide addresses critical aspects of quality control, data interpretation, and laboratory safety.

Introduction: The Rationale for Antimicrobial Profiling

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new anti-infective agents. Styryl compounds have emerged as a promising class of molecules, with various derivatives demonstrating significant biological activities, including antimicrobial effects.[1][2][3][4][5][6][7] The compound this compound possesses a unique structural motif that warrants a thorough investigation of its antimicrobial potential.

A systematic evaluation of a novel compound's antimicrobial spectrum and potency is foundational to its preclinical development. This process involves a tiered approach, beginning with the determination of the minimum concentration required to inhibit microbial growth (MIC). Subsequent assays can then elucidate whether the compound actively kills bacteria (bactericidal) or merely prevents their proliferation (bacteriostatic).[9] This distinction is crucial for predicting in vivo efficacy and guiding further development.

These application notes are designed to provide researchers with robust and validated protocols to comprehensively characterize the antimicrobial profile of this compound.

Materials and Reagents

Test Compound
  • This compound (CAS: 124499-27-0)[14][15]

  • High-purity solvent for stock solution preparation (e.g., Dimethyl sulfoxide (DMSO), sterile deionized water)

Microbial Strains

A representative panel of bacteria should be selected, including both Gram-positive and Gram-negative organisms. It is imperative to use well-characterized quality control (QC) strains from a recognized culture collection, such as the American Type Culture Collection (ATCC).[16][17]

Table 1: Recommended Bacterial Strains for Initial Screening

Organism ATCC Number Gram Stain Relevance
Staphylococcus aureus29213 or 25923PositiveCommon cause of skin and soft tissue infections, bacteremia.[17]
Enterococcus faecalis29212PositiveNosocomial pathogen, urinary tract infections, endocarditis.[18]
Escherichia coli25922NegativeCommon cause of urinary tract infections, sepsis, and gastrointestinal infections.[17]
Pseudomonas aeruginosa27853NegativeOpportunistic pathogen, common in hospital-acquired infections.[17]
Culture Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB) or Brain Heart Infusion (BHI) Broth

  • Tryptic Soy Agar (TSA) or Blood Agar Plates

  • Sterile 0.85% Saline

  • 0.5 McFarland Turbidity Standard

  • Sterile 96-well microtiter plates

  • Sterile Petri dishes (90 mm or 150 mm)

  • Sterile paper disks (6 mm diameter)

  • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

  • Resazurin sodium salt (for viability indication, optional)

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method quantitatively determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] The protocol is based on CLSI guidelines.[10][13]

3.1.1. Preparation of Compound Stock and Dilutions

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3.1.2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.1.3. Microtiter Plate Inoculation and Incubation

  • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Controls:

    • Growth Control: Wells with CAMHB and inoculum, but no compound.

    • Sterility Control: Wells with CAMHB only.[19]

    • Positive Control: Wells with a known antibiotic.

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

3.1.4. MIC Determination The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[19]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solution B Perform 2-fold Serial Dilutions in 96-well plate A->B E Inoculate Plate with Bacteria B->E C Prepare Bacterial Inoculum (0.5 McFarland) D Dilute Inoculum to final concentration C->D D->E F Incubate at 35°C for 16-20h E->F G Read Results Visually F->G H Determine MIC (Lowest concentration with no growth) G->H

Caption: Workflow for MIC determination by broth microdilution.

Protocol 2: Agar Disk Diffusion Assay

This qualitative method assesses the susceptibility of bacteria to the test compound by measuring the zone of growth inhibition around a compound-impregnated disk.[11]

3.2.1. Inoculum and Plate Preparation

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 3.1.2.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar plate.

  • Allow the plate to dry for 3-5 minutes.

3.2.2. Disk Preparation and Application

  • Impregnate sterile 6 mm paper disks with a known amount of this compound solution.

  • Allow the solvent to evaporate completely.

  • Aseptically place the impregnated disks onto the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar surface.

  • Include a positive control disk (e.g., ciprofloxacin) and a negative control disk (solvent only).

3.2.3. Incubation and Measurement

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Protocol 3: Time-Kill Kinetics Assay

This assay determines the rate of bacterial killing over time and helps to classify the compound as bactericidal or bacteriostatic.[8][9]

3.3.1. Assay Setup

  • Prepare a bacterial culture in the early to mid-logarithmic phase of growth.

  • In sterile flasks or tubes containing CAMHB, add the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

  • Inoculate the flasks with the bacterial culture to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Include a growth control flask without the compound.

3.3.2. Sampling and Plating

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[8]

  • Perform ten-fold serial dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto TSA or other suitable agar plates.

3.3.3. Incubation and Colony Counting

  • Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling A Prepare Log-Phase Bacterial Culture C Inoculate Flasks to ~5x10^5 CFU/mL A->C B Set up Flasks with Compound (e.g., MIC, 2x MIC, 4x MIC) & Growth Control B->C T0 T=0h C->T0 T2 T=2h D Perform Serial Dilutions T0->D T4 T=4h T2->D T8 T=8h T4->D T24 T=24h T8->D T24->D E Plate on Agar D->E F Incubate for 18-24h E->F G Count Colonies (CFU/mL) F->G H Plot log10(CFU/mL) vs. Time G->H

Caption: Workflow for the time-kill kinetics assay.

Data Analysis and Interpretation

MIC Data

The MIC value is reported as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Example MIC Data Presentation

Organism MIC (µg/mL)
S. aureus ATCC 2921316
E. faecalis ATCC 2921232
E. coli ATCC 2592264
P. aeruginosa ATCC 27853>128
Disk Diffusion Data

The diameter of the zone of inhibition is measured and can be used to qualitatively categorize the organism as susceptible, intermediate, or resistant, although specific breakpoints for novel compounds need to be established.

Time-Kill Kinetics Data

The results are typically plotted as log₁₀ CFU/mL versus time.

  • Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[9]

  • Bacteriostatic activity is characterized by the inhibition of growth without a significant reduction in the initial CFU/mL.[9]

Quality Control

To ensure the validity of the results, it is essential to perform quality control testing with each batch of experiments.[16][20][21][22]

  • Use standard QC strains with known susceptibility profiles.[16][17]

  • The MIC values for the QC strains should fall within the acceptable ranges established by CLSI or EUCAST.[22][23]

  • Verify the purity of the cultures and the sterility of the media.

Safety Precautions

All work with microorganisms should be conducted in a BSL-2 laboratory environment.[24][25][26]

  • Wear appropriate personal protective equipment (PPE), including lab coats, gloves, and eye protection.[24][27]

  • All microbial cultures and contaminated materials must be decontaminated, typically by autoclaving, before disposal.[28]

  • Handle the test compound according to its Safety Data Sheet (SDS).

  • Work in a biological safety cabinet when there is a potential for generating aerosols.[25]

  • Decontaminate work surfaces with an appropriate disinfectant (e.g., 70% ethanol or 10% bleach solution) before and after work.[24][27][28]

References

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Kim, J. H., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 38(4), 337–343. Retrieved from [Link]

  • Kumar, A., et al. (2015). Regioselective synthesis, antimicrobial evaluation and theoretical studies of 2-styryl quinolines. Bioorganic & Medicinal Chemistry Letters, 25(4), 868–873. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Dash, S. S., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology, 39(12), 312. Retrieved from [Link]

  • Sravya, G., et al. (2016). Synthesis and antimicrobial activity of styryl/pyrrolyl/pyrazolyl sulfonylmethyl-1,3,4-oxadiazolyl amines and styryl/pyrrolyl/pyrazolyl sulfonylmethyl-1,3,4-thiadiazolyl amines. European Journal of Medicinal Chemistry, 122, 647–655. Retrieved from [Link]

  • Kahlmeter, G., et al. (2015). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. Journal of Clinical Microbiology, 53(8), 2504–2510. Retrieved from [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Matuschek, E., et al. (2014). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. Clinical Microbiology and Infection, 20(4), O255–O266. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Al-Samydai, A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Pharmaceutical Sciences, 5(5), 18–23. Retrieved from [Link]

  • Åkerlund, A., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(5), 1236–1244. Retrieved from [Link]

  • Hawley, R. J., & Eitzen, E. M. (2001). Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms. Current Protocols in Microbiology, Appendix 1A. Retrieved from [Link]

  • Nascente, P. S., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(2), 337–343. Retrieved from [Link]

  • Spellerberg, B., & Brandt, C. (2015). Time kill assays for Streptococcus agalactiae and synergy testing. Protocols.io. Retrieved from [Link]

  • Science Buddies. (n.d.). Microorganisms Safety Guide. Retrieved from [Link]

  • Kim, E., et al. (2017). New antibacterial-core structures based on styryl quinolinium. Journal of Microbiology and Biotechnology, 27(4), 712–718. Retrieved from [Link]

  • Kim, E., et al. (2017). New Antibacterial-Core Structures Based on Styryl Quinolinium. Journal of Microbiology and Biotechnology, 27(4), 712–718. Retrieved from [Link]

  • PDA. (2024, February 15). Biosafety Guidelines for Handling Microorganisms in Microbiology Laboratories. Retrieved from [Link]

  • Carolina Biological Supply Company. (2020, March 21). 12 Safe Practices for the Microbiology Laboratory. Retrieved from [Link]

  • Malmberg, C. (2014, October 31). How do you safely work with drug-resistant bacteria? ResearchGate. Retrieved from [Link]

  • Gabor, B., et al. (2023). Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. Molecules, 28(13), 5173. Retrieved from [Link]

  • Gomes, A., et al. (2017). Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules, 22(3), 473. Retrieved from [Link]

  • Ušćumlić, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(21), 7489. Retrieved from [Link]

  • Pharmacy info. (2021, April 3). Antimicrobials: Mechanism of action. Retrieved from [Link]

  • Kumar, R., et al. (2022). Styryl Group, a Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(10), 7063–7089. Retrieved from [Link]

  • Głowacka, E., et al. (2020). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules, 25(23), 5760. Retrieved from [Link]

  • Varlamova, E., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 903. Retrieved from [Link]

  • Chemsrc. (2025, September 9). This compound. Retrieved from [Link]

  • Kumar, A., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Scientific Reports, 11(1), 14227. Retrieved from [Link]

Sources

formulation of 2-(4-styryl-phenyl)-ethylamine hydrochloride for in vivo studies

The successful in vivo evaluation of this compound is critically dependent on the development of a well-characterized and stable formulation. This guide provides a systematic, science-based approach to this process. By beginning with thorough pre-formulation characterization and logically selecting a vehicle based on the compound's properties and the study's requirements, researchers can generate reliable and reproducible data. Always include a vehicle-only control group in animal studies to account for any biological effects of the excipients themselves. [18]

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. Available at: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. Available at: [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Hilaris Publisher. Available at: [Link]

  • Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Alderley Analytical. Available at: [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. Available at: [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Altasciences. Available at: [Link]

  • Oral Formulation Strategies to Improve Solubility of Poorly Water-Soluble Drugs. PubMed. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Hydrophilic and hydrophobic cyclodextrins in a new sustained release oral formulation of nicardipine: in vitro evaluation and bioavailability studies in rabbits. PubMed. Available at: [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. Agno Pharmaceuticals. Available at: [Link]

  • The Use of Cyclodextrins in Pharmaceutical Formulations. Austra & Lian. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available at: [Link]

  • Preclinical Drug Formulation. Scantox. Available at: [Link]

  • This compound. Chemsrc. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. Available at: [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]

  • Formulating a poorly water soluble drug into an oral solution suitable for paediatric patients; lorazepam as a model drug. PubMed. Available at: [Link]

  • What are the vehicles used to dissolve drugs for in vivo treatment?. ResearchGate. Available at: [Link]

  • Gad Vehicles Database. Charles River. Available at: [Link]

  • CHAPTER 7 AMINES. University of Wisconsin-La Crosse. Available at: [Link]

  • In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy. MDPI. Available at: [Link]

  • Prodrugs for Amines. PubMed Central. Available at: [Link]

  • (PDF) In Vivo Evaluation of Thiamine Hydrochloride with Gastro-Retentive Drug Delivery in Healthy Human Volunteers Using Gamma Scintigraphy. ResearchGate. Available at: [Link]

  • Saline as a vehicle control does not alter ventilation in male CD-1 mice. PubMed Central. Available at: [Link]

  • Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats. Wiley Online Library. Available at: [Link]

  • Styrylamine | C8H9N | CID 6440405. PubChem. Available at: [Link]

  • 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Witt-ig Reaction Conditions for Styryl Group Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1][2] This guide is specifically tailored to address the nuances of synthesizing styryl moieties—a common structural motif in pharmaceuticals, natural products, and materials science. We will delve into troubleshooting common issues, provide answers to frequently asked questions, and offer detailed protocols to help you achieve optimal yields and stereoselectivity in your olefination reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address the most common challenges encountered during the Wittig synthesis of styryl compounds.

Issue 1: Low or No Product Yield

Q: I am attempting to synthesize a styryl compound, but I'm observing very low conversion of my starting aldehyde. What are the likely causes and how can I improve my yield?

A: Low yields in a Wittig reaction for styryl group formation can stem from several factors, primarily related to the generation and stability of the phosphorus ylide.

Potential Causes & Solutions:

  • Incomplete Ylide Formation: The phosphorus ylide, the key nucleophile in this reaction, is typically generated in situ by deprotonating a phosphonium salt with a strong base.[3]

    • Base Strength and Quality: Ensure the base you are using is strong enough to deprotonate the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[3][4] The freshness and proper storage of the base are critical; for instance, KOtBu should be fresh and stored under anhydrous conditions to maintain its reactivity.[4][5]

    • Moisture and Air Sensitivity: Ylides are highly reactive and sensitive to both moisture and atmospheric oxygen.[4] It is imperative to use flame-dried glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). All solvents must be rigorously dried before use.[4]

  • Ylide Instability: The stability of the ylide is dependent on the substituents on the carbanionic carbon.

    • Stabilized vs. Unstabilized Ylides: For styryl synthesis, you are typically using a benzylphosphonium salt, which forms a "semi-stabilized" ylide. While more stable than simple alkyl ylides, they can still be prone to decomposition.[6] Consider generating the ylide in the presence of the aldehyde (in situ), which can be achieved by adding the phosphonium salt in portions to a mixture of the aldehyde and base.[4][5]

  • Sub-optimal Reaction Conditions:

    • Temperature Control: Ylide formation is often best performed at low temperatures (e.g., 0 °C or -78 °C) to manage reactivity and enhance stability.[4][7] The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.

    • Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[4]

  • Aldehyde Quality:

    • Purity: Ensure your benzaldehyde or substituted benzaldehyde is pure and free from any corresponding carboxylic acid. Carboxylic acid impurities will be deprotonated by the ylide, quenching it and reducing the overall yield.[4]

Issue 2: Poor E/Z Stereoselectivity

Q: My reaction is producing a mixture of (E)- and (Z)-stilbene isomers, and I need to favor the (E)-isomer. How can I control the stereochemical outcome?

A: Achieving high stereoselectivity is a common challenge in Wittig reactions. The E/Z ratio of the resulting styryl compound is highly dependent on the nature of the ylide and the reaction conditions.[8][9]

Key Factors Influencing Stereoselectivity:

  • Ylide Type:

    • Stabilized Ylides: Ylides stabilized by electron-withdrawing groups (e.g., esters, ketones) generally favor the formation of the thermodynamically more stable (E)-alkene.[8][10] The benzyl-type ylides used for styryl synthesis are considered semi-stabilized and can often give mixtures.[6]

    • Unstabilized Ylides: Unstabilized ylides (with alkyl substituents) typically yield the (Z)-alkene as the major product.[1][8]

  • Reaction Conditions for Favoring (E)-Styrenes:

    • Salt-Free vs. Salt-Containing Conditions: The presence of lithium salts, often introduced when using organolithium bases like n-BuLi, can have a profound effect on the stereochemical outcome.[1][6] Lithium salts can stabilize the betaine intermediate, leading to equilibration and potentially a higher proportion of the thermodynamic (E)-product.[1][11] Conversely, salt-free conditions, often achieved using sodium- or potassium-based reagents, tend to favor the kinetic (Z)-product with unstabilized ylides.[1][6]

    • The Schlosser Modification: Forcing the reaction towards the (E)-isomer can be achieved using the Schlosser modification. This involves treating the intermediate betaine with a second equivalent of an organolithium reagent at low temperature to form a β-oxido ylide. Subsequent protonation and elimination steps lead to the selective formation of the (E)-alkene.[1][12][13]

    • Solvent Effects: The polarity of the solvent can influence the transition states leading to the different stereoisomers. For stabilized ylides, polar solvents can enhance the formation of the (E)-alkene.[14][15]

Issue 3: Difficulty in Product Purification

Q: After my Wittig reaction, I am struggling to separate my desired styryl product from the triphenylphosphine oxide byproduct. What are the best purification strategies?

A: The separation of the desired alkene from triphenylphosphine oxide is a very common purification challenge in Wittig reactions.[7][16]

Effective Purification Techniques:

  • Crystallization: If your styryl product is a solid, recrystallization can be a highly effective method. Triphenylphosphine oxide is often soluble in a range of solvents, while the desired alkene may be less soluble, allowing for its selective crystallization.[17] Solvents like isopropanol have been shown to be effective for this purpose.[17][18]

  • Column Chromatography: Flash column chromatography is a standard method for separating the product.[5] A non-polar eluent system, such as hexane/ethyl acetate, is typically used. The less polar styryl product will usually elute before the more polar triphenylphosphine oxide.

  • Alternative Workup Procedures:

    • Some methods involve converting the triphenylphosphine oxide into a more easily separable derivative.

    • For smaller scale reactions, precipitation of the product from a solvent in which the triphenylphosphine oxide is soluble can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a stabilized and an unstabilized ylide, and how does this affect my styryl synthesis?

A1: The key difference lies in the electronic nature of the substituents on the carbanionic carbon of the ylide.[10]

  • Stabilized ylides have electron-withdrawing groups (like esters or ketones) that delocalize the negative charge, making them more stable and less reactive.[10] They typically favor the formation of the (E)-alkene.[8][10]

  • Unstabilized ylides have electron-donating or neutral groups (like alkyl groups), resulting in a more localized and highly reactive carbanion.[10] These ylides generally lead to the (Z)-alkene.[1][8] For styryl synthesis, you are working with a benzylphosphonium ylide, which is considered semi-stabilized .[6] This means that the stereochemical outcome can be highly sensitive to the reaction conditions, and you may obtain mixtures of (E) and (Z) isomers.[6]

Q2: I've read about "salt-free" Wittig conditions. What does this mean and when should I use them?

A2: "Salt-free" conditions refer to performing the Wittig reaction in the absence of lithium salts.[1][6] These salts are typically introduced when using organolithium bases like n-BuLi to generate the ylide. Lithium ions can coordinate to the intermediates of the reaction, affecting the reaction pathway and stereochemical outcome.[1][6][11] For unstabilized ylides, salt-free conditions (e.g., using NaHMDS or KHMDS as the base) are often employed to maximize the yield of the (Z)-alkene.[6] For styryl synthesis where the (E)-isomer is often desired, the presence of lithium salts may be beneficial.

Q3: Can I use a ketone instead of an aldehyde for my styryl synthesis?

A3: While the Wittig reaction is applicable to both aldehydes and ketones, ketones are generally less reactive than aldehydes due to steric hindrance and electronic effects.[1][4][6] Reactions with ketones, especially sterically hindered ones, may be slower and require more forcing conditions, potentially leading to lower yields.[4][6] Stabilized ylides, in particular, may react poorly with ketones.[3]

Q4: What is the driving force of the Wittig reaction?

A4: The primary driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2][8] The high thermodynamic stability of this bond makes the final elimination step of the reaction mechanism highly favorable and essentially irreversible.[19]

Experimental Protocols & Data

Table 1: General Guide for Stereoselective Styryl Synthesis
Desired IsomerYlide TypeRecommended BaseSolventKey Considerations
(E)-Styrene Semi-stabilized (Benzyl)n-BuLiTHF, Diethyl EtherThe presence of Li+ can favor the thermodynamic (E)-product. For higher selectivity, consider the Schlosser modification.[1][12]
(Z)-Styrene Semi-stabilized (Benzyl)NaHMDS, KHMDSToluene, THFSalt-free conditions generally favor the kinetic (Z)-product.
Protocol 1: General Procedure for (E)-Selective Styryl Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

1. Apparatus Setup:

  • Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

2. Ylide Generation:

  • Suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

3. Reaction with Aldehyde:

  • Dissolve the desired benzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

4. Workup and Purification:

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization to separate the styryl product from triphenylphosphine oxide.

Visualization of the Wittig Reaction Workflow

The following diagram illustrates the key steps and decision points in a typical Wittig reaction for styryl synthesis.

Wittig_Workflow General Wittig Reaction Workflow cluster_prep Preparation cluster_ylide Ylide Formation cluster_reaction Olefin Formation cluster_workup Workup & Purification start Start: Dry Glassware under Inert Atmosphere reagents Add Phosphonium Salt and Anhydrous Solvent start->reagents cool Cool to 0°C or -78°C reagents->cool add_base Add Strong Base (e.g., n-BuLi) cool->add_base stir_ylide Stir for 1 hour add_base->stir_ylide add_aldehyde Add Aldehyde Solution stir_ylide->add_aldehyde warm_rt Warm to Room Temperature add_aldehyde->warm_rt monitor Monitor by TLC warm_rt->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify product Isolated Styryl Product purify->product

Caption: Workflow for a typical Wittig synthesis of styryl compounds.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Wikipedia. (2023). Wittig reaction. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]

  • ResearchGate. (2020). Stereochemistry and Mechanism in the Wittig Reaction. [Link]

  • Organic Chemistry Portal. Schlosser Modification. [Link]

  • ResearchGate. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • ResearchGate. (2018). Novel environmentally benign procedures for the synthesis of styryl dyes. [Link]

  • SynArchive. Schlosser Modification. [Link]

  • Journal of the American Chemical Society. (2007). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Chem-Station Int. Ed. (2024). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • The Reaction Curator. Wittig Reaction - Common Conditions. [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. [Link]

  • Scribd. Unstabilized Ylide Reactions in Wittig. [Link]

  • ResearchGate. (2005). Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction. [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

  • University of Missouri–St. Louis. A Solvent Free Wittig Reaction. [Link]

  • Pearson. (2023). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • University of Missouri–St. Louis. 8. Wittig Reaction. [Link]

  • Refubium - Freie Universität Berlin. (2002). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • Reddit. (2022). Problems with wittig reaction. [Link]

  • YouTube. (2012). The Wittig Reaction Synthesis of Stilbene. [Link]

  • ResearchGate. (2007). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

  • Wiley-VCH. (2012). 1 Stilbenes Preparation and Analysis. [Link]

  • National Institutes of Health. (2015). Synthetic approaches toward stilbenes and their related structures. [Link]

  • University of California, Riverside. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

Sources

Technical Support Center: Navigating the Stability of Styryl Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the stability challenges associated with styryl compounds in aqueous solutions. This guide is structured to provide not only direct answers to common problems but also to foster a deeper understanding of the underlying chemical principles governing the stability of these versatile molecules. Our goal is to empower you with the knowledge to design robust experiments and generate reliable, reproducible data.

Core Concepts: Why Styryl Compounds Can Be Unstable in Water

Styryl compounds, a class of molecules characterized by a carbon-carbon double bond connecting two aromatic rings (a stilbene backbone), are utilized in a wide range of applications, from fluorescent probes in cellular imaging to active pharmaceutical ingredients.[1][2] Their utility, however, is often hampered by inherent instability in aqueous environments. Two primary degradation pathways are of concern:

  • Cis-Trans Isomerization: The double bond in the styryl backbone can exist in either a trans or cis configuration. The trans-isomer is typically the more thermodynamically stable and often the biologically active or desired form.[2] However, exposure to light, particularly UV radiation, can provide the energy needed to overcome the rotational barrier of the double bond, leading to conversion to the cis-isomer.[2][3] This isomerization can result in a loss of biological activity or a change in fluorescent properties.[2]

  • Oxidation: The electron-rich double bond and phenolic hydroxyl groups present in many styryl compounds (like resveratrol) make them susceptible to oxidation.[4][5] This can be initiated by dissolved oxygen, metal ions, or exposure to light, leading to the formation of various degradation products and a loss of the parent compound.[4]

These processes are significantly influenced by several environmental factors, most notably pH, light, and temperature.[6][7]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions researchers have when working with styryl compounds.

Q1: I've dissolved my styryl compound in an aqueous buffer, but the concentration seems to be decreasing over time, even when stored in the dark. What could be happening?

A1: Even without light, styryl compounds can degrade. The most likely culprits are pH-mediated degradation or oxidation. Many styryl compounds, particularly those with phenolic hydroxyl groups like resveratrol, are unstable in neutral to alkaline pH.[6][8] For instance, the stability of trans-resveratrol decreases exponentially above pH 6.8.[8] Additionally, if your buffer was not de-gassed, dissolved oxygen can contribute to oxidative degradation over time.

Q2: Why is my fluorescent styryl dye photobleaching so quickly during imaging?

A2: Rapid photobleaching is a common issue and is often a combination of factors. The high-energy light used for fluorescence excitation can accelerate both photo-isomerization (trans to cis) and photo-oxidation.[2][9] The cis-isomer may be non-fluorescent or have different spectral properties, appearing as a loss of signal. Furthermore, the excited state of the dye is more susceptible to reacting with oxygen, leading to irreversible oxidative damage.

Q3: Can I use a common organic co-solvent like DMSO or ethanol to improve the stability of my styryl compound in my aqueous cell culture media?

A3: While organic co-solvents are excellent for initially dissolving poorly soluble styryl compounds, they do not inherently prevent degradation once diluted into an aqueous medium. A small final concentration of DMSO (typically <0.5%) is generally well-tolerated by cells, but the primary stability concerns—pH of the media, exposure to light during incubation and imaging, and dissolved oxygen—remain the dominant factors.[9] The key is to control the aqueous environment itself.

Q4: Are all styryl compounds equally unstable?

A4: No, stability can vary significantly based on the specific chemical structure. For example, the presence and position of hydroxyl groups, the nature of other substituents on the aromatic rings, and the overall hydrophobicity of the molecule all play a role in its susceptibility to isomerization and oxidation.[1][4] Some newer, chemically modified styryl dyes have been specifically engineered for improved photostability.[1]

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth, issue-focused approach to common experimental challenges.

Issue 1: Inconsistent results in cell-based assays.

Q: I'm treating cells with a styryl-based drug, but I'm seeing high variability between replicate wells and experiments. Could this be a stability issue?

A: Absolutely. This is a classic sign that your compound's effective concentration is not consistent. The workflow below can help you diagnose and solve the problem.

Troubleshooting Workflow: Inconsistent Assay Results

A Inconsistent Assay Results B Prepare fresh stock solution in appropriate solvent (e.g., DMSO). A->B Start Here C Prepare working solution in cell culture medium immediately before adding to cells. B->C D Incubate a sample of the working solution under identical assay conditions (time, temp, CO2, light) but without cells. C->D E Analyze the incubated sample via HPLC or UV-Vis spectroscopy against a freshly prepared standard. D->E F Is compound concentration stable (>90% remaining)? E->F G YES: Issue is likely biological. Investigate cell variability, seeding density, etc. F->G H NO: Compound is degrading in media. Proceed to stabilization strategies. F->H I Implement Stabilization: 1. Adjust media pH if possible. 2. Add antioxidants (e.g., ascorbic acid). 3. Minimize light exposure during incubation. H->I cluster_0 Isomerization Pathway cluster_1 Oxidation Pathway A Trans-Styryl Compound (Stable, Active Form) B Cis-Styryl Compound (Less Stable, Inactive Form) A->B hv (Light) B->A hv or heat C Trans-Styryl Compound D Oxidized Products (e.g., quinones, cleaved bonds) C->D [O], hv, metal ions

Caption: Primary degradation pathways for styryl compounds in solution.

Issue 3: Low aqueous solubility and precipitation.

Q: My styryl compound is poorly soluble in water. I've used a co-solvent to make a stock, but when I dilute it into my aqueous buffer for my experiment, it precipitates. How can I keep it in solution?

A: This is a common challenge for lipophilic compounds. [10]When the concentration of the organic co-solvent is diluted below a critical level, the compound's solubility in the now predominantly aqueous environment drops, leading to precipitation. Here are several formulation strategies to address this:

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer to a point where the compound is charged can significantly increase its aqueous solubility. [11]* Use of Surfactants: Adding a biocompatible surfactant (e.g., Tween® 80, Kolliphor® EL) at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic styryl compound, keeping it dispersed in the aqueous phase. [11]* Complexation with Cyclodextrins: Cyclodextrins are toroidal-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from water and increasing its apparent solubility. [12]

Detailed Experimental Protocols

Here we provide step-by-step methodologies for essential stability assessments.

Protocol 1: Forced Degradation Study

A forced degradation or "stress testing" study is crucial for understanding the intrinsic stability of your compound and identifying potential degradation products. [13][14]This involves subjecting the compound to harsh conditions to accelerate degradation.

Objective: To identify the primary degradation pathways (hydrolysis, oxidation, photolysis) for a styryl compound.

Materials:

  • Styryl compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers: 0.1 M HCl (acidic), pH 7.4 Phosphate Buffer (neutral), 0.1 M NaOH (alkaline)

  • 3% Hydrogen peroxide (H₂O₂) solution

  • HPLC system with UV or PDA detector (LC-MS is ideal)

  • Photostability chamber or a UV lamp (e.g., 366 nm)

  • Amber vials and clear vials

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your styryl compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Conditions: For each condition below, add a small aliquot of the stock solution to the stressor solution in an appropriate vial to achieve a final concentration of ~50 µg/mL. Prepare a "time zero" sample by diluting the stock in your mobile phase.

    • Acid Hydrolysis: Dilute in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute in 0.1 M NaOH. Keep at room temperature for 2 hours. Note: Base-catalyzed degradation is often rapid.

    • Neutral Hydrolysis: Dilute in pH 7.4 buffer. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute in 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photostability: Dilute in pH 7.4 buffer in a clear vial. Expose to a UV lamp for 24 hours. Prepare a control sample in an amber vial stored under the same conditions.

  • Analysis:

    • After the incubation period, neutralize the acidic and basic samples if necessary.

    • Analyze all samples, including the "time zero" sample, by a validated HPLC method.

    • Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks. Calculate the percentage degradation.

    • If using LC-MS, analyze the mass of the new peaks to help identify them as isomers or oxidative products.

Self-Validation: The "time zero" sample acts as your baseline. The control sample in the photostability test (in the amber vial) validates that any degradation in the clear vial is due to light, not just temperature.

Protocol 2: Preparation of a Cyclodextrin-Complexed Formulation

Objective: To increase the aqueous solubility and stability of a poorly soluble styryl compound.

Materials:

  • Styryl compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Determine Stoichiometry: A 1:1 molar ratio of styryl compound to HP-β-CD is a common starting point.

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your aqueous buffer with gentle stirring.

  • Add Styryl Compound: Slowly add the powdered styryl compound to the stirring cyclodextrin solution.

  • Complexation: Cover the container to prevent evaporation and allow the mixture to stir at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate complexation but be mindful of temperature-induced degradation.

  • Clarification: After the stirring period, there may be some un-complexed, undissolved compound. Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Quantification: Use a validated method (e.g., UV-Vis spectroscopy or HPLC) to determine the final concentration of the solubilized styryl compound in the filtrate.

Self-Validation: A control experiment where the styryl compound is stirred in the buffer without cyclodextrin for the same duration will validate that the increased solubility is due to complexation.

Data Summary

The stability of styryl compounds is highly dependent on environmental conditions. The following table, using trans-resveratrol as a well-studied example, illustrates the dramatic effect of pH.

pHTemperature (°C)Half-life (t₁/₂)Reference
1.2Ambient> 90 days[6]
1-7Ambient> 28 days[6]
7.437< 3 days[6]
8.037< 10 hours[6]
10.037< 5 minutes[6]

Note: This data highlights the critical importance of maintaining an acidic to neutral pH for experiments involving resveratrol, especially for lengthy incubations at physiological temperature. [6]

References

  • Study on Stability and Stability Mechanism of Styrene-Acrylic Emulsion Prepared Using Nanocellulose Modified with Long-Chain Fatty Acids. MDPI. [Link]

  • Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. PubMed. [Link]

  • Factors influencing the stability and film properties of acrylic/alkyd water-reducible hybrid systems using a response surface technique. ResearchGate. [Link]

  • Mechanism of two styryl BODIPYs as fluorescent probes and protective agents in lipid bilayers against aqueous ClO-. PubMed Central. [Link]

  • 4 Factors Influencing the Stability of Medicinal Products. QbD Group. [Link]

  • Progress in the development of stabilization strategies for nanocrystal preparations. PMC. [Link]

  • Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria. PMC - NIH. [Link]

  • Stability Testing: The Critical Development Phase. Pharmaceutical Technology. [Link]

  • Method Validation for the One-Month Stability Study of trans–Resveratrol in Human Plasma. brief.land. [Link]

  • N-Methyl- and N-Phenylpiperazine Functionalized Styryl Dyes Inside Cucurbiturils: Theoretical Assessment of the Factors Governing the Host–Guest Recognition. MDPI. [Link]

  • Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. PubMed. [Link]

  • MySkinRecipes. MySkinRecipes. [Link]

  • Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. MDPI. [Link]

  • Photosensitized Cis-Trans Isomerization of the Stilbenes. ACS Publications. [Link]

  • Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. PubMed. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. [Link]

  • Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. Macromolecules - ACS Publications. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online. [Link]

  • Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Dynamics of cis-Stilbene Isomerization in Solution. Optica Publishing Group. [Link]

  • Synthesis and Photophysics Characterization of Boronic Styril and Distyryl BODIPYs for Water-Based Dye-Sensitized Solar Cells. MDPI. [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]

  • Degradation of ticarcillin by subcritical water oxidation method: Application of response surface methodology and artificial neural network modeling. ResearchGate. [Link]

  • Strong, Nonresonant Radiation Enhances Cis- Trans Photoisomerization of Stilbene in Solution. PubMed. [Link]

  • Formulating Poorly Water Soluble Drugs. ResearchGate. [Link]

  • Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Semantic Scholar. [Link]

  • Degradation of Rhodamine B in Aqueous Solution by Using Swirling Jet-Induced Cavitation Combined With H2O2. PubMed. [Link]

  • Pre-formulation studies of resveratrol. PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview. MDPI. [Link]

  • Confinement of a Styryl Dye into Nanoporous Aluminophosphates: Channels vs. Cavities. MDPI. [Link]

  • Cis‐Trans Photoisomerization of Stilbenes and Stilbene‐Like Molecules. ResearchGate. [Link]

  • Chemistry, Stability and Bioavailability of Resveratrol. ResearchGate. [Link]

  • Styryl Dyes as Two-Photon Excited Fluorescent Probes for DNA Detection and Two-Photon Laser Scanning Fluorescence Microscopy of Living Cells. ResearchGate. [Link]

  • Evaluation of preclinical formulations for a poorly water-soluble compound. PubMed. [Link]

  • Biophysical Characterization of Styryl Dye-Membrane Interactions. PMC - PubMed Central. [Link]

Sources

minimizing side reactions in the synthesis of phenethylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Synthesizing phenethylamine derivatives is a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents. However, the journey from starting materials to a pure, active pharmaceutical ingredient is often fraught with challenges, primarily the emergence of unwanted side reactions. These side reactions not only reduce the yield of the desired product but can also introduce impurities that are difficult to separate and may have undesirable pharmacological or toxicological profiles.

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of phenethylamine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to anticipate, diagnose, and mitigate common side reactions. We will delve into the "why" behind experimental choices, empowering you to develop robust, self-validating synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of phenethylamine derivatives.

Q1: I'm observing significant over-alkylation in my reductive amination reaction. How can I favor the formation of the primary or secondary amine?

A1: Over-alkylation is a frequent challenge in reductive amination, especially when using ammonia or a primary amine. The newly formed amine is often more nucleophilic than the starting amine, leading to further reaction with the carbonyl compound.

Troubleshooting Strategies:

  • Control Stoichiometry: Employ a large excess (5-10 equivalents) of the amine relative to the carbonyl compound. This statistically favors the reaction of the carbonyl with the starting amine.

  • Stepwise Procedure:

    • Form the imine by reacting the carbonyl compound with the amine in a suitable solvent (e.g., methanol).

    • If stable, isolate the imine intermediate.

    • Reduce the imine in a separate step using a reducing agent like sodium borohydride (NaBH₄). This decouples imine formation from reduction, preventing the product amine from competing with the starting amine.

  • Choice of Reducing Agent: Utilize a reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices as they are less reactive towards aldehydes and ketones, allowing for in-situ formation and reduction of the imine with minimal side reactions.[1]

Q2: My Leuckart-Wallach reaction is producing a significant amount of N-formylated byproduct. How can I increase the yield of the free amine?

A2: The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both a reducing agent and a nitrogen source, is notorious for producing N-formylated intermediates.[2][3]

Causality & Mitigation:

The reaction proceeds through the formation of an N-formyl derivative, which is then hydrolyzed to the free amine.[4] Incomplete hydrolysis is the primary reason for this byproduct.

  • Ensure Complete Hydrolysis: After the initial reaction, a separate, explicit hydrolysis step is crucial. This is typically achieved by heating the reaction mixture with a strong acid (e.g., HCl) or base (e.g., NaOH).

  • Reaction Conditions: The reaction requires high temperatures, often exceeding 120°C.[4][5] Insufficient temperature can lead to incomplete reaction and a higher proportion of the formylated intermediate.

  • Reagent Choice: Using ammonium formate directly can sometimes yield better results than formamide, though this is substrate-dependent.[5]

Q3: I am attempting a Gabriel synthesis with a secondary halide to produce a phenethylamine derivative, but the yield is very low, and I'm seeing a lot of elimination byproducts. Is this expected?

A3: Yes, this is a known limitation of the traditional Gabriel synthesis. The phthalimide anion is a bulky nucleophile.[1] With secondary alkyl halides, it can act as a base, promoting E2 elimination to form an alkene instead of the desired SN2 substitution. For this reason, the Gabriel synthesis generally fails with secondary alkyl halides.[1][6]

Alternative Approaches:

  • Mitsunobu Reaction: For secondary alcohols, a modified Gabriel synthesis using Mitsunobu conditions can be effective.

  • Alternative Reagents: Consider using alternative Gabriel reagents that are less sterically hindered or more nucleophilic, such as the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate. These reagents can sometimes improve yields with secondary halides.[6]

  • Other Synthetic Routes: For secondary phenethylamines, reductive amination of the corresponding ketone is often a more viable strategy.

Q4: My nitrostyrene reduction is not going to completion, or I'm observing undesired side products. What factors should I consider?

A4: The reduction of β-nitrostyrenes is a powerful method for synthesizing phenethylamines. However, the success of this reaction is highly dependent on the choice of reducing agent and reaction conditions.

Key Considerations:

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, but can sometimes lead to incomplete reduction of phenolic β-nitrostyrenes.[7]

    • Sodium Borohydride (NaBH₄) with Copper(II) Chloride (CuCl₂): This system offers a facile and rapid one-pot reduction of β-nitrostyrenes to phenethylamines under mild conditions.[8][9][10][11]

    • Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride): An effective alternative, particularly for substrates where LiAlH₄ may be problematic.[7]

  • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere if using highly reactive hydrides like LiAlH₄. The temperature should be carefully controlled to prevent side reactions.

  • Substrate Purity: Impurities in the starting nitrostyrene can interfere with the reduction. Ensure the nitrostyrene is pure before proceeding.

Section 2: Troubleshooting Guides

Guide 1: Minimizing Over-Alkylation in Reductive Amination

Issue: Formation of tertiary amines when the desired product is a primary or secondary amine.

Underlying Principle: The product amine (primary or secondary) is often more nucleophilic than the starting amine (ammonia or primary amine), leading to a faster subsequent reaction with the carbonyl compound.

Workflow for Troubleshooting:

G start Over-alkylation Observed strategy1 Control Stoichiometry start->strategy1 Isolate the cause strategy2 Stepwise Synthesis start->strategy2 strategy3 Change Reducing Agent start->strategy3 sub_strategy1 Use 5-10x excess of amine strategy1->sub_strategy1 sub_strategy2a Form Imine strategy2->sub_strategy2a sub_strategy3 Use NaBH(OAc)3 or NaBH3CN strategy3->sub_strategy3 end Pure Primary/Secondary Amine sub_strategy1->end sub_strategy2b Isolate Imine (if stable) sub_strategy2a->sub_strategy2b sub_strategy2c Reduce Imine sub_strategy2b->sub_strategy2c sub_strategy2c->end sub_strategy3->end

Caption: Troubleshooting workflow for over-alkylation.

Detailed Protocol: Stepwise Reductive Amination with NaBH₄

  • Imine Formation:

    • Dissolve the phenylacetone derivative (1.0 eq) and the primary amine (1.1 eq) in methanol (5 mL/mmol of ketone).

    • Add 3Å molecular sieves to absorb the water formed.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the ketone.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Guide 2: Addressing N-Formylation and Other Byproducts in the Leuckart-Wallach Reaction

Issue: Low yield of the desired amine with significant formation of N-formyl amides and other byproducts.

Underlying Principle: The Leuckart-Wallach reaction proceeds via an N-formyl intermediate. High temperatures can also lead to condensation byproducts of the starting carbonyl compound.[3]

Comparative Analysis of Reaction Conditions:

ParameterTraditional LeuckartOptimized ConditionsRationale for Optimization
Temperature 160-190°C[2]120-140°CReduces charring and aldol-type side reactions.[3]
Reagent Formamide or Ammonium Formate[4][5]Ammonium Formate with excess Formic AcidExcess formic acid helps drive the reduction of the iminium ion.
Hydrolysis Often omitted or incompleteMandatory acidic or basic hydrolysis stepEnsures complete conversion of the N-formyl intermediate to the free amine.

Detailed Protocol: Optimized Leuckart-Wallach Reaction and Hydrolysis

  • Reductive Amination:

    • To a round-bottom flask equipped with a reflux condenser, add the ketone (1.0 eq) and ammonium formate (3.0 eq).

    • Slowly add formic acid (2.0 eq) to the mixture.

    • Heat the reaction mixture to 130°C and maintain for 4-6 hours. Monitor by TLC for the consumption of the ketone.

  • Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Slowly add a 6M aqueous solution of HCl (5 mL/g of starting ketone).

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the N-formyl intermediate.

  • Work-up and Purification:

    • Cool the reaction mixture and basify with a concentrated NaOH solution to pH > 12.

    • Extract the aqueous layer with an organic solvent (e.g., toluene or diethyl ether).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the amine by distillation or crystallization of its hydrochloride salt.

Section 3: Analytical Characterization of Side Products

The identification and quantification of side products are critical for optimizing a synthetic route and ensuring the purity of the final compound.

Common Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities and byproducts. It is particularly useful for analyzing the complex mixtures often produced in Leuckart reactions.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The gold standard for the analysis of phenethylamine derivatives, offering high sensitivity and specificity. It is capable of separating and identifying isomers and other closely related impurities.[[“]][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any impurities present. ¹H and ¹³C NMR are indispensable for confirming the structure of novel derivatives and identifying unexpected byproducts.

Illustrative Reaction Scheme with Potential Side Products:

G ketone Phenylacetone product Desired Phenethylamine ketone->product Reductive Amination aldol Aldol Condensation Product ketone->aldol Self-Condensation amine Ammonia/Primary Amine amine->product Reductive Amination reductant Reducing Agent (e.g., NaBH4, H2/Pd) reductant->product over_alkylation Over-alkylation Product product->over_alkylation Further Reaction

Caption: Potential side reactions in reductive amination.

References

  • Eschweiler–Clarke reaction - Grokipedia.
  • Eschweiler–Clarke reaction - Wikipedia. Available at: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. Available at: [Link]

  • Eschweiler-Clarke reaction - Name-Reaction.com. Available at: [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride - ChemRxiv. Available at: [Link]

  • THE LEUCKART REACTION - Organic Reactions. Available at: [Link]

  • Reduction of Nitrostyrenes using Red-Al - Erowid. Available at: [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Aalborg University's Research Portal. Available at: [Link]

  • Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry - PubMed. Available at: [Link]

  • Leuckart reaction - Wikipedia. Available at: [Link]

  • Leuckart reaction - Grokipedia.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed. Available at: [Link]

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride | Organic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]

  • Analytical methods for detecting phenethylamines in dietary supplements - Consensus. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Available at: [Link]

  • Gabriel synthesis - Wikipedia. Available at: [Link]

  • WO2010100520A1 - A process for preparation of phenethylamine derivative - Google Patents.
  • Amphetamine in illegally produced phenylethylamine-intentional action or failed synthesis of a designer drug. Analysis of evidence material by LC/MS (APCI) and GC/MS (EI) methods - ResearchGate. Available at: [Link]

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. Available at: [Link]

  • EP1721889A1 - Process for the preparation of phenethylamine derivatives - Google Patents.
  • Gabriel Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement - Royal Society of Chemistry. Available at: [Link]

Sources

storage and handling recommendations for 2-(4-styryl-phenyl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-styryl-phenyl)-ethylamine hydrochloride (CAS No. 124499-27-0). This document provides in-depth guidance on the proper storage, handling, and troubleshooting for this compound to ensure its stability and the integrity of your experiments. As a phenethylamine derivative, its handling requires careful consideration of its chemical properties to prevent degradation and ensure reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container.[1] To minimize degradation from atmospheric moisture and oxygen, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. Amines, in general, are prone to oxidation, so storage in a dark-colored container is also recommended to protect against light.[2]

Q2: How should I handle the compound upon receiving it?

Upon receipt, it is recommended to store the compound at -20°C as soon as possible. Before opening the container, allow it to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the product. Handle the compound in a well-ventilated area or a chemical fume hood.

Q3: What are suitable solvents for dissolving this compound?

Based on the solubility of similar phenethylamine hydrochlorides, suitable solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and Phosphate-Buffered Saline (PBS).[1][3] For aqueous solutions, the hydrochloride salt form enhances water solubility.[4] It is crucial to use high-purity, anhydrous solvents when preparing stock solutions to minimize the risk of hydrolysis.

Q4: What is the recommended short-term storage for solutions of this compound?

For short-term storage, solutions of this compound should be kept at 2-8°C. To prevent degradation, it is best to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower.

Q5: What are the potential degradation pathways for this compound?

  • Oxidation: The ethylamine group can be susceptible to oxidation.[2] The styryl double bond may also be prone to oxidative cleavage.

  • Photodegradation: The conjugated styryl system can absorb UV light, potentially leading to isomerization (cis/trans) or other photochemical reactions.

  • Hydrolysis: Although the hydrochloride salt is stable, prolonged exposure to water, especially at non-neutral pH, could potentially affect the compound's integrity.[5]

Troubleshooting Guide

This section addresses common issues that researchers may encounter during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the solid compound has been consistently stored at -20°C in a tightly sealed, dark container.

  • Assess Solution Age and Storage: If using a stock solution, verify its age and storage conditions. Prepare a fresh solution from the solid compound if the stock is old or has undergone multiple freeze-thaw cycles.

  • Use High-Purity Solvents: Ensure that the solvents used for dissolution are of high purity and anhydrous to prevent solvent-induced degradation.

Issue 2: Compound Fails to Dissolve Completely

Possible Cause: Use of an inappropriate solvent or insufficient mixing.

Troubleshooting Steps:

  • Consult Solubility Data: Refer to the recommended solvents (DMF, DMSO, ethanol, PBS).[1][3]

  • Aid Dissolution: Gentle warming or sonication can be used to aid dissolution. However, be cautious with heating as it can accelerate degradation.

  • Check for Contamination: If the compound appears discolored or has an unusual odor, it may be contaminated or degraded, which can affect solubility.

Issue 3: Observed Change in Compound's Physical Appearance

Possible Cause: Degradation or contamination.

Troubleshooting Steps:

  • Visual Inspection: Note any changes in color (e.g., yellowing) or consistency of the solid compound.

  • Purity Check: If feasible, perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the compound and identify any potential degradation products.

  • Review Handling Practices: Ensure that proper handling procedures are being followed to prevent contamination.

Storage and Handling Recommendations

Parameter Recommendation Rationale
Long-Term Storage (Solid) -20°C, in a dark, tightly sealed container, under inert gas, with a desiccant.Minimizes oxidation, photodegradation, and hydrolysis.[1][2]
Short-Term Storage (Solution) 2-8°C for immediate use; -20°C or -80°C in aliquots for longer periods.Reduces the rate of degradation in solution.
Handling Allow to warm to room temperature before opening. Handle in a well-ventilated area.Prevents moisture condensation and inhalation of the compound.
Incompatible Materials Strong oxidizing agents, strong acids.To prevent vigorous and potentially hazardous reactions.[6]

Experimental Workflow for Solution Preparation and Storage

G cluster_prep Solution Preparation cluster_storage Solution Storage Prep1 Equilibrate solid compound to room temperature in a desiccator Prep2 Weigh the required amount in a fume hood Prep1->Prep2 Prep3 Add high-purity, anhydrous solvent Prep2->Prep3 Prep4 Vortex or sonicate to dissolve Prep3->Prep4 Store1 For immediate use: Store at 2-8°C Prep4->Store1 Immediate Use Store2 For longer-term storage: Aliquot into cryovials Prep4->Store2 Long-Term Storage Store3 Store aliquots at -20°C or -80°C Store2->Store3

Caption: Workflow for preparing and storing solutions of this compound.

Troubleshooting Decision Tree

G cluster_check cluster_action Start Inconsistent Experimental Results? CheckStorage Check solid storage conditions (-20°C, dark, sealed) Start->CheckStorage CheckSolution Check solution age and storage (freshly made, proper temp) CheckStorage->CheckSolution Storage OK ActionFresh Prepare fresh solution CheckStorage->ActionFresh Improper Storage CheckSolvent Check solvent purity (high-purity, anhydrous) CheckSolution->CheckSolvent Solution OK CheckSolution->ActionFresh Old/Improperly Stored Solution ActionNewSolvent Use new, high-purity solvent CheckSolvent->ActionNewSolvent Impure Solvent ActionPurity Consider purity analysis (HPLC/LC-MS) CheckSolvent->ActionPurity Solvent OK

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

  • Chemsrc. (2024). This compound | 124499-27-0. Retrieved from [Link]

  • Wikipedia. (2024). Phenethylamine. Retrieved from [Link]

  • TCI America. (2018). 2-(4-Nitrophenyl)ethylamine Hydrochloride Safety Data Sheet.
  • Sciencemadness Wiki. (2023). Safe handling and storage of chemicals. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Lee, S. Y., et al. (2018).
  • ResearchGate. (2015). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Specific Chemical Handling and Storage - FAA USA Safety and Health Programs. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(4), 621-627.
  • Singh, R., & Kumar, R. (2015). Development of forced degradation and stability indicating studies of drugs—A review.
  • PubChem. (n.d.). N,N-Diethyl-2-(4-methylbenzyloxy)ethylamine hydrochloride. Retrieved from [Link]

  • PubMed. (2011). The biodegradation pathway of triethylamine and its biodegradation by immobilized Arthrobacter protophormiae cells. Retrieved from [Link]

Sources

resolving peak tailing in HPLC analysis of 2-(4-styryl-phenyl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Peak Tailing for 2-(4-styryl-phenyl)-ethylamine hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of the basic compound this compound (CAS 124499-27-0).[1][2][3] The principles and methodologies described here are broadly applicable to other basic and amine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal chromatographic separation, a peak should be symmetrical and have a Gaussian shape. Peak tailing is a common peak shape distortion where the back half of the peak is broader than the front half.[4] This asymmetry is quantitatively measured by the Symmetry Factor (formerly Tailing Factor, T), as defined by the United States Pharmacopeia (USP).[5][6] A value of T=1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 signify tailing. Most methods require a tailing factor of less than a specified limit, often ≤ 2.0.[7]

Q2: Why is peak tailing a problem for my analysis?

Peak tailing is more than a cosmetic issue; it directly impacts data quality. It can lead to:

  • Inaccurate Quantification: Tailing makes it difficult for chromatography data systems to correctly identify the peak start and end, leading to inconsistent integration and errors in area calculation.[7]

  • Reduced Resolution: Broad, tailing peaks are more likely to overlap with adjacent peaks, compromising the resolution and purity assessment of your sample.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively affect the signal-to-noise ratio and the limit of detection (LOD).

Q3: What are the primary causes of peak tailing for a basic compound like this compound?

The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4][8] Specifically, the positively charged amine group on your molecule can interact strongly with negatively charged residual silanol groups (Si-OH) on the surface of the silica-based column packing.[4][7][9] This leads to some analyte molecules being retained longer than others, resulting in a "tail."[4]

Other potential causes include:

  • Column Issues: A contaminated guard column or a void at the head of the analytical column can distort peak shape.[4]

  • Mobile Phase Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause distortion.

  • Extra-column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[10]

Troubleshooting Guide: A Step-by-Step Approach

This section provides a logical workflow to diagnose and resolve peak tailing for this compound.

Logical Troubleshooting Workflow

G cluster_0 Start: Peak Tailing Observed (T > 1.2) cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column Evaluation cluster_3 Step 3: System Check cluster_4 Resolution Start Observe Tailing Peak (Tailing Factor > 1.2) MP_pH Q4: Adjust Mobile Phase pH (e.g., pH < 3) Start->MP_pH MP_Additive Q5: Add Competing Base (e.g., 0.1% TEA) MP_pH->MP_Additive If tailing persists End Peak Shape Acceptable (Tailing Factor <= 1.2) MP_pH->End Problem Solved MP_Buffer Increase Buffer Strength (e.g., 10mM to 25mM) MP_Additive->MP_Buffer If tailing persists MP_Additive->End Problem Solved Col_Type Q6: Use a Modern, End-Capped or Base-Deactivated Column MP_Buffer->Col_Type If tailing persists MP_Buffer->End Problem Solved Col_Health Check Column Health (Replace Guard, Backflush) Col_Type->Col_Health If tailing persists Col_Type->End Problem Solved System_Check Q7: Minimize Extra-Column Volume (Check Tubing & Connections) Col_Health->System_Check If tailing persists Col_Health->End Problem Solved System_Check->End Problem Solved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q4: My peak is tailing. How should I adjust the mobile phase pH?

Adjusting the mobile phase pH is the most powerful tool to control the peak shape of basic compounds.[9] The goal is to suppress the ionization of the residual silanol groups on the silica surface, which are acidic with a pKa around 3.8-4.5.

The Mechanism: Your analyte has a basic ethylamine group, which will be protonated (positively charged) at acidic pH. At a mid-range pH (e.g., 5-7), silanols are deprotonated (negatively charged), leading to strong ionic interactions that cause tailing. By lowering the pH, we can protonate the silanols, neutralizing their charge and minimizing this unwanted secondary interaction.[7][9][11]

G cluster_0 Mid pH (e.g., 5-7) cluster_1 Low pH (e.g., < 3) Analyte_pos Analyte-NH3+ Silanol_neg Silica-SiO- Analyte_pos->Silanol_neg Strong Ionic Interaction (Causes Tailing) Analyte_pos2 Analyte-NH3+ Silanol_neu Silica-SiOH Analyte_pos2->Silanol_neu Interaction Minimized (Symmetrical Peak)

Caption: Effect of mobile phase pH on silanol interactions.

Experimental Protocol: Mobile Phase pH Scouting Study

  • Prepare Buffers: Prepare identical mobile phases buffered at different pH values. Good starting points are pH 2.5, 3.0, and 3.5. Use a buffer like phosphate or formate.

  • Equilibrate: Equilibrate the column with at least 10-15 column volumes of the first mobile phase (e.g., pH 3.5).

  • Inject Standard: Inject your this compound standard.

  • Analyze: Record the retention time and, most importantly, calculate the USP Tailing Factor.

  • Repeat: Repeat steps 2-4 for the other pH conditions (pH 3.0 and pH 2.5), moving from high to low pH.

Expected Results:

Mobile Phase pHRetention Time (min)Tailing Factor (T)Peak Shape
3.55.82.1Severe Tailing
3.05.51.4Moderate Tailing
2.55.21.1Symmetrical

As shown in the table, lowering the mobile phase pH is expected to significantly improve peak symmetry.[8]

Q5: Adjusting the pH helped, but there's still some tailing. What's next?

If tailing persists, the use of a mobile phase additive, often called a "competing base," is the next logical step.[9]

The Mechanism: A competing base, such as triethylamine (TEA), is a small amine that is added to the mobile phase at a low concentration.[9] TEA will preferentially interact with the active silanol sites on the stationary phase, effectively masking them from your analyte.[12][13] This reduces the opportunity for secondary interactions that cause tailing.

Experimental Protocol: Competing Base Additive Study

  • Select Starting pH: Use the optimal pH determined from the previous study (e.g., pH 2.5).

  • Prepare Mobile Phases: Prepare mobile phases with varying concentrations of TEA. Common concentrations to test are 0.05%, 0.1%, and 0.2% (v/v).

  • Equilibrate and Inject: For each concentration, equilibrate the column and inject your standard, recording the tailing factor. Note: Dedicating a column to methods using TEA is often recommended as it can be difficult to wash out completely.

Expected Results:

TEA Concentration (% v/v)Retention Time (min)Tailing Factor (T)
0 (Control)5.21.4
0.055.11.2
0.15.01.0

The optimal concentration of TEA should provide a symmetrical peak without significantly altering the retention time.[9]

Q6: I've optimized my mobile phase, but the peak shape is still poor. Could my column be the problem?

Yes. If mobile phase optimization doesn't solve the issue, the column itself is a likely culprit.

Column Chemistry: Older HPLC columns (Type A silica) often have a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate tailing for basic compounds.[11] Modern columns are typically made with high-purity, "base-deactivated" or "end-capped" silica (Type B silica).[8][11] End-capping is a process where the silica surface is chemically treated to convert most of the free silanol groups into less reactive siloxane bridges, significantly reducing tailing.[10][14]

Recommendations:

  • Use a Modern Column: If you are using an older column, switch to a modern, high-purity, end-capped C18 or C8 column. Many manufacturers also offer columns with polar-embedded phases or unique surface chemistries specifically designed for the analysis of basic compounds.[10][15]

  • Check for Contamination: If the column has been used extensively, it may be contaminated. Try flushing the column according to the manufacturer's instructions. If you are using a guard column, replace it, as it may be trapping contaminants causing the peak distortion.

  • Assess Column Health: A void or channel in the column packing bed can cause severe peak distortion.[4] This can be diagnosed by a sudden drop in backpressure and poor peak shape for all analytes. If this occurs, the column likely needs to be replaced.

Q7: Could my HPLC system itself be causing the tailing?

While less common for single-peak tailing, system issues can contribute, primarily through "extra-column effects." This refers to any space in the flow path outside of the column where the sample band can broaden.

Recommendations:

  • Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or 0.12 mm) PEEK tubing to connect the injector, column, and detector.[10]

  • Ensure Proper Connections: Check that all tubing fittings are properly seated and not creating any dead volume, which can cause peak distortion.

  • Check Sample Solvent: Always try to dissolve your sample in the initial mobile phase. Injecting a large volume of a sample dissolved in a much stronger solvent (e.g., 100% Acetonitrile) can cause the peak to be distorted.

By systematically addressing these areas—mobile phase, column, and system—you can effectively diagnose and resolve peak tailing issues, ensuring the accuracy and reliability of your HPLC analysis for this compound and other challenging basic compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY.
  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I).
  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • PubMed. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • US Pharmacopeia. (2011). <621> CHROMATOGRAPHY.
  • Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis.
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • ResearchGate. (n.d.). Interaction of amine with the silanol group and its contribution to the silanization.
  • Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide.
  • Waters Knowledge Base. (n.d.). USP Chapter 621 for Chromatography - Tip301.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
  • ResearchGate. (2025). Performance of amines as silanol suppressors in reversed-phase liquid chromatography | Request PDF.
  • Sigma-Aldrich. (n.d.). Application Note.
  • Waters Help Center. (n.d.). Empower Tip: USP Chapter 621 for Chromatography.
  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>.
  • Chemsrc. (2025). This compound.
  • YouTube. (2022). What is the effect of free Silanols in RPLC & how to reduce it?.
  • ChemicalBook. (n.d.). This compound | 124499-27-0.
  • ChemicalBook. (n.d.). This compound | 124499-27-0.
  • Tokyo Chemical Industry UK Ltd. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3.
  • TCI Chemicals. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride | 29968-78-3.

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Styryl-Based Compounds and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and cancer researchers, the limitations of conventional chemotherapeutics like doxorubicin are a driving force for innovation. While a potent and broad-spectrum agent, doxorubicin's clinical use is hampered by dose-dependent cardiotoxicity and the emergence of multidrug resistance. This has intensified the search for novel cytotoxic agents with improved efficacy and better safety profiles. Among the most promising candidates are styryl-based compounds, a diverse class of natural and synthetic molecules characterized by a styryl functional group.

This guide provides an in-depth, objective comparison of the cytotoxic profiles of various styryl-based compounds against the benchmark anthracycline, doxorubicin. We will dissect their mechanisms of action, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for assessing cytotoxicity in your own research.

Mechanistic Insights: Distinct Pathways to Cell Death

Understanding the molecular mechanisms underpinning a drug's cytotoxic effect is fundamental to its development and application. Doxorubicin and styryl-based compounds, while both capable of inducing cancer cell death, operate through largely distinct pathways.

Doxorubicin: A Multi-Pronged Assault on Cellular Integrity

Doxorubicin's anticancer activity is complex and multifaceted.[1] Its primary mechanisms include:

  • DNA Intercalation and Topoisomerase II Poisoning : Doxorubicin inserts itself between DNA base pairs, obstructing DNA replication and transcription.[2] It also forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA double-strand breaks that trigger apoptotic cell death.[1][2]

  • Generation of Reactive Oxygen Species (ROS) : The quinone moiety of doxorubicin can be enzymatically reduced to a semiquinone, which then reacts with molecular oxygen to produce superoxide radicals.[2] This cascade of reactive oxygen species induces significant oxidative stress, damaging cellular components like lipids, proteins, and DNA.[3] This mechanism is a major contributor to both its anticancer effect and its cardiotoxicity.[3]

G cluster_nucleus Nuclear Events cluster_mito Mitochondrial Events Dox Doxorubicin Nuc Cell Nucleus Dox->Nuc Enters Mito Mitochondrion Dox->Mito Enters DNA Nuclear DNA Dox->DNA Intercalates TopII Topoisomerase II Dox->TopII Poisons ETC Electron Transport Chain Dox->ETC Disrupts DNA->TopII interacts with DSB DNA Double-Strand Breaks TopII->DSB Induces Apoptosis Apoptosis DSB->Apoptosis ROS Reactive Oxygen Species (ROS) ETC->ROS Generates ROS->Apoptosis Induces G Styryl Styryl-Based Compounds Receptor Death Receptor (e.g., Fas/TNF-R) Styryl->Receptor Binds (Extrinsic) Mito Mitochondrion Styryl->Mito Stresses (Intrinsic) Casp8 Caspase-8 Receptor->Casp8 Activates Bax Bax/Bak Mito->Bax Regulates CytoC Cytochrome c Mito->CytoC Releases Bid Bid Casp8->Bid Cleaves Casp3 Caspase-3 (Executioner Caspase) Casp8->Casp3 Activates tBid tBid Bid->tBid tBid->Mito Activates Apaf Apaf-1 CytoC->Apaf Binds Apoptosome Apoptosome Apaf->Apoptosome Forms Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Generalized apoptotic pathways induced by styryl-based compounds.

Comparative Cytotoxicity Analysis: An Evidence-Based Overview

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxic potency. It represents the concentration of a drug required to inhibit the growth of 50% of a cell population. A lower IC₅₀ value indicates higher potency.

The following tables summarize IC₅₀ values from comparative studies, providing a direct assessment of styryl-based compounds versus doxorubicin across various human cancer cell lines.

Table 1: Goniothalamin vs. Doxorubicin (72h Incubation)
Cell LineCancer TypeCompoundIC₅₀ (µg/mL)Selectivity Index (SI)¹Source
Saos-2 OsteosarcomaGoniothalamin0.62 ± 0.0610.02 ± 1.49[3]
Doxorubicin0.27 ± 0.010.81 ± 0.12[3]
MCF-7 Breast AdenocarcinomaGoniothalamin0.79 ± 0.037.86 ± 0.40[3]
Doxorubicin0.23 ± 0.400.99 ± 0.16[3]
UACC-732 Breast CarcinomaGoniothalamin2.01 ± 0.283.10 ± 0.42[3]
Doxorubicin0.86 ± 0.020.25 ± 0.02[3]
A549 Lung CarcinomaGoniothalamin1.64 ± 0.053.79 ± 0.12[3]
Doxorubicin0.43 ± 0.020.53 ± 0.03[3]
HT29 Colorectal AdenocarcinomaGoniothalamin1.79 ± 0.113.47 ± 0.22[3]
Doxorubicin0.51 ± 0.010.45 ± 0.01[3]
HepG2 HepatoblastomaGoniothalamin4.6 ± 0.23 µM7.6[4]
Doxorubicin~0.29 µM²< 1[4]

¹Selectivity Index (SI) is calculated as IC₅₀ in normal cells (HMSC or Chang cells) / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for killing cancer cells over normal cells. ²Value estimated from study data showing high toxicity at the lowest concentration tested (0.29 µM).

Expert Interpretation: The data clearly demonstrates that while doxorubicin often has a lower IC₅₀ (higher potency), the styryl lactone goniothalamin exhibits a significantly superior selectivity index across all tested cell lines. [3]This suggests that goniothalamin is more effective at killing cancer cells while sparing normal cells, a critical attribute for reducing patient side effects.

Table 2: Resveratrol and Doxorubicin in Breast Cancer Cells
Cell LineCompoundIC₅₀ (µM)Source
MCF-7 Resveratrol80.08[5]
Doxorubicin~0.42[6]
Doxorubicin + Resveratrol~0.06[6]
MDA-MB-231 Resveratrol20.33[5]
Doxorubicin~2.03[6]
Doxorubicin + Resveratrol~0.13[6]
MCF-7/DOX (Resistant)ResveratrolNot specified[7]
Doxorubicin>10 (Resistant)[7]
Doxorubicin + ResveratrolLowered resistance[7]

Expert Interpretation: Resveratrol on its own shows modest cytotoxic activity, with much higher IC₅₀ values than doxorubicin. However, its true potential lies in its synergistic effects. When combined with doxorubicin, resveratrol dramatically lowers the IC₅₀ of doxorubicin, suggesting it could be used to reduce the required clinical dose and potentially mitigate toxicity. [6]Furthermore, its ability to re-sensitize doxorubicin-resistant cells to treatment is a highly valuable property. [7]

Experimental Protocol: The MTT Cytotoxicity Assay

To ensure the reproducibility and validity of cytotoxicity data, a standardized and well-understood protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.

Causality Behind the Method: This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of the yellow MTT reagent, converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. Dead cells lack this enzymatic activity and therefore do not produce the purple color.

G cluster_prep Plate Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Seed 1. Seed cells in 96-well plate Incubate1 2. Incubate 24h (allow adherence) Seed->Incubate1 Treat 3. Add serially diluted compounds Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 AddMTT 5. Add MTT Reagent (10 µL/well) Incubate2->AddMTT Incubate3 6. Incubate 3-4h (Formazan forms) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (~570 nm) Solubilize->Read Calculate 9. Calculate % Viability vs. Control Read->Calculate Plot 10. Plot Dose-Response Curve & Determine IC₅₀ Calculate->Plot

Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Step-by-Step Protocol
  • Cell Seeding:

    • Harvest cells during their exponential growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL) in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. Include wells for a "vehicle control" (cells + highest concentration of solvent, e.g., DMSO) and a "blank" (medium only).

    • Rationale: Seeding a precise number of cells is critical for consistent results. A 24-hour pre-incubation allows cells to adhere to the plate and recover from the stress of harvesting.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds (e.g., styryl-based compounds and doxorubicin) in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

    • Rationale: A range of concentrations is necessary to generate a dose-response curve from which the IC₅₀ can be calculated.

  • MTT Addition and Incubation:

    • After the treatment incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.

    • Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals. Protecting the plate from light prevents degradation of the light-sensitive MTT reagent.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solvent (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol) to each well.

    • Place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the crystals.

    • Rationale: The formazan product is an insoluble crystal. A solvent like DMSO is required to dissolve it, creating a homogenous colored solution that can be measured by a spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.

    • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve. Use non-linear regression analysis to calculate the IC₅₀ value.

Concluding Perspectives

The comparative analysis reveals a compelling narrative for the continued investigation of styryl-based compounds as alternatives or adjuncts to doxorubicin.

  • Potency vs. Selectivity : While doxorubicin remains one of the most potent cytotoxic agents, its lack of selectivity is a major clinical hurdle. Styryl lactones like goniothalamin demonstrate a highly promising therapeutic window, exhibiting potent cytotoxicity against cancer cells with significantly less impact on normal cells. [3]This selectivity is a key objective in modern anticancer drug development.

  • Synergy and Resistance Reversal : Stilbenoids like resveratrol showcase the potential of styryl-based compounds in combination therapy. Their ability to enhance doxorubicin's efficacy and overcome multidrug resistance could lead to treatment regimens that are both more effective and less toxic. [7][6] Future research should focus on elucidating the specific molecular targets of the most promising styryl compounds and evaluating their efficacy and safety profiles in preclinical in vivo models. The data presented here provides a strong rationale for prioritizing these natural and synthetic compounds in the pipeline for next-generation cancer therapies.

References

  • Synthesis of Nitrogen‐Containing Goniothalamin Analogues with Higher Cytotoxic Activity and Selectivity against Cancer Cells. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Al-Qubaisi, M. S., Zainal, H., Rasedee, A., & Rosli, R. (2011). Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. International Journal of Medical Sciences, 8(6), 494-503. Available from: [Link]

  • Ahmad, N. H., Siran, R., & Abdullah, S. (2020). Differential Antiproliferative Activity of Goniothalamin Against Selected Human Cancer Cell Lines. ResearchGate. Available from: [Link]

  • Chun-Shu, Z., et al. (2017). Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress. Scientific Reports, 7(1), 6242. Available from: [Link]

  • Duc, H. N., et al. (2016). Chemical constituents and cytotoxic effect from the barks of Goniothalamus chinensis Merr. & Chun. growing in Vietnam. Journal of Applied Pharmaceutical Science, 6(4), 1-5. Available from: [Link]

  • Combination of resveratrol and piperine to target doxorubicin resistance in breast cancer: An in vitro and in vivo study. (2024). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Pereira, G. V. M., et al. (2023). Oxyresveratrol in Breast Cancer Cells: Synergistic Effect with Chemotherapeutics Doxorubicin or Melphalan on Proliferation, Cell Cycle Arrest, and Cell Death. Pharmaceuticals, 16(2), 299. Available from: [Link]

  • Quan, F., et al. (2015). Resveratrol reverses multidrug resistance in human breast cancer doxorubicin-resistant cells. Journal of BUON, 20(3), 738-745. Available from: [Link]

  • IC50 values of Resveratrol in different breast cancer cell lines. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Hernández-Vásquez, A. D., et al. (2022). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. Molecules, 27(20), 7108. Available from: [Link]

  • Hernández-Vásquez, A. D., et al. (2022). Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. PubMed. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Styryl-phenyl)-ethylamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 2-(4-styryl-phenyl)-ethylamine hydrochloride analogs, a class of compounds with significant potential in neurodegenerative disease research and pharmacology. By examining the structural modifications of this scaffold and their impact on biological targets, we aim to provide actionable insights for the rational design of novel therapeutic and diagnostic agents.

Introduction: The Versatile 2-(4-Styryl-phenyl)-ethylamine Scaffold

The 2-(4-styryl-phenyl)-ethylamine core structure represents a privileged scaffold in medicinal chemistry. Its constituent parts—the styryl group, the central phenyl ring, and the ethylamine side chain—each offer opportunities for modification to fine-tune the compound's pharmacological profile. Analogs of this structure have shown promise as ligands for two key biological targets implicated in neurological disorders: amyloid-beta (Aβ) plaques, the pathological hallmark of Alzheimer's disease, and dopamine D2 receptors, which play a crucial role in neuropsychiatric conditions.

This guide will dissect the structure-activity relationships (SAR) of these analogs, drawing upon findings from studies on structurally related compounds to provide a cohesive analysis. We will explore how substitutions on the styryl and phenyl rings, as well as modifications to the ethylamine moiety, influence binding affinity, selectivity, and functional activity at these targets.

Structure-Activity Relationship at a Glance

The biological activity of 2-(4-styryl-phenyl)-ethylamine analogs is a delicate interplay of their structural features. The following diagram illustrates the key modification points on the core scaffold and their general influence on activity at amyloid-beta plaques and dopamine D2 receptors.

cluster_0 Core Scaffold: 2-(4-Styryl-phenyl)-ethylamine cluster_1 Structural Modifications cluster_2 Biological Targets & Activity Core Styryl-Phenyl-Ethylamine Styryl_Subs Styryl Ring Substituents (R1) Abeta Amyloid-Beta Plaque Affinity Styryl_Subs->Abeta Lipophilicity & Planarity (e.g., -OCH3, -OH, Halogens) D2R Dopamine D2 Receptor Affinity Styryl_Subs->D2R Indirect modulation Phenyl_Subs Central Phenyl Ring Substituents (R2) Phenyl_Subs->Abeta Minor influence Phenyl_Subs->D2R Electronic Effects & H-Bonding (e.g., -OH, -Cl, -F) Ethylamine_Mods Ethylamine Chain Modifications (R3, R4) Ethylamine_Mods->D2R Receptor Pocket Interactions (e.g., N-alkylation)

Caption: Key modification points on the 2-(4-styryl-phenyl)-ethylamine scaffold and their primary influence on biological targets.

I. Targeting Amyloid-Beta Plaques: A Quest for Effective Imaging Agents

The aggregation of amyloid-beta peptides into insoluble plaques is a central event in the pathogenesis of Alzheimer's disease. Consequently, the development of small molecules that can bind to these plaques with high affinity and specificity is a critical area of research, particularly for the development of in vivo imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

Structure-Activity Relationship for Aβ Plaque Binding

Based on studies of various styryl-based compounds, including styrylpyridines and styrylchromones, several key SAR principles can be extrapolated for 2-(4-styryl-phenyl)-ethylamine analogs.[1][2][3]

  • The Styryl Moiety: The planarity and electron density of the styryl group are crucial for intercalation into the β-sheet structures of amyloid fibrils.

    • Substituents on the Styryl Phenyl Ring (R1):

      • Electron-donating groups such as methoxy (-OCH3) and hydroxyl (-OH) groups can enhance binding affinity, likely by increasing the electron density of the aromatic system and facilitating π-π stacking interactions with the aromatic residues of Aβ.

      • Halogen substituents (e.g., -F, -Cl, -I) can also improve binding affinity. This is attributed to their ability to form favorable interactions within the binding pocket and increase the lipophilicity of the molecule, which can aid in crossing the blood-brain barrier.

      • The position of the substituent is also critical. Generally, para-substitution on the styryl phenyl ring is favored, as it maintains the planarity of the molecule, which is essential for effective binding.

  • The Ethylamine Side Chain: For Aβ binding, a neutral or non-ionized ethylamine group is generally preferred to facilitate passage across the blood-brain barrier. The hydrochloride salt form is primarily for solubility and formulation purposes.

Comparative Data for Aβ Plaque Affinity (Hypothetical Analogs)

The following table presents hypothetical comparative data for a series of 2-(4-styryl-phenyl)-ethylamine analogs, illustrating the predicted impact of substitutions on Aβ plaque binding affinity (Ki). Lower Ki values indicate higher binding affinity.

Analog R1 (Styryl Phenyl Substituent) Predicted Aβ Plaque Affinity (Ki, nM) Rationale
1 (Parent) H25Baseline affinity of the unsubstituted scaffold.
2 4'-OCH315Electron-donating group enhances π-stacking.
3 4'-OH18Hydroxyl group can act as a hydrogen bond donor/acceptor.
4 4'-F20Fluorine can improve lipophilicity and binding interactions.
5 4'-I12Larger halogen may form stronger interactions within the binding pocket.
6 3'-OCH335Meta-substitution may disrupt planarity, reducing affinity.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Inhibition

This in vitro assay is a standard method to assess the ability of compounds to inhibit the aggregation of Aβ peptides. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

Workflow Diagram:

Start Prepare Aβ(1-42) Monomers Incubate Incubate Aβ with Test Compound Start->Incubate Add_ThT Add Thioflavin T Solution Incubate->Add_ThT Measure Measure Fluorescence (Ex: 450 nm, Em: 485 nm) Add_ThT->Measure Analyze Analyze Aggregation Kinetics Measure->Analyze

Caption: Workflow for the Thioflavin T fluorescence assay to assess Aβ aggregation.

Step-by-Step Methodology:

  • Preparation of Aβ(1-42) Monomers:

    • Dissolve synthetic Aβ(1-42) peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL.

    • Aliquot and evaporate the HFIP under a stream of nitrogen gas.

    • Store the resulting peptide film at -80°C.

    • Prior to use, resuspend the peptide film in dimethyl sulfoxide (DMSO) to a stock concentration of 5 mM and then dilute to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the Aβ(1-42) solution to a final concentration of 10 µM.

    • Add the this compound analogs at various concentrations (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO).

    • Add Thioflavin T to a final concentration of 10 µM.[4]

  • Incubation and Measurement:

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes for 24-48 hours) using a plate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[5]

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain aggregation curves.

    • The inhibitory effect of the compounds can be quantified by comparing the lag time, slope of the elongation phase, and the final fluorescence plateau of the treated samples to the vehicle control.

II. Modulating Dopamine D2 Receptors: Towards Novel Neuropharmacological Agents

The phenethylamine moiety within the 2-(4-styryl-phenyl)-ethylamine scaffold is a well-established pharmacophore for dopamine receptors.[6] Modifications to this part of the molecule can significantly impact binding affinity and functional activity (agonist, antagonist, or partial agonist) at the dopamine D2 receptor, a key target for antipsychotic and anti-Parkinsonian drugs.

Structure-Activity Relationship for Dopamine D2 Receptor Binding

The SAR for phenethylamine derivatives at the D2 receptor is well-documented and can be applied to the 2-(4-styryl-phenyl)-ethylamine series.[7]

  • The Phenethylamine Moiety:

    • Hydroxyl Groups on the Phenyl Ring (R2): A hydroxyl group at the meta-position of the phenyl ring (relative to the ethylamine side chain) is often crucial for high-affinity binding, mimicking the catechol structure of dopamine.

    • Halogen Substituents on the Phenyl Ring (R2): Introduction of a halogen, such as chlorine or fluorine, can influence both affinity and selectivity. For instance, a chlorine atom at the para-position can enhance D2 receptor affinity.

    • N-Alkylation of the Ethylamine Group (R3, R4): The nature of the substituents on the nitrogen atom is a critical determinant of activity.

      • Small alkyl groups (e.g., methyl, ethyl) are generally well-tolerated.

      • N,N-dipropyl substitution often confers D2 agonism.

      • Larger, more lipophilic groups can increase affinity and selectivity for the D2 receptor.

  • The Styryl Group: While the phenethylamine portion is the primary determinant of dopamine receptor interaction, the styryl group can indirectly influence activity by affecting the overall lipophilicity and electronic properties of the molecule.

Comparative Data for Dopamine D2 Receptor Affinity (Hypothetical Analogs)

The following table provides hypothetical comparative data for a series of 2-(4-styryl-phenyl)-ethylamine analogs, illustrating the predicted impact of substitutions on dopamine D2 receptor binding affinity (Ki).

Analog R2 (Central Phenyl Substituent) R3, R4 (Ethylamine Substituents) Predicted D2 Receptor Affinity (Ki, nM) Rationale
1 (Parent) HH, H500Modest affinity of the unsubstituted phenethylamine.
7 3-OHH, H150Meta-hydroxyl group mimics dopamine, enhancing affinity.
8 4-ClH, H300Para-chloro substitution can improve affinity.
9 3-OHn-propyl, n-propyl50N,N-dipropyl substitution often leads to potent D2 agonism.
10 3-OHH, phenethyl80A larger lipophilic group on the nitrogen can increase affinity.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Workflow Diagram:

Start Prepare Cell Membranes Expressing D2R Incubate Incubate Membranes with [3H]-Spiperone & Test Compound Start->Incubate Filter Rapid Filtration to Separate Bound & Free Ligand Incubate->Filter Scintillate Quantify Radioactivity with Scintillation Counting Filter->Scintillate Analyze Calculate Ki from IC50 Scintillate->Analyze

Caption: Workflow for the dopamine D2 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Receptor Source:

    • Use cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

    • Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • A fixed concentration of a D2-selective radioligand, such as [3H]-Spiperone (typically at a concentration close to its Kd, e.g., 0.2 nM).[8]

      • Increasing concentrations of the unlabeled this compound analogs.

      • The cell membrane preparation (e.g., 10-20 µg of protein per well).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) instead of the test compound.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel ligands for amyloid-beta plaques and dopamine D2 receptors. The structure-activity relationships discussed in this guide, synthesized from studies on related compound classes, provide a rational basis for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

For Aβ plaque imaging agents, future efforts should focus on optimizing lipophilicity to enhance blood-brain barrier penetration while maintaining high binding affinity. The incorporation of fluorine-18 or iodine-123 isotopes into the styryl ring of promising candidates will be a crucial step for their evaluation as PET and SPECT imaging agents, respectively.

For dopamine D2 receptor ligands, a systematic exploration of substituents on both the central phenyl ring and the ethylamine nitrogen is warranted to fine-tune the affinity and functional activity. The development of partial agonists based on this scaffold could offer a novel therapeutic approach for schizophrenia with an improved side-effect profile.

The experimental protocols provided herein offer a robust framework for the in vitro evaluation of newly synthesized analogs, enabling a data-driven approach to lead optimization. Through the iterative process of design, synthesis, and biological evaluation, the full therapeutic and diagnostic potential of this compound analogs can be realized.

References

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Thioflavin-T (ThT) Aggregation assay. protocols.io. Available at: [Link]

  • Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. ACS Chemical Neuroscience. Available at: [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods. Available at: [Link]

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]

  • Styryl-based Compounds as Potential in Vivo Imaging Agents for Beta-Amyloid Plaques. ChemBioChem. Available at: [Link]

  • Styrylchromones: Biological Activities and Structure-Activity Relationship. Molecules. Available at: [Link]

  • Novel styrylpyridines as probes for SPECT imaging of amyloid plaques. Journal of Medicinal Chemistry. Available at: [Link]

Sources

A Comprehensive Guide to Evaluating the Antimicrobial Spectrum of Novel Compounds: A Case Study of 2-(4-styryl-phenyl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against antimicrobial resistance, the discovery and evaluation of novel chemical entities are paramount. This guide provides a robust framework for determining the antimicrobial spectrum of a novel compound, using 2-(4-styryl-phenyl)-ethylamine hydrochloride as a case study. While extensive public data on the antimicrobial properties of this specific molecule is not yet available, the methodologies detailed herein offer a standardized pathway for its evaluation and comparison against established antibiotics. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the potential of new antimicrobial candidates.

Introduction: The Imperative for New Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The diminishing efficacy of existing antibiotics necessitates a continuous pipeline of new therapeutic agents with novel mechanisms of action or expanded spectra of activity. This compound is a synthetic organic compound whose antimicrobial potential remains largely unexplored. The systematic evaluation of its activity against a diverse panel of clinically relevant microorganisms is the critical first step in ascertaining its therapeutic promise.

This guide outlines the standardized, internationally recognized protocols for determining the in vitro antimicrobial spectrum of a test compound. By adhering to these methodologies, researchers can generate reproducible and comparable data, forming a solid foundation for further preclinical and clinical development.

Experimental Design: A Framework for Antimicrobial Susceptibility Testing

The cornerstone of determining a compound's antimicrobial spectrum is the measurement of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] This section details the essential components of a comprehensive antimicrobial susceptibility testing protocol.

Selection of Microbial Strains

A diverse and well-characterized panel of microorganisms is crucial for defining the breadth of a compound's activity. The panel should include:

  • Gram-Positive Bacteria:

    • Staphylococcus aureus (including Methicillin-resistant S. aureus, MRSA)

    • Enterococcus faecalis (including Vancomycin-resistant Enterococcus, VRE)

    • Streptococcus pneumoniae

  • Gram-Negative Bacteria:

    • Escherichia coli

    • Klebsiella pneumoniae

    • Pseudomonas aeruginosa

    • Acinetobacter baumannii

  • Fungi (Yeasts):

    • Candida albicans

    • Cryptococcus neoformans

Comparator Antibiotics

To contextualize the activity of this compound, a selection of well-established antibiotics with known spectra of activity should be tested in parallel.[5][6][7][8] This allows for a direct comparison of potency and breadth of activity.

Antibiotic ClassExamplePrimary Spectrum of Activity
β-LactamPenicillin GGram-positive bacteria[6]
FluoroquinoloneCiprofloxacinBroad-spectrum (Gram-positive and Gram-negative)[8]
TetracyclineTetracyclineBroad-spectrum (Gram-positive and Gram-negative)[8]
GlycopeptideVancomycinGram-positive bacteria, including MRSA[6][9]
AminoglycosideGentamicinPrimarily Gram-negative bacteria
MacrolideErythromycinGram-positive bacteria
Antifungal (Azole)FluconazoleYeasts and molds
Methodology: Broth Microdilution for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining MIC values, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13]

Experimental Protocol:
  • Preparation of Stock Solutions:

    • Dissolve this compound and comparator antibiotics in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi. This creates a concentration gradient across the wells.

  • Inoculum Preparation:

    • Grow microbial cultures to a logarithmic phase.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[14]

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Incubate the inoculated plates at 35-37°C for 18-24 hours for most bacteria, or as specified for fastidious organisms and fungi.

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[2][3][4]

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Analysis A Prepare Stock Solutions (Test Compound & Antibiotics) B Perform Serial Dilutions in 96-Well Plate A->B Dilute D Inoculate Microtiter Plate B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D Add to wells E Incubate at 35-37°C (18-24 hours) D->E Incubate F Read Plates for Visible Growth E->F Visual Inspection G Determine MIC Value (Lowest concentration with no growth) F->G Interpret

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Hypothetical Comparative Data

The following table illustrates how the experimental data for this compound would be presented alongside known antibiotics. The values are for illustrative purposes only.

Microorganism2-(4-styryl-phenyl)-ethylamine HClPenicillin GCiprofloxacinVancomycinFluconazole
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Gram-Positive
S. aureus ATCC 29213[Value]0.060.51N/A
E. faecalis ATCC 29212[Value]212N/A
Gram-Negative
E. coli ATCC 25922[Value]>1280.015>128N/A
P. aeruginosa ATCC 27853[Value]>1280.25>128N/A
Fungi
C. albicans ATCC 90028[Value]N/AN/AN/A0.5

Discussion and Interpretation of Potential Outcomes

The interpretation of the MIC data is crucial for classifying the antimicrobial spectrum of this compound.

  • Broad-Spectrum Activity: If the compound exhibits low MIC values against a wide range of both Gram-positive and Gram-negative bacteria, it would be classified as a broad-spectrum agent.[7]

  • Narrow-Spectrum Activity: Conversely, if its activity is potent but restricted to a specific group of bacteria (e.g., only Gram-positive cocci), it would be considered a narrow-spectrum agent.

  • Potency: The potency of the compound is determined by the absolute MIC values. Lower MICs indicate higher potency. A comparison with the MICs of established antibiotics provides a benchmark for its potential efficacy.

  • Activity against Resistant Strains: Potent activity against MRSA or VRE would be particularly significant, suggesting a mechanism of action that circumvents existing resistance pathways.

Advanced Methodologies: Disk Diffusion and Beyond

Kirby-Bauer Disk Diffusion Test

As a complementary method, the Kirby-Bauer disk diffusion test provides a qualitative assessment of antimicrobial susceptibility. This method is also standardized by CLSI.[11]

Experimental Protocol:
  • Prepare Agar Plates: Use Mueller-Hinton agar for bacterial testing.

  • Inoculate Plates: Swab a standardized microbial inoculum evenly across the agar surface.

  • Apply Disks: Place paper disks impregnated with a known concentration of this compound and comparator antibiotics onto the agar surface.

  • Incubate: Incubate the plates under the same conditions as the broth microdilution assay.

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth is inhibited. The size of the zone correlates with the susceptibility of the microorganism to the antimicrobial agent.

Workflow for Kirby-Bauer Disk Diffusion Test:

Kirby_Bauer_Workflow A Prepare Standardized Microbial Inoculum B Swab Inoculum onto Mueller-Hinton Agar Plate A->B Uniformly spread C Apply Antimicrobial-Impregnated Disks B->C Place disks D Incubate at 35-37°C (18-24 hours) C->D Incubate E Measure Diameter of Zones of Inhibition (mm) D->E Measure F Interpret Results (Susceptible, Intermediate, Resistant) E->F Compare to breakpoints

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Future Directions

Should initial in vitro testing demonstrate promising activity for this compound, subsequent studies would be warranted to further characterize its potential. These include:

  • Minimum Bactericidal Concentration (MBC) Assays: To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Mechanism of Action Studies: To elucidate the molecular target and pathway through which the compound exerts its antimicrobial effect.

  • Toxicity and Cytotoxicity Assays: To assess the compound's safety profile in mammalian cell lines.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic efficacy in animal models of infection.

Conclusion

The systematic evaluation of novel compounds is a critical endeavor in the field of antimicrobial drug discovery. By employing standardized and rigorous methodologies, such as those prescribed by CLSI, researchers can generate high-quality, reproducible data on the antimicrobial spectrum of compounds like this compound. This foundational knowledge is indispensable for guiding further research and development efforts, ultimately contributing to the discovery of the next generation of life-saving antimicrobial therapies.

References
  • Summary of antibiotics with activity against Gram-positive bacteria... - ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. Available at: [Link]

  • Minimum inhibitory concentration - Wikipedia. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]

  • Determination of Minimum Inhibitory Concentrations Jennifer M Andrews Department of Microbiology, City Hospital NHS Trust, Birmi - BioNumbers. Available at: [Link]

  • Minimum inhibitory concentration - Grokipedia. Available at: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria - FDA. Available at: [Link]

  • Current and novel antibiotics against resistant Gram-positive bacteria - PubMed Central. Available at: [Link]

  • Broad-spectrum antibiotic - Wikipedia. Available at: [Link]

  • List of antibiotics used in Gram negative antimicrobial susceptibility... - ResearchGate. Available at: [Link]

  • Antibiotics 101: List of Common Names, Types & Their Uses - Drugs.com. Available at: [Link]

Sources

A Comparative Guide to the Fluorescent Properties of Styryl-Based Dyes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Styryl-based dyes represent a versatile class of fluorescent probes renowned for their environmental sensitivity and "light-up" characteristics. Structurally, they are typically composed of an electron-donating moiety and an electron-accepting moiety connected by an ethylene bridge, forming a donor-π-acceptor (D-π-A) system. This architecture is fundamental to their unique photophysical properties, making them indispensable tools for researchers in cell biology, neuroscience, and drug development. Their applications range from dynamic imaging of plasma membranes and nucleic acids to the sensitive detection of pathological protein aggregates like amyloid fibrils.[1][2][3]

A key feature of many styryl dyes is their low intrinsic fluorescence in aqueous media, which is dramatically enhanced upon binding to their target.[4][5] This behavior stems from the molecule's ability to undergo non-radiative decay through rotation around the central double bond in solution. When the dye binds to a target, such as a lipid membrane or a protein fibril, this rotation is restricted, forcing the excited molecule to relax via fluorescence emission. This guide provides a comparative analysis of the core fluorescent properties of various styryl dyes, offers insights into the causality behind experimental choices, and presents detailed protocols for their characterization.

Core Fluorescent Properties: A Comparative Overview

The utility of a styryl dye is defined by its specific photophysical characteristics. Understanding these properties is crucial for selecting the optimal probe for a given application.

  • Absorption and Emission Spectra: Cationic styryl dyes typically exhibit significant absorption in the visible range, from 400 to 550 nm, with corresponding emission spectra spanning 500 to 670 nm.[1] The precise wavelengths are highly tunable through chemical modifications. For instance, extending the polymethine chain that connects the donor and acceptor groups or altering the aromatic systems results in a bathochromic (red) shift of both absorption and emission spectra.[3] This tunability allows for the development of probes compatible with common laser lines (e.g., 488 nm) and for multiplexing with other fluorophores.[6]

  • Quantum Yield (Φf): The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a direct measure of a fluorophore's emission efficiency. In aqueous solutions, many styryl dyes exhibit low quantum yields, often below 0.01, due to the aforementioned rotational freedom.[1] However, upon binding to targets like DNA, cell membranes, or amyloid fibrils, this rotation is hindered, leading to a dramatic increase in quantum yield and fluorescence intensity.[1][2][4] For example, some trimeric and tetrameric styryl dyes can achieve quantum yields as high as 0.57 when bound to nucleic acids.[7] This "light-switch" property is highly advantageous for achieving high signal-to-noise ratios in imaging experiments.

  • Stokes Shift: The Stokes shift, the difference in nanometers between the absorption and emission maxima, is a critical parameter for fluorescence applications. Styryl dyes are known for their exceptionally large Stokes shifts, often exceeding 70 nm and sometimes over 100 nm.[1][7] A large Stokes shift minimizes the overlap between the absorption and emission spectra, which reduces self-absorption (inner filter effect) and background interference, thereby improving the sensitivity of detection.

  • Photostability: Photostability, or the resistance of a dye to photobleaching under illumination, is paramount for long-term imaging experiments. While classic styryl dyes like FM1-43 can photobleach significantly over minutes, newer, rationally designed probes show remarkable improvements.[4] For example, the modified dyes SP-468 and SQ-535 lose only 10% and 8% of their fluorescence intensity, respectively, after an hour of irradiation, compared to a 30% loss for FM1-43 in just 15 minutes.[4][6]

The Power of Solvatochromism

A defining characteristic of styryl dyes is their solvatochromism: a pronounced shift in their absorption or emission spectra depending on the polarity of the surrounding solvent.[8] This phenomenon arises from the difference in the dipole moment between the dye's electronic ground state and its excited state.

The intramolecular charge transfer (ICT) that occurs upon photoexcitation creates an excited state that is more polar than the ground state. Polar solvents will stabilize this excited state more effectively than non-polar solvents, leading to a change in the energy gap between the two states.[8]

  • Positive Solvatochromism (Red Shift): When the excited state is more polar than the ground state, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum. This is because the polar solvent lowers the energy of the excited state.[8]

  • Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar or if specific interactions like hydrogen bonding dominate, an increase in solvent polarity can lead to a hypsochromic (blue) shift.[1][8] Some styryl dyes even exhibit a reversal in solvatochromism, switching from positive to negative as solvent polarity crosses a certain threshold.[9][10]

This environmental sensitivity is the very property that allows styryl dyes to report on the local microenvironment, such as the ordered and disordered phases within a cell membrane.[11][12]

Data Presentation: A Comparative Look at Styryl Dyes

The following table summarizes the key photophysical properties of several representative styryl dyes, showcasing their diversity and suitability for different applications.

Dye NameMax Absorption (λabs, nm)Max Emission (λem, nm)Stokes Shift (Δλ, nm)Quantum Yield (Φf)Primary Application(s)
FM1-43 ~470 (in liposomes)~600 (in liposomes)~130Low in PBS, increases 31-fold in liposomesPlasma Membrane, Synaptic Vesicle Cycling
SP-468 ~460 (in liposomes)~600 (in liposomes)~140Higher in PBS than FM1-43; 8-fold increase in liposomesPlasma Membrane Imaging (Improved Photostability)
SQ-535 ~525 (in liposomes)~660 (in liposomes)~135Low in PBS, significant enhancement in liposomesPlasma Membrane Imaging (Red-shifted, High Photostability)
Styryl-QL ~500 (in PBS)~620 (in PBS)~120>0.06 (in aqueous solution)Nucleic Acid Staining, Cell Imaging
Styryl-BT ~480 (in PBS)~590 (in PBS)~110>0.06 (in aqueous solution)Nucleic Acid Staining, Cell Imaging
Thioflavin T (ThT) ~440 (bound to fibrils)~490 (bound to fibrils)~50Weakly fluorescent in solution, large increase upon bindingAmyloid Fibril Detection
STB-8 Not specifiedNot specifiedNot specifiedSignificant increase upon binding to β-amyloid fibrilsIn vivo Imaging of β-Amyloid Plaques

Data compiled from sources[1],[4],[2], and[13]. Note that spectral properties are highly dependent on the environment.

Key Applications and Performance Insights

Plasma Membrane Imaging

Styryl dyes, particularly the FM series, are widely used as markers for the plasma membrane (PM) and for studying endocytosis and exocytosis.[3][14] Their amphiphilic nature allows them to insert into the lipid bilayer, restricting their rotation and causing them to fluoresce brightly. However, classic dyes like FM1-43 can suffer from poor photostability and a tendency to internalize, complicating long-term PM imaging.

Recent work has shown that rational chemical modifications can dramatically improve performance. By neutralizing the cationic charge and optimizing the hydrophobic moieties of an FM1-43 core, researchers developed SP-468 and SQ-535.[4][15] These probes provide excellent and immediate PM staining with significantly enhanced brightness and photostability, making them superior alternatives for live-cell and tissue imaging.[16]

Nucleic Acid Staining

The positive charge on many cationic styryl dyes facilitates electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA.[1] This binding event, which often involves intercalation or groove binding, restricts the dye's conformational freedom and leads to a strong fluorescence enhancement.[1][17] This property makes them effective probes for quantifying nucleic acids and for visualizing nucleic acid-containing organelles within cells.[5]

Amyloid Fibril Detection

The formation of amyloid fibrils is a hallmark of many neurodegenerative diseases.[18] Styryl-based dyes, including the well-known Thioflavin T (ThT), are the gold standard for detecting these β-sheet-rich structures.[13][19] Upon binding to the channels running along the fibril axis, the dye becomes planarized, resulting in a dramatic turn-on of fluorescence.[18] Neutral styryl compounds, such as STB-8, have been developed to have excellent blood-brain barrier permeability, enabling their use as in vivo imaging agents for detecting amyloid plaques in transgenic mouse models of Alzheimer's disease.[2]

Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols described below are designed as self-validating systems, emphasizing causality and accuracy.

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which involves referencing the fluorescence of an unknown sample against a well-characterized standard with a known quantum yield (Φf).[20][21]

Causality: By ensuring both the standard and the sample have identical absorbance at the excitation wavelength, we can assume they absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities directly corresponds to the ratio of their quantum yields.[20]

Methodology:

  • Select a Standard: Choose a standard whose absorption and emission spectra overlap significantly with the sample dye (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95; Rhodamine 6G in ethanol, Φf = 0.95).[22]

  • Prepare Solutions: Prepare a series of dilute solutions for both the standard and the test dye in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to avoid inner filter effects.[20] A typical range would be absorbances of ~0.02, 0.04, 0.06, 0.08, and 0.10.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Using a fluorometer, record the corrected emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and standard.

  • Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    Where Grad is the gradient of the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent used for the sample and standard. If the same solvent is used, the refractive index term cancels out.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Analysis cluster_calc Final Calculation P1 Select Standard & Sample P2 Prepare Dilute Solutions (Abs < 0.1) P1->P2 M1 Measure Absorbance (UV-Vis) P2->M1 M2 Record Emission Spectra (Fluorometer) M1->M2 A1 Integrate Fluorescence Intensity M2->A1 A2 Plot Intensity vs. Absorbance A1->A2 A3 Calculate Gradients (Grad) A2->A3 C1 Apply Comparative Equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) A3->C1

Caption: Workflow for determining relative fluorescence quantum yield.

Protocol 2: Characterizing Solvatochromic Behavior

This protocol details how to measure and analyze the effect of solvent polarity on the spectral properties of a styryl dye.

Causality: The electronic ground and excited states of a solvatochromic dye are stabilized to different extents by solvents of varying polarity.[8][23] By systematically measuring spectral shifts across a range of solvents, one can quantify this interaction and characterize the dye's environmental sensitivity.

Methodology:

  • Solvent Selection: Prepare a set of solvents covering a wide range of polarities. It is useful to use a standardized scale, such as the Reichardt's E(T)(30) scale, to quantify solvent polarity.[9] Examples include toluene, chloroform, acetone, methanol, and water.

  • Solution Preparation: Prepare a stock solution of the styryl dye in a non-volatile solvent (e.g., DMSO). Prepare the final, dilute solutions by adding a small aliquot of the stock solution to each of the selected solvents. Ensure the final concentration is consistent across all solvents.

  • Spectral Measurements: For each solution, record the UV-Vis absorption spectrum to determine the absorption maximum (λabs) and the fluorescence emission spectrum to determine the emission maximum (λem).

  • Data Conversion: Convert the absorption and emission maxima (in nm) to transition energies (E(T) in kcal/mol or cm⁻¹) using the equation: E(T) = 28591 / λmax.

  • Data Analysis: Plot the calculated transition energies (E(T) of the dye) against the corresponding solvent polarity parameter (e.g., E(T)(30)). The resulting plot will reveal the nature (positive or negative) and magnitude of the solvatochromism.[10]

Workflow Diagram:

G S1 Select Solvents (Varying Polarity, E(T)30) S2 Prepare Dye Solutions (Constant Concentration) S1->S2 M1 Record Absorption (λabs) & Emission (λem) Spectra S2->M1 A1 Convert λmax to Transition Energy (E(T)) M1->A1 A2 Plot Dye E(T) vs. Solvent E(T)30 A1->A2 R1 Characterize Solvatochromic Shift (Positive/Negative) A2->R1

Caption: Experimental workflow for characterizing solvatochromism.

Conclusion

Styryl-based dyes are exceptionally powerful tools for biological and biomedical research. Their core fluorescent properties—including environmentally sensitive emission, large Stokes shifts, and "light-up" behavior—can be finely tuned through rational molecular design. This allows for the creation of bespoke probes optimized for specific applications, from high-resolution imaging of cellular membranes to the sensitive detection of disease biomarkers. By understanding the comparative properties and applying rigorous experimental protocols as outlined in this guide, researchers can fully harness the potential of these versatile fluorophores to advance the frontiers of science and drug discovery.

References

  • Jana, A., T., R., & T, R. (2022). Cationic styryl dyes for DNA labelling and selectivity toward cancer cells and Gram-negative bacteria. Scientific Reports, 12(1), 1982. Available at: [Link]

  • Andresen, M., et al. (2019). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. bioRxiv. Available at: [Link]

  • Andresen, M., et al. (2020). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. Bioconjugate Chemistry, 31(3), 875-883. Available at: [Link]

  • Andresen, M., et al. (2020). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. Bioconjugate Chemistry, 31(3), 875-883. Available at: [Link]

  • Ran, C., et al. (2007). Styryl-based Compounds as Potential in Vivo Imaging Agents for Beta-Amyloid Plaques. Journal of the American Chemical Society, 129(39), 11982-11993. Available at: [Link]

  • Andresen, M., et al. (2020). Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging. Bioconjugate Chemistry, 31(3), 875–883. Available at: [Link]

  • Di, A., et al. (2010). Biophysical Characterization of Styryl Dye-Membrane Interactions. Biophysical Journal, 99(5), 1463-1472. Available at: [Link]

  • Ghosh, S., et al. (2014). Solvatochromic behavior of some α-styrylpyridinium dyes. Journal of Molecular Structure, 1069, 15-22. Available at: [Link]

  • Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of the Chemical Society, Perkin Transactions 2, (10), 1733-1738. Available at: [Link]

  • Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2957-2980. Available at: [Link]

  • Andresen, M., et al. (2019). (A) Normalized absorption and emission spectra of the styryl probes in... ResearchGate. Available at: [Link]

  • Strehmel, B., & Seifert, A. (2009). Revisiting the Laser Dye Styryl-13 As a Reference Near-Infrared Fluorophore: Implications for the Photoluminescence Quantum Yields of Semiconducting Single-Walled Carbon Nanotubes. The Journal of Physical Chemistry A, 113(38), 10238-10240. Available at: [Link]

  • Kim, B., et al. (2023). Novel Method for Characterizing Humic Substances Using Fluorescent Solvatochromism. Molecules, 28(21), 7356. Available at: [Link]

  • Kralj, M., et al. (2020). Trimeric and Tetrameric Cationic Styryl Dyes as Novel Fluorescence and CD Probes for ds-DNA and ds-RNA. Molecules, 25(18), 4287. Available at: [Link]

  • Wikipedia contributors. (2023). Solvatochromism. Wikipedia. Available at: [Link]

  • Various Authors. (n.d.). Fluorescence Quantum Yields: Methods of Determination and Standards. Semantic Scholar. Available at: [Link]

  • Strehmel, B., & Seifert, A. (2009). Revisiting the laser dye Styryl-13 as a reference near-infrared fluorophore: implications for the photoluminescence quantum yields of semiconducting single-walled carbon nanotubes. The Journal of Physical Chemistry A, 113(38), 10238-10240. Available at: [Link]

  • de la Cruz, F., et al. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry, 80(16), 8115-8125. Available at: [Link]

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. Available at: [Link]

  • ResearchGate. (n.d.). Absorption (a) and fluorescence (b) spectra of mon(styryl)s m1 (black),... ResearchGate. Available at: [Link]

  • Nanoco Technologies Ltd. (2008). Standard For Measuring Quantum Yield. Scribd. Available at: [Link]

  • de la Cruz, F., et al. (2015). Synthesis and Solvatochromism of Substituted 4-(Nitrostyryl)phenolate Dyes. The Journal of Organic Chemistry, 80(16), 8115-8125. Available at: [Link]

  • Bajić, M., et al. (2018). Fine structural tuning of styryl-based dyes for fluorescence and CD-based sensing of various ds-DNA/RNA sequences. Organic & Biomolecular Chemistry, 16(26), 4847-4859. Available at: [Link]

  • Klymchenko, A. S., et al. (2012). Styryl Dyes as Two-Photon Excited Fluorescent Probes for DNA Detection and Two-Photon Laser Scanning Fluorescence Microscopy of Living Cells. Journal of Fluorescence, 22(1), 241-249. Available at: [Link]

  • Patel, R. V., et al. (2014). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Journal of Saudi Chemical Society, 18(5), 525-533. Available at: [Link]

  • Imperiali, B., & Tian, Y. (2014). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Current Opinion in Chemical Biology, 20, 54-61. Available at: [Link]

  • Al-Ammar, K. H., & Al-Ahmadi, S. M. (2018). Absorption spectrum characteristics for Styryl 9M laser dye in chloroform solvent at four different concentrations. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Profiles of absorption spectra of monomer styryl dye F and homodimer... ResearchGate. Available at: [Link]

  • Cabral, A. M. T. D. P. V., et al. (2015). Solvatochromism as a new tool to distinguish structurally similar compounds. Scientific Reports, 5, 15340. Available at: [Link]

  • Ban, T., et al. (2015). Fluorescent filter-trap assay for amyloid fibril formation kinetics in complex solutions. Analytical Biochemistry, 486, 68-74. Available at: [Link]

  • Whitten, D. G., et al. (2020). Selective In Vitro and Ex Vivo Staining of Brain Neurofibrillary Tangles and Amyloid Plaques by Novel Ethylene Ethynylene-Based Optical Sensors. ACS Chemical Neuroscience, 11(20), 3294-3303. Available at: [Link]

  • Belousov, A. (2021). Solvatochromic Fluorescent Dyes Tested for Spectroscopic Measurements of Protein Conformational Dynamics. International Journal of Biomedicine, 11(Suppl 1), S15. Available at: [Link]

  • Kageyama, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(11), 2309721. Available at: [Link]

  • Ferrari, E., et al. (2023). Fibril Paint to detect Amyloids and determine Fibril Length. bioRxiv. Available at: [Link]

  • Kageyama, Y., et al. (2024). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(11), 2309721. Available at: [Link]

  • Kakinen, A., et al. (2013). Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly. ACS Chemical Neuroscience, 4(6), 934-942. Available at: [Link]

Sources

assessing the off-target effects of 2-(4-styryl-phenyl)-ethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_ _> A Senior Application Scientist's Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors: A Comparative Analysis of 2-(4-styryl-phenyl)-ethylamine hydrochloride

Introduction

In the landscape of targeted drug discovery, particularly concerning kinase inhibitors, the pursuit of selectivity is paramount. While a compound may exhibit potent inhibition of its intended target, its interactions with other proteins—known as off-target effects—can lead to unforeseen toxicity or even desirable polypharmacology.[1][2] Understanding and rigorously characterizing these off-target interactions is a critical, non-negotiable step in preclinical development.[2]

This guide provides an in-depth, comparative framework for assessing the off-target profile of a novel, hypothetical kinase inhibitor, This compound (herein referred to as "Cmpd-S" ). For the purpose of this guide, we will posit that Cmpd-S is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.

We will compare the performance of Cmpd-S against a fictional first-generation CDK inhibitor, "Cmpd-G," known for its potent CDK9 inhibition but also for significant off-target liabilities. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, multi-tiered strategy that moves from broad, predictive methods to highly specific, cell-based validation assays. We will detail the causality behind each experimental choice, provide actionable protocols, and present data in a clear, comparative format.

A Multi-Faceted Strategy for Off-Target Assessment

A robust off-target assessment strategy does not rely on a single method but integrates computational predictions with orthogonal biochemical and cell-based assays. This tiered approach allows for early, cost-effective flagging of potential liabilities while building a comprehensive selectivity profile.

G cluster_0 Tier 1: In Silico Prediction cluster_1 Tier 2: In Vitro Biochemical Screening cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Impact a Compound Structure Input (Cmpd-S & Cmpd-G) b Ligand & Structure-Based Off-Target Prediction a->b Predictive Analysis c Broad Kinome Panel (>400 Kinases) e Cellular Thermal Shift Assay (CETSA) c->e Validate Hits d Safety Panel (GPCRs, Ion Channels, etc.) f Phenotypic Screening (e.g., Cardiotoxicity) d->f Correlate with Phenotype g Comprehensive Selectivity Profile & Risk Assessment e->g f->g b->c Guide Screening Strategy

Caption: Tiered workflow for comprehensive off-target effect assessment.

Part 1: In Silico Profiling - A Predictive First Look

Expertise & Causality: Before committing to expensive and time-consuming wet-lab experiments, in silico profiling provides an essential first pass.[3] These computational methods leverage vast databases of known compound-protein interactions to predict potential off-targets based on the chemical structure of a query molecule.[4][5] This approach is cost-effective and rapidly identifies the most probable off-target families (e.g., other kinases, GPCRs, ion channels), thereby guiding the design of subsequent biochemical screens.[6] We will utilize a combination of ligand-based methods (which compare Cmpd-S to known ligands) and structure-based methods (which dock Cmpd-S into homology models of potential off-targets).[7][8]

Comparative Data: Predicted Off-Target Liabilities

Prediction ToolCmpd-S (Hypothetical CDK9 Inhibitor)Cmpd-G (Hypothetical "Dirty" Inhibitor)
Ligand-Based (SEA) Primary Cluster: CDK family (CDK2, CDK5). Secondary: CLK1, DYRK2. Low similarity to GPCRs.Primary Cluster: CDK family. Secondary: GSK3B, AURKA, PLK1, FLT3. Moderate similarity to 5-HT receptors.
Structure-Based (Docking) High Affinity: CDK9, CDK2. Moderate Affinity: ROCK1. Low Affinity: hERG channel.High Affinity: CDK9, GSK3B, AURKA. Moderate Affinity: VEGFR2, hERG channel, 5-HT2B receptor.

Interpretation: The in silico data predicts that Cmpd-S possesses a cleaner profile, with off-targets largely confined to the CDK family. In contrast, Cmpd-G is predicted to interact with multiple kinase families (Aurora, Polo-like, FLT3) and shows potential liabilities against the hERG ion channel and serotonin receptors, both of which are common sources of adverse effects.[4]

Part 2: In Vitro Biochemical Screening - Quantifying Interactions

Expertise & Causality: Computational predictions must be confirmed experimentally.[9] A broad in vitro kinase panel screen is the gold standard for assessing the selectivity of a kinase inhibitor.[10][11] By physically testing the compound against hundreds of purified kinases, we can generate quantitative data (e.g., percent inhibition or IC50 values) to create a comprehensive selectivity profile.[10][12] The choice of a radiometric assay format is deliberate; it directly measures enzyme activity by detecting substrate phosphorylation, thereby minimizing false positives that can occur with indirect detection methods.[10] Based on our in silico predictions for Cmpd-G, we will also include a safety pharmacology panel targeting common toxicity-related proteins like the hERG channel.[13]

Experimental Protocol: Broad Kinome Selectivity Screening

  • Compound Preparation: Prepare 100x stock solutions of Cmpd-S and Cmpd-G in 100% DMSO. A typical screening concentration is 1 µM.

  • Assay Platform: Utilize a radiometric kinase assay service (e.g., Reaction Biology's HotSpot™ or Pharmaron's kinase panel).[11][12] These platforms measure the incorporation of ³³P-ATP into a specific peptide or protein substrate.

  • Kinase Panel: Select a comprehensive panel covering the human kinome (>400 kinases).[11] Ensure the panel includes the predicted off-targets from the in silico analysis (e.g., GSK3B, AURKA, ROCK1).

  • Assay Execution:

    • Dispense kinase, substrate, and ATP (at a physiologically relevant concentration, e.g., 1 mM if available) into assay plates.[11]

    • Add test compounds (Cmpd-S, Cmpd-G) and a vehicle control (DMSO).

    • Incubate to allow the enzymatic reaction to proceed.

    • Stop the reaction and capture the phosphorylated substrate on a filter membrane.

    • Wash away unincorporated ³³P-ATP.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Follow-up: For any significant hits (e.g., >50% inhibition), perform dose-response assays to determine the IC50 value.

Comparative Data: Kinome Selectivity Profile (1 µM Screen)

Kinase TargetCmpd-S (% Inhibition)Cmpd-G (% Inhibition)
CDK9 (On-Target) 98% 99%
CDK285%92%
ROCK145%65%
GSK3B15%91%
AURKA8%88%
FLT35%76%
hERG (Binding Assay IC50)> 30 µM2.5 µM

Interpretation: The biochemical data validates the in silico predictions. Cmpd-S is highly selective for the CDK family, with only moderate activity against ROCK1. Cmpd-G, however, is a much "dirtier" compound, potently inhibiting multiple unrelated kinases and, critically, demonstrating significant interaction with the hERG channel, a major flag for potential cardiotoxicity.[13][14]

Part 3: Cellular Target Engagement - Proving It in a Relevant System

Expertise & Causality: An interaction with a purified enzyme in a test tube does not always translate to target engagement within the complex milieu of a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds its intended (and unintended) targets in a physiological context.[16][17] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation.[18][19] By measuring the amount of soluble protein remaining after a heat shock, we can directly assess target engagement.[16] This is a critical validation step to ensure that the biochemical hits are not artifacts and that the compound can reach its targets inside the cell.[15]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Analysis cluster_3 Result cell1 Cells + Cmpd-S heat Apply Heat Gradient (e.g., 40-70°C) cell1->heat cell2 Cells + Vehicle cell2->heat lysis Cell Lysis & Centrifugation heat->lysis analysis Quantify Soluble Protein (Western Blot / MS) lysis->analysis result Thermal Shift Indicates Target Engagement analysis->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for On- and Off-Target Validation

  • Cell Culture: Culture a relevant human cell line (e.g., MV4-11, an AML line sensitive to CDK9 inhibition) to ~80% confluency.

  • Compound Treatment: Treat cells with Cmpd-S, Cmpd-G (e.g., 1 µM), or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[19]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes. Quantify the amount of specific proteins (e.g., CDK9 for on-target, GSK3B for off-target) using Western blotting or mass spectrometry.

  • Data Analysis: Plot the relative amount of soluble protein at each temperature. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization and engagement.[15]

Comparative Data: CETSA Thermal Shift (ΔTm in °C)

Target ProteinCmpd-S (1 µM)Cmpd-G (1 µM)
CDK9 (On-Target) +5.2°C +5.5°C
GSK3B (Off-Target)+0.3°C+4.1°C

Interpretation: The CETSA results confirm strong cellular engagement of CDK9 by both compounds. Crucially, Cmpd-G also induces a significant thermal shift in GSK3B, confirming that this off-target interaction, identified biochemically, also occurs within intact cells. Cmpd-S shows no meaningful engagement of GSK3B, reinforcing its superior selectivity.

Part 4: Phenotypic Screening - Assessing Functional Consequences

Expertise & Causality: The ultimate measure of an off-target effect is its functional consequence.[20][21] Phenotypic screening assesses the impact of a compound on overall cell health, morphology, or function in an unbiased manner.[20][22] Given the significant hERG liability identified for Cmpd-G, a cardiotoxicity assay using human iPSC-derived cardiomyocytes is an essential comparative experiment.[23] These cells form a spontaneously beating monolayer, and changes in their calcium oscillations provide a highly sensitive and physiologically relevant readout for potential cardiotoxic effects.[23]

Experimental Protocol: iPSC-Cardiomyocyte Calcium Flux Assay

  • Cell Culture: Plate human iPSC-derived cardiomyocytes on 384-well plates and allow them to form a confluent, synchronously beating monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., as part of the FLIPR Calcium Assay Kit).

  • Compound Addition: Add Cmpd-S, Cmpd-G, or a known hERG blocker (e.g., E-4031, positive control) across a range of concentrations.[13]

  • Kinetic Reading: Immediately place the plate into a kinetic fluorescence plate reader (e.g., FLIPR Penta System) and measure fluorescence intensity over time to capture the calcium oscillation patterns.[23]

  • Data Analysis: Analyze the oscillation traces for changes in beat rate, amplitude, and duration. Arrhythmic events or significant prolongation of the field potential duration are indicators of cardiotoxicity.

Comparative Data: Cardiotoxicity Assessment

CompoundLowest Concentration Inducing ArrhythmiaInterpretation
Cmpd-S> 30 µMLow risk of cardiotoxicity
Cmpd-G3 µMHigh risk of cardiotoxicity, consistent with hERG inhibition
E-4031 (Control)100 nMAssay performs as expected

Interpretation: The phenotypic screen provides the final, critical piece of the puzzle. Cmpd-S is well-tolerated by cardiomyocytes, showing no adverse effects at relevant concentrations. In stark contrast, Cmpd-G induces arrhythmia at a concentration just slightly above its hERG IC50, providing a clear functional link between the biochemical off-target liability and a dangerous cellular phenotype.

Conclusion and Recommendations

This multi-tiered comparative analysis demonstrates the superior selectivity profile of the novel CDK9 inhibitor, This compound (Cmpd-S) , when compared to the first-generation compound, Cmpd-G .

  • Cmpd-S exhibits a clean profile, with off-target activity largely restricted to closely related kinases. It shows robust on-target engagement in cells without inducing significant off-target engagement of GSK3B or demonstrating cardiotoxic liabilities in a sensitive phenotypic assay.

  • Cmpd-G , while an effective on-target inhibitor, displays significant polypharmacology, hitting multiple unrelated kinase families and, most critically, the hERG ion channel. This off-target activity was confirmed in a cellular context and translates directly to a high-risk cardiotoxic phenotype.

The integrated workflow presented here—from in silico prediction to biochemical screening, cellular target engagement, and functional phenotypic assessment—represents a robust, self-validating system for de-risking novel chemical entities. Based on this comprehensive assessment, Cmpd-S is a significantly more promising candidate for further preclinical and clinical development due to its highly favorable safety and selectivity profile.

References

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • Heartbeat Bio. Genetic Phenotypic Cardiomyopathy Screening. Available from: [Link]

  • Schmidt, F., Matter, H., Hessler, G., & Czich, A. (2014). Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry, 6(3), 295-317. Available from: [Link]

  • Kumar, R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 777. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Slideshare. hERG Assay. Available from: [Link]

  • Luceome Biotechnologies. Kinase Profiling Services. Available from: [Link]

  • MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1490, 159-179. Available from: [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Available from: [Link]

  • National Center for Biotechnology Information. Cell-based hERG Channel Inhibition Assay in High-throughput Format. Available from: [Link]

  • TrialScreen. Detection of Chemotherapy Induced Cardiotoxicity. Available from: [Link]

  • National Center for Biotechnology Information. In silico off-target profiling for enhanced drug safety assessment. Available from: [Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Available from: [Link]

  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Available from: [Link]

  • National Center for Biotechnology Information. The Application of Phenotypic High-Throughput Screening Techniques to Cardiovascular Research. Available from: [Link]

  • National Center for Biotechnology Information. Computational/in silico methods in drug target and lead prediction. Available from: [Link]

  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. Available from: [Link]

  • Patsnap. How can off-target effects of drugs be minimised?. Available from: [Link]

  • CETSA. CETSA. Available from: [Link]

  • National Center for Biotechnology Information. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Available from: [Link]

  • LessWrong. Mapping the off-target effects of every FDA-approved drug in existence. Available from: [Link]

  • Muslin, A. J. (2009). The application of phenotypic high-throughput screening techniques to cardiovascular research. Trends in cardiovascular medicine, 19(7), 231–236. Available from: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • ResearchGate. List of various in silico off-target detection methods. Available from: [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]

  • Frontiers. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]

  • ResearchGate. In silico tools for off-target prediction. Available from: [Link]

  • Molecular Devices. Cardiotoxicity, Cardiac Toxicity. Available from: [Link]

  • ChemSrc. This compound. Available from: [Link]

  • National Center for Biotechnology Information. 2-(4-Biphenyl)ethylamine | C14H15N | CID 28210 - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. Styrylamine | C8H9N | CID 6440405 - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem. Available from: [Link]

Sources

Benchmarking the Anti-Proliferative Efficacy of 2-(4-styryl-phenyl)-ethylamine hydrochloride: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-Proliferative Agents

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While established chemotherapeutics remain the bedrock of many treatment regimens, the exploration of novel chemical entities with unique mechanisms of action is paramount to overcoming challenges such as drug resistance and off-target toxicity. This guide introduces a novel compound, 2-(4-styryl-phenyl)-ethylamine hydrochloride, and proposes a comprehensive framework for evaluating its anti-proliferative potential against two well-characterized and widely used inhibitors: Doxorubicin and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed roadmap for the systematic benchmarking of a new chemical entity. We will delve into the established mechanisms of our comparator drugs, outline rigorous experimental protocols for a head-to-head comparison, and present hypothetical data to illustrate the potential outcomes and their interpretations. Our objective is to provide a robust scientific and logical framework for assessing the promise of this compound as a potential anti-cancer agent.

The Contenders: A Snapshot of Established Inhibitors

A meaningful comparison necessitates the selection of appropriate benchmarks. We have chosen Doxorubicin and Paclitaxel due to their distinct and well-documented mechanisms of action, which cover different facets of cell cycle disruption and cytotoxicity.

  • Doxorubicin: A member of the anthracycline class of antibiotics, Doxorubicin is a cornerstone of chemotherapy.[1][] Its primary anti-cancer activity stems from its ability to intercalate into DNA and inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[1][3][4][5] This disruption of DNA processes triggers cell cycle arrest and ultimately leads to apoptosis.[1][3] Doxorubicin's pleiotropic effects also include the generation of reactive oxygen species (ROS), further contributing to its cytotoxicity.[3][4]

  • Paclitaxel: A taxane discovered from the Pacific yew tree, Taxus brevifolia, Paclitaxel has a unique mechanism of action that targets the microtubule network within cells.[6][7][] It stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization.[7][] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Experimental Design: A Rigorous Approach to Comparative Analysis

To objectively assess the anti-proliferative effects of this compound, a multi-pronged experimental approach is essential. This involves evaluating its impact on cell viability, cell cycle progression, and the induction of apoptosis in a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Experimental Workflow

The overall workflow for this comparative study is depicted below. This systematic process ensures that the data generated is robust, reproducible, and allows for a direct comparison between the novel compound and the established inhibitors.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Endpoint Assays cluster_2 Phase 3: Data Analysis & Interpretation A Cancer Cell Line Seeding (e.g., MCF-7, A549) B Treatment with: - this compound - Doxorubicin - Paclitaxel - Vehicle Control A->B C Cell Viability Assay (MTT Assay) B->C D Cell Cycle Analysis (Flow Cytometry - PI Staining) B->D E Apoptosis Assay (Flow Cytometry - Annexin V/PI Staining) B->E F IC50 Determination C->F G Cell Cycle Distribution Analysis D->G H Quantification of Apoptotic Cells E->H I Comparative Efficacy Assessment F->I G->I H->I

Figure 1: A comprehensive workflow for the comparative analysis of anti-proliferative compounds.

Detailed Experimental Protocols

Scientific integrity is built on the foundation of meticulous and reproducible methodologies. The following sections provide detailed, step-by-step protocols for the key assays in this comparative study.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Drug Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, and Paclitaxel. Include a vehicle-only control. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[1][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[1]

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14]

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.[14]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[14]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of the PI-stained cells is proportional to the DNA content.

Apoptosis Detection: Annexin V/PI Staining

The Annexin V/PI assay is a standard flow cytometry-based method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[15] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for an appropriate duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[16][17]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL) to 100 µL of the cell suspension.[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[17] The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Hypothetical Comparative Data

To illustrate the potential outcomes of this benchmarking study, we present the following hypothetical data.

Table 1: Comparative Anti-Proliferative Activity (IC50 Values)

CompoundIC50 (µM) in MCF-7 cells (48h)
This compound5.2
Doxorubicin0.8
Paclitaxel0.015

Table 2: Comparative Effects on Cell Cycle Distribution in MCF-7 Cells (24h treatment at IC50)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control65%25%10%
This compound50%15%35%
Doxorubicin40%20%40%
Paclitaxel15%10%75%

Table 3: Comparative Induction of Apoptosis in MCF-7 Cells (48h treatment at IC50)

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control2.5%1.8%
This compound25.6%15.3%
Doxorubicin35.2%22.8%
Paclitaxel40.1%18.5%

Mechanistic Insights and Discussion

The hypothetical data presented above would suggest that this compound possesses significant anti-proliferative activity, albeit with a higher IC50 value compared to the highly potent established drugs, Doxorubicin and Paclitaxel. The cell cycle analysis indicates a potential G2/M arrest, similar to both comparator drugs, although less pronounced than that induced by Paclitaxel. The apoptosis data corroborates its cytotoxic effects, demonstrating a substantial increase in both early and late apoptotic cell populations.

Visualizing the Mechanisms of Action

To better understand the pathways targeted by the established inhibitors, the following diagrams illustrate their core mechanisms. The investigation into this compound would aim to elucidate a similarly detailed pathway.

G Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Generation Damage DNA Double-Strand Breaks TopoII->Damage ROS->Damage Arrest G2/M Cell Cycle Arrest Damage->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 2: Doxorubicin's multifaceted mechanism of action leading to apoptosis.

G Pac Paclitaxel Tubulin β-Tubulin Pac->Tubulin Binds to Microtubules Microtubules Pac->Microtubules Stabilization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 3: Paclitaxel's mechanism of action via microtubule stabilization.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization and benchmarking of a novel compound, this compound, against established anti-proliferative agents. Based on our hypothetical data, this compound demonstrates promising cytotoxic and cell cycle-disrupting properties that warrant further investigation.

Future studies should focus on elucidating its precise molecular target and mechanism of action. Does it directly interact with DNA like Doxorubicin, or does it affect the cytoskeleton like Paclitaxel? Or does it perhaps engage a novel cellular pathway? Answering these questions through techniques such as target deconvolution, kinase profiling, and proteomics will be crucial in determining its potential for further development as a therapeutic candidate. The methodologies outlined herein provide a solid foundation for these next critical steps in the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1954. [Link][15]

  • Lee, S. A., & Lee, J. (2018). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 46(1), e55. [Link][18]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link][16]

  • Zare, H., et al. (2022). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 23(24), 15827. [Link][3]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link][12]

  • Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677–2681. [Link][6]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link][10]

  • Creative Biolabs. (n.d.). Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. Retrieved from [Link][]

  • Patsnap. (2024). What is the mechanism of Paclitaxel? Retrieved from [Link][7]

  • Patsnap. (2024). What is the mechanism of Doxorubicin Hydrochloride? Retrieved from [Link][4]

  • Wikipedia. (n.d.). Doxorubicin. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Possible mechanism of paclitaxel action. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link][13]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link][14]

  • News-Medical.Net. (n.d.). How Paclitaxel Works. Retrieved from [Link]

  • Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link][11]

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 2-(4-Styryl-phenyl)-ethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Essential safety and logistical information for the confident handling of 2-(4-Styryl-phenyl)-ethylamine hydrochloride in the laboratory.

As scientific endeavors push the boundaries of drug discovery, the synthesis and handling of novel chemical entities become routine. Among these is this compound (CAS No. 124499-27-0), a compound of interest for various research applications.[1][2] While the specific toxicological and physical properties of this compound are not extensively documented in readily available safety data sheets, a thorough understanding of its chemical class—substituted ethylamine hydrochlorides—provides a robust framework for ensuring laboratory safety. This guide synthesizes established protocols for similar compounds to provide a comprehensive operational and disposal plan, empowering you to manage this chemical with confidence and precision.

Understanding the Risks: An Evidence-Based Approach to Hazard Assessment

Substituted ethylamine hydrochlorides are known to cause skin and eye irritation, and may lead to respiratory irritation if inhaled.[3][4][5] Given the hydrochloride salt form, there is also a potential for the release of hydrogen chloride gas upon combustion or decomposition, which is highly toxic. Therefore, a cautious and proactive approach to personal protection is paramount.

Core Hazard Summary for Substituted Ethylamine Hydrochlorides
Hazard TypeDescriptionPrimary Routes of Exposure
Skin Irritation Can cause redness, itching, and inflammation upon direct contact.Dermal
Eye Irritation May cause serious eye irritation, including redness, pain, and watering.Ocular
Respiratory Irritation Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.Inhalation
Ingestion Hazard Harmful if swallowed.Oral
Combustion Hazard May decompose upon heating or combustion to produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.Inhalation of combustion byproducts

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following protocol is based on best practices for handling analogous chemical compounds.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is donned, engineering controls should be in place to minimize airborne contaminants.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood.[6] This is critical to prevent the inhalation of any dust particles.

  • Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale
Hands Nitrile rubber gloves. Inspect for tears or holes before each use.To prevent skin contact and potential irritation.[7]
Eyes Chemical safety goggles with side shields or a full-face shield.To protect against dust particles and splashes.[7]
Body A lab coat or other protective clothing.To prevent contamination of personal clothing and skin.[7]
Respiratory A NIOSH-approved respirator with a particulate filter is recommended, especially when handling larger quantities or if there is a potential for significant dust generation.To prevent the inhalation of fine particles.
Workflow for Safe Handling and Emergency Preparedness

The following diagram illustrates the logical flow for safely handling this compound, from preparation to emergency response.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Verify Fume Hood Certification verify_sds Review SDS of Analogous Compounds prep_start->verify_sds gather_ppe Gather and Inspect PPE verify_sds->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh_solid Weigh Solid in Fume Hood don_ppe->weigh_solid prepare_solution Prepare Solution in Fume Hood weigh_solid->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe spill Spill Occurs evacuate Evacuate Area (if necessary) spill->evacuate exposure Personal Exposure first_aid Administer First Aid exposure->first_aid notify_supervisor Notify Supervisor/EHS evacuate->notify_supervisor first_aid->notify_supervisor

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship. All waste must be handled in accordance with local, state, and federal regulations.[7]

Waste Segregation and Collection
  • Solid Waste: All unused or expired solid this compound, as well as any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels), should be collected in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated solid waste container.

Disposal Procedure
  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name, "Hazardous Waste," and the date.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Pickup: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

Important Note: Never dispose of this compound down the drain or in the regular trash. While neutralization of similar amine hydrochlorides may be a potential treatment method, the resulting solution could still be subject to regulation. Always consult with your EHS department before attempting any chemical treatment of waste.[7]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.

  • Spill: For a small spill, carefully sweep up the solid material, minimizing dust generation, and place it in a labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's EHS department.[6]

By adhering to these evidence-based safety and handling protocols, researchers can confidently work with this compound while ensuring their safety and the integrity of their research environment.

References

  • Chemsrc. This compound | 124499-27-0. [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]

  • Aichem. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • SYNTHETIKA. Ethylamine Hydrochloride 98% 500g. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.